3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Description
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Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRMCZBDTDCCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001096 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80194-68-9, 80194-18-9 | |
| Record name | 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080194689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87OR96929T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Pivotal Building Block in Modern Chemistry
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, identified by the CAS number 80194-68-9, is a halogenated pyridine derivative that has emerged as a critical structural motif in the realms of agrochemicals and pharmaceuticals. The strategic placement of a chlorine atom, a trifluoromethyl group, and a carboxylic acid function on the pyridine ring bestows upon this molecule a unique combination of reactivity and physicochemical properties. This guide, intended for the discerning researcher and development scientist, aims to provide a comprehensive technical overview of this compound, from its synthesis and properties to its applications and handling, thereby empowering its effective utilization in research and development endeavors.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and formulation. The properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are summarized in the table below. The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the carboxylic acid and the overall electronic nature of the pyridine ring.
| Property | Value | Source(s) |
| CAS Number | 80194-68-9 | [1] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |
| Molecular Weight | 225.55 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 125 - 127 °C | [3] |
| Boiling Point | 269.6 °C at 760 mmHg | [2] |
| Density | 1.603 g/cm³ (Predicted) | [2] |
| pKa | 9.99 ± 0.46 (Predicted) | [3] |
| LogP | 2.452 | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| InChIKey | HXRMCZBDTDCCOP-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | [4] |
The Synthetic Pathway: From Precursor to Product
The most prevalent synthetic route to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid involves the carboxylation of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7)[5][6]. This precursor is itself a significant industrial intermediate, synthesized from various starting materials, including 3-picoline[5]. The final carboxylation step is a critical transformation that introduces the carboxylic acid functionality, unlocking the potential for further derivatization.
Conceptual Synthesis Workflow
The overall synthetic strategy can be visualized as a multi-step process, culminating in the formation of the target carboxylic acid.
Caption: Generalized synthetic workflow from 3-picoline to the target carboxylic acid.
Experimental Protocol: Carboxylation of 2,3-dichloro-5-(trifluoromethyl)pyridine
While specific industrial protocols are often proprietary, a general and effective method for the carboxylation of aryl halides involves organometallic intermediates, such as Grignard or organolithium reagents, followed by quenching with carbon dioxide.
Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Step 1: Formation of the Organometallic Intermediate
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas (e.g., argon or nitrogen) inlet, add magnesium turnings (1.1 equivalents).
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in the same anhydrous solvent.
-
Add a small portion of the pyridine solution to the magnesium suspension. Gentle heating or the addition of a small crystal of iodine may be necessary to initiate the Grignard reaction.
-
Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining pyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution onto an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Applications in Agrochemicals: A Cornerstone for Crop Protection
The primary and most well-documented application of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is as a pivotal intermediate in the synthesis of modern fungicides[2]. Its structural features are integral to the biological activity of the final products.
Key Agrochemicals Derived from this Intermediate:
-
Fluopyram: A broad-spectrum fungicide and nematicide, fluopyram is a succinate dehydrogenase inhibitor (SDHI). The 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide moiety is a key component of its structure[7].
-
Fluopicolide: This fungicide is effective against oomycete diseases. The synthesis of fluopicolide also utilizes the 3-chloro-5-(trifluoromethyl)pyridine scaffold[8].
Metabolic Fate and Phytotoxicity
Interestingly, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is also a known metabolite of the fungicide fluopyram. Studies have shown that this metabolite can accumulate in certain plants, such as grapevines, and may exhibit phytotoxic effects, leading to growth disorders[5]. This underscores the importance of understanding the complete lifecycle of agrochemicals, from application to degradation.
Emerging Roles in Pharmaceutical Research
While its role in agrochemicals is well-established, the utility of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and its derivatives is also being explored in the pharmaceutical sector. The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.
The carboxylic acid functionality serves as a versatile handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of a wide chemical space in the search for novel therapeutic agents. While specific, marketed drugs containing this exact fragment are not yet prevalent, a review of patent literature reveals its incorporation into a variety of experimental compounds.
Caption: Key application areas of the title compound and its derivatives.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are paramount when working with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The available safety data indicates that this compound should be handled with care in a well-ventilated laboratory environment.
Hazard Identification:
Based on available safety data sheets, the compound is classified with the following hazards[9]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Versatile Tool for Chemical Innovation
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid stands as a testament to the power of strategic molecular design. Its unique combination of functional groups has solidified its importance as a key building block in the development of highly effective agrochemicals. Furthermore, its potential in the pharmaceutical industry is an area of active investigation, promising new avenues for the discovery of novel therapeutics. For the synthetic chemist, this compound offers a versatile platform for the creation of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for harnessing its full potential in the laboratory and beyond.
References
- 1. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-18-9 [m.chemicalbook.com]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. georganics.sk [georganics.sk]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Executive Summary: This document provides an in-depth analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a critical chemical intermediate in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine core functionalized with a chlorine atom, a trifluoromethyl group, and a carboxylic acid, imparts a valuable combination of reactivity, lipophilicity, and metabolic stability. This guide details its fundamental chemical and physical properties, outlines robust analytical methodologies for its characterization, and discusses the implications of these properties for its application in advanced chemical synthesis.
Introduction and Strategic Importance
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 80194-68-9) is a substituted picolinic acid derivative of significant interest to researchers and process chemists.[1][2][3] Its importance stems from its role as a high-value building block in the synthesis of complex, biologically active molecules.[4][5]
The strategic placement of its functional groups is key to its utility:
-
Trifluoromethyl (-CF₃) Group: This moiety is renowned for enhancing the biological efficacy and metabolic stability of parent molecules.[4][6] It increases lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature modulates the electronic properties of the pyridine ring.[4][5]
-
Chloro (-Cl) Group: The chlorine atom further influences the molecule's electronic profile and provides an additional site for potential synthetic modification or steric control.
-
Carboxylic Acid (-COOH) Group: This functional group is the primary reactive handle, allowing for straightforward derivatization, most commonly through the formation of amide bonds, to build more complex molecular scaffolds.[4]
-
Pyridine Core: The nitrogen-containing aromatic ring is a common feature in many bioactive compounds, influencing solubility, binding interactions, and pharmacokinetic properties.
This compound is a crucial intermediate in the production of prominent agrochemicals, including fungicides like Fluopicolide, and serves as an environmental transformation product of such agents.[2][5][7] Its well-defined properties are therefore essential for process optimization, quality control, and regulatory assessment.
Chemical Identity and Structural Elucidation
The unambiguous identification of this compound is foundational for any scientific application. Its key identifiers and structural details are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | [1][2] |
| CAS Number | 80194-68-9 | [1][2][3][8] |
| Synonyms | 3-chloro-5-(trifluoromethyl)picolinic acid | [2][9] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |
| Molecular Weight | 225.55 g/mol | [2][3][10] |
| SMILES | OC(=O)C1=C(Cl)C=C(C=N1)C(F)(F)F | [1][2][3] |
| InChI Key | HXRMCZBDTDCCOP-UHFFFAOYSA-N | [1][2][3] |
Crystallographic Data: The precise three-dimensional arrangement of atoms has been confirmed through single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P
1
.[11] This definitive structural data provides an absolute reference for its conformation and intermolecular interactions in the solid state, which is invaluable for computational modeling and polymorphism studies.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems.
| Property | Value | Notes | Source(s) |
| Appearance | White crystalline powder or solid | Standard appearance at room temperature. | [1][10] |
| Melting Point | 134 - 144 °C | The reported range is somewhat broad, which may reflect variance in the purity of samples or different analytical methods. A narrower range of 141-143 °C has also been reported. | [1][9][12] |
| Boiling Point | 269.6 °C (at 760 mmHg) | This is a predicted value from computational models. | [10][13] |
| Density | 1.45 - 1.60 g/cm³ | Predicted value. | [10][14] |
| Solubility | Sparingly soluble in water; Slightly soluble in DMSO and Methanol | The molecule has both polar (COOH) and non-polar (CF₃, Cl, ring) regions, leading to limited aqueous solubility but some solubility in polar organic solvents. | [4][14][15] |
| Lipophilicity (LogP) | 2.10 - 2.45 | Indicates moderate lipophilicity, consistent with its utility in designing membrane-permeable bioactive molecules. | [7][10][13] |
| Acidity (pKa) | 9.99 ± 0.46 | Predicted value. | [4][14] |
Expert Insight: A Critical Evaluation of the Predicted pKa
The computationally predicted pKa of ~9.99 is highly unlikely to represent the dissociation of the carboxylic acid proton and should be treated with extreme caution.[4][14] Fundamental chemical principles suggest a much more acidic character for several reasons:
-
Parent Compound Acidity: Pyridine-2-carboxylic acid itself has two pKa values: pKa₁ ≈ 1 (for the -COOH proton) and pKa₂ ≈ 5.3 (for the pyridinium proton).
-
Inductive Effects: The compound features two potent electron-withdrawing groups, chloro (-Cl) and trifluoromethyl (-CF₃), attached to the pyridine ring. These groups strongly pull electron density away from the carboxylate conjugate base, stabilizing it significantly.
-
Expected Outcome: This stabilization of the conjugate base results in a much stronger acid (i.e., a lower pKa value). The pKa of the carboxylic acid is therefore expected to be well below 1.0. The electron-withdrawing groups will also decrease the basicity of the pyridine nitrogen, lowering its pKa to a value significantly below 5.
The predicted value of ~9.99 may be a computational artifact or could mistakenly refer to a different deprotonation event not relevant under typical aqueous conditions. For practical laboratory applications, one should assume the carboxylic acid is strongly acidic.
Analytical Characterization and Validated Protocols
Rigorous analytical control is essential to ensure the identity, purity, and consistency of this chemical intermediate.
Purity Assessment
Commercial-grade material is typically assayed for purity using two complementary methods: High-Performance Liquid Chromatography (HPLC) and acid-base titration.[1][12]
-
HPLC: Provides a detailed profile of the sample, separating the main component from any synthesis-related impurities or degradation products. A purity of ≥96.0% is a common specification.[1][12]
-
Acid-Base Titration: This quantitative method directly measures the amount of acidic substance present, providing an orthogonal confirmation of purity. A typical specification is between 96.0% and 104.0%.[1][12]
This protocol describes a self-validating system for determining the purity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Objective: To quantify the molar content of the acidic analyte via titration with a standardized strong base.
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water, boiled and cooled (to remove dissolved CO₂)
-
Ethanol (or other suitable co-solvent to aid dissolution)
-
Analytical balance, Class A burette, volumetric flasks, magnetic stirrer
Methodology:
-
Sample Preparation: Accurately weigh approximately 200-250 mg of the compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of a 1:1 ethanol/deionized water mixture to dissolve the sample. Gentle warming or stirring may be required.
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the sample solution with standardized 0.1 M NaOH from a burette, stirring continuously. Titrate until a faint but persistent pink color is observed. This is the endpoint.
-
Record: Record the final volume of NaOH titrant used.
-
Blank Titration: Perform a blank titration using the same volume of solvent and indicator to account for any acidity in the solvent system. Subtract this volume from the sample titration volume.
-
Calculation: Calculate the purity using the following formula:
% Purity = ( (V_NaOH - V_Blank) × M_NaOH × MW_Analyte ) / ( W_Sample ) × 100
Where:
-
V_NaOH = Volume of NaOH for sample (L)
-
V_Blank = Volume of NaOH for blank (L)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
MW_Analyte = Molecular Weight of the analyte (225.55 g/mol )
-
W_Sample = Weight of the sample (g)
-
Spectroscopic Signature
While specific spectra are proprietary, the molecular structure allows for the prediction of characteristic spectroscopic features essential for identity confirmation.
-
¹H NMR: Two signals are expected in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. Each signal would appear as a singlet or a very finely split doublet due to small long-range coupling.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.
-
¹³C NMR: Seven distinct signals are expected: one for the carboxylic acid carbon (~165-170 ppm), one for the trifluoromethyl carbon (a quartet due to C-F coupling, ~120-125 ppm), and five for the pyridine ring carbons.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and several bands corresponding to aromatic C=C and C-N stretching in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M⁺) peak. Critically, the presence of a single chlorine atom would result in a distinctive isotopic pattern for any chlorine-containing fragment, with an M+2 peak approximately one-third the intensity of the main peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).
Conclusion
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a well-characterized compound whose physicochemical properties are ideally suited for its role as a versatile synthetic intermediate. Its moderate lipophilicity, defined crystalline structure, and highly reactive carboxylic acid handle make it a cornerstone for the development of novel pharmaceuticals and agrochemicals. The analytical protocols outlined herein provide a robust framework for ensuring its quality and consistency, supporting its continued application in cutting-edge research and development.
References
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jelsciences.com [jelsciences.com]
- 7. echemi.com [echemi.com]
- 8. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | 80194-68-9 [chemicalbook.com]
- 9. fishersci.fr [fishersci.fr]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-18-9 [m.chemicalbook.com]
- 15. 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 [chemicalbook.com]
An In-Depth Technical Guide to the Spectral Analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a critical building block in the synthesis of pharmaceuticals and advanced agrochemicals.[1][2] Its molecular architecture, featuring a carboxylic acid, a trifluoromethyl group, and a chlorine atom on a pyridine scaffold, presents a unique and informative case for spectroscopic analysis. The precise characterization of this molecule is paramount for ensuring purity, verifying identity, and understanding its reactivity in synthetic applications.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure: The Foundation of Spectral Signatures
The spectral characteristics of any molecule are a direct consequence of its structure. Before delving into the data, it is crucial to dissect the key features of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Molecular Formula: C₇H₃ClF₃NO₂, Molecular Weight: 225.55 g/mol ).[3]
-
Pyridine Ring: An aromatic heterocycle whose electron-deficient nature influences the chemical shifts of its attached protons and carbons.
-
Carboxylic Acid (-COOH): This group provides highly characteristic signals, including a very broad O-H stretch in the IR spectrum, a deshielded proton signal (~12 ppm) in ¹H NMR, and a carbonyl carbon signal (~165-185 ppm) in ¹³C NMR.[4]
-
Trifluoromethyl (-CF₃) Group: A strong electron-withdrawing group that significantly impacts the electronic environment of the pyridine ring. The fluorine atoms induce characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling.[5][6]
-
Chlorine (-Cl) Atom: An electron-withdrawing halogen that further influences the chemical shifts of adjacent nuclei on the aromatic ring.
The interplay of these functional groups dictates the precise location, multiplicity, and intensity of the signals observed in each spectroscopic method.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of functional groups.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
A solid-state IR spectrum can be efficiently obtained using an ATR accessory, which requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-e.g., isopropanol—and performing a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid powder onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument's software.
Data Interpretation and Spectral Features
The IR spectrum of this compound is dominated by the carboxylic acid moiety, with additional key signals from the substituted pyridine ring.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Profile | Rationale |
| 3300–2500 | O–H stretch (Carboxylic Acid) | Strong, Very Broad | The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[8][9] This broad absorption is superimposed on the C-H stretching bands. |
| ~3100–3000 | C–H stretch (Aromatic) | Medium, Sharp | Associated with the C-H bonds on the pyridine ring. |
| 1725–1690 | C=O stretch (Carbonyl) | Strong, Sharp | This intense absorption is characteristic of the carbonyl group in a carboxylic acid. Its position can be influenced by conjugation with the pyridine ring.[4][7] |
| ~1600, ~1470 | C=C & C=N stretch (Aromatic Ring) | Medium to Weak | Vibrations corresponding to the skeletal framework of the pyridine ring. |
| 1320–1210 | C–O stretch | Medium | Coupled with O-H in-plane bending, this band is another key indicator of the carboxylic acid group.[8] |
| 1300–1100 | C–F stretch | Strong | The trifluoromethyl group produces very strong, characteristic absorption bands in this region. |
| < 800 | C–Cl stretch | Medium to Strong | The vibration of the carbon-chlorine bond typically appears in the lower wavenumber region of the spectrum. |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks unique to the molecule's overall structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise atom-to-atom connectivity of a molecule in solution.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample analysis.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for the observation of the acidic proton.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is used.
-
Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
Predicted Spectrum and Interpretation (in DMSO-d₆):
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13–14 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[4] |
| ~8.8–9.0 | Doublet (or broad s) | 1H | H-6 | This proton is ortho to the electron-withdrawing nitrogen atom, causing a significant downfield shift.[11] It will be split by H-4 with a small meta-coupling constant (⁴J). |
| ~8.4–8.6 | Doublet (or broad s) | 1H | H-4 | This proton is deshielded by the adjacent electron-withdrawing -CF₃ group. It will be split by H-6 with a small meta-coupling constant (⁴J ≈ 1-3 Hz).[11] |
¹³C NMR Spectroscopy
Experimental Protocol:
The same sample prepared for ¹H NMR is used. ¹³C NMR experiments require a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[11] A proton-decoupled experiment is standard.
Predicted Spectrum and Interpretation (in DMSO-d₆):
The proton-decoupled ¹³C NMR spectrum will display all 7 unique carbon atoms. A key feature will be the splitting of carbon signals by the three fluorine atoms of the -CF₃ group.
| Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Assignment | Rationale |
| ~165 | Singlet | C-7 (-COOH) | The carbonyl carbon of the carboxylic acid appears in the typical downfield region for this functional group.[4] |
| ~152 | Singlet | C-2 | This carbon is attached to the nitrogen and the carboxylic acid group, placing it in a downfield position. |
| ~148 | Quartet (⁴JCF ≈ 3-5 Hz) | C-6 | This carbon is four bonds away from the fluorine atoms, resulting in a small quartet coupling. |
| ~142 | Singlet | C-3 | The carbon bearing the chlorine atom will be shifted downfield. |
| ~132 | Quartet (²JCF ≈ 30-40 Hz) | C-5 | The carbon directly attached to the -CF₃ group will show a large two-bond coupling to the fluorine atoms.[12] |
| ~125 | Quartet (³JCF ≈ 3-5 Hz) | C-4 | This carbon is three bonds away from the fluorine atoms, resulting in a small quartet coupling. |
| ~121 | Quartet (¹JCF ≈ 270-280 Hz) | C-8 (-CF₃) | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant and appears as a distinct quartet.[6][13] Its signal intensity may be lower due to splitting and lack of a Nuclear Overhauser Effect (NOE). |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions. ESI can be run in positive or negative ion mode. For a carboxylic acid, negative ion mode is often highly effective, detecting the deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
Data Interpretation
-
Molecular Ion: In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 224. This immediately confirms the molecular weight of the compound (225 g/mol ).
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak ([M-H+2]⁻ at m/z 226) with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This is a definitive confirmation of a single chlorine atom in the molecule.
-
Fragmentation: The fragmentation of pyridine carboxylic acids can be complex.[14] Key fragmentation pathways often involve the loss of small, stable neutral molecules.
Predicted ESI-MS Fragmentation Pathway
Caption: Primary fragmentation pathways in negative ion ESI-MS.
-
Decarboxylation: A very common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂), which has a mass of 44 Da. This would result in a fragment ion at m/z 180.[15][16]
-
Loss of Formic Acid: The loss of the entire carboxylic acid group as formic acid (HCOOH, 46 Da) can also occur, leading to a fragment at m/z 178.
Integrated Spectral Analysis and Conclusion
No single analytical technique provides a complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods.
-
IR spectroscopy confirms the presence of the key carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching bands.
-
Mass spectrometry establishes the correct molecular weight (225.55 g/mol ) and confirms the presence of one chlorine atom through the isotopic pattern.
-
¹H and ¹³C NMR spectroscopy provide the definitive structural proof, showing the precise number and connectivity of all hydrogen and carbon atoms. The chemical shifts confirm the electronic environment of the substituted pyridine ring, while the coupling patterns—particularly the distinct C-F couplings—unambiguously place the trifluoromethyl group and validate the overall substitution pattern.
Together, these three spectroscopic techniques provide a self-validating system for the unequivocal identification and characterization of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, ensuring its quality and suitability for high-stakes applications in research and development.
References
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Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
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Clark, J. (2015). Interpreting infra-red spectra. Chemguide. Available at: [Link]
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Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 49-59. Available at: [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]
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PubChem. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]
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ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Available at: [Link]
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Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. Available at: [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
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Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. Available at: [Link]
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An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid: Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a halogenated pyridine derivative of significant interest in the chemical, agricultural, and pharmaceutical sciences. The document elucidates its molecular structure, physicochemical properties, and key applications, positioning it as both a critical synthetic building block and a biologically active molecule. By synthesizing data from crystallographic studies, safety data sheets, and peer-reviewed literature, this guide serves as an essential resource for researchers and development professionals working with advanced chemical intermediates.
Introduction: A Privileged Scaffold in Modern Chemistry
The trifluoromethylpyridine (TFMP) moiety is a well-established "privileged scaffold" in medicinal and agricultural chemistry.[1] The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can profoundly influence molecular interactions and biological activity.[2][3]
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No: 80194-68-9) is a prominent member of this class. Its strategic arrangement of a carboxylic acid, a chlorine atom, and a trifluoromethyl group on the pyridine core makes it a highly versatile intermediate for the synthesis of complex target molecules.[2][4] Beyond its role as a synthetic precursor, it has been identified as a principal metabolite of the widely used fungicide fluopyram, exhibiting unexpected phytotoxic effects that underscore its environmental and biological relevance.[5][6] This dual identity as both a tool for chemical synthesis and a biologically active agent makes a thorough understanding of its properties essential for its effective and safe utilization.
Molecular Architecture and Spectroscopic Profile
Chemical Structure
The molecular architecture consists of a pyridine ring functionalized at the 2-, 3-, and 5-positions. The carboxylic acid at the C2 position, adjacent to the ring nitrogen, influences the molecule's acidity and allows for a wide range of derivatization reactions. The electron-withdrawing trifluoromethyl group at C5 and the chlorine atom at C3 significantly modulate the electronic density of the aromatic ring, impacting its reactivity and the physicochemical properties of the overall molecule.
Caption: 2D structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | [5][7] |
| CAS Number | 80194-68-9 | [5][7][8] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2][7] |
| Molecular Weight | 225.55 g/mol | [2][7] |
| SMILES | C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | [5] |
| InChIKey | HXRMCZBDTDCCOP-UHFFFAOYSA-N | [5][7] |
Solid-State Structure and Conformation
Recent crystallographic analysis has revealed that 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid crystallizes in a triclinic system with the P-1 space group.[9] In the solid state, the molecules form a hydrogen-bonded network, primarily through interactions between the carboxylic acid groups (O-H···O).[9] Additional short contacts, such as C-H···O and C-H···F, contribute to the stability of the crystal lattice.[9] This defined three-dimensional arrangement is fundamental to its physical properties, including its melting point and dissolution behavior. The experimental determination of its crystal structure provides an authoritative basis for computational modeling and structure-activity relationship (SAR) studies.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its unique combination of functional groups. The trifluoromethyl group significantly increases lipophilicity, while the carboxylic acid provides a site for hydrogen bonding and imparts acidic character.
| Property | Value | Source(s) |
| Appearance | White to colorless solid/powder | [2][4][10] |
| Melting Point | 134.0 - 144.0 °C | [10] |
| Boiling Point | 269.6 ± 40.0 °C (Predicted) | [11] |
| Water Solubility | Sparingly soluble (4.1 x 10⁻⁶ g/L at 25 °C) | [2] |
| pKa | 2.2 (Predicted) | [2] |
| LogP | 2.45 (Predicted) | [4] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [11] |
Synthesis and Reactivity
Proposed Synthetic Pathway
While specific, scalable synthesis protocols for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are proprietary, a plausible route can be conceptualized based on established pyridine chemistry. A common approach involves the construction of the substituted pyridine ring followed by functional group interconversion. A potential workflow could start from a precursor like 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via vapor-phase chlorination of 5-trifluoromethylpyridine derivatives.[12] Subsequent steps would introduce the carboxylic acid functionality at the C2 position.
Caption: A conceptual workflow for the synthesis of the target compound.
Key Reactivity
The utility of this molecule as a building block stems from the predictable reactivity of its carboxylic acid group.
-
Derivatization: The carboxylic acid can be readily converted into esters, amides, and acid chlorides, providing access to a vast library of derivatives for screening in drug discovery and agrochemical development.[2]
-
Coordination Chemistry: As a picolinic acid derivative, it can act as a bidentate ligand, chelating metal ions through the pyridine nitrogen and the carboxylate oxygen. This property is relevant in the design of metal-based catalysts or therapeutic agents.[13]
Applications and Biological Significance
The compound's significance is twofold: it is a designed intermediate for creating new chemical entities and an unintended, biologically active metabolite in environmental systems.
Caption: Dual roles of the title compound in agrochemical and pharmaceutical contexts.
Role in Agrochemicals
Field observations in Europe revealed that this compound, a known environmental transformation product of the fungicide fluopyram, was the causative agent of significant growth disorders in grapevines (Vitis vinifera).[5][6] The study demonstrated that the metabolite, referred to as PCA in the publication, induces leaf epinasty, impairs berry development, and causes root growth anomalies in a dose-dependent manner, mimicking the effects of auxin-based herbicides.[6] This critical finding highlights the importance of evaluating not just the parent pesticide but also its metabolites for potential non-target phytotoxicity. This knowledge is crucial for optimizing the application timing and dosage of fluopyram to prevent crop damage.[6]
Utility in Drug Discovery
In pharmaceutical research, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a valuable starting material. The trifluoromethyl group is a bioisostere for several groups and is known to block metabolic oxidation at its site of attachment, thereby improving the pharmacokinetic profile of a drug candidate.[3] The chlorine atom provides an additional site for modification (e.g., via cross-coupling reactions) and can enhance binding affinity through halogen bonding. The combination of these features makes this molecule an attractive scaffold for developing novel therapeutics.[2]
Safety and Handling Protocols
As a chemically reactive and biologically active substance, proper handling is imperative to ensure laboratory safety.
Hazard Identification
The compound is classified as hazardous under the Globally Harmonized System (GHS).
| Hazard Class | GHS Statement | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][14] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [5][14] |
| STOT (Single Exposure) | H335: May cause respiratory irritation | [8][15] |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled (Potential) | [5] |
Recommended Handling Protocol
A self-validating protocol ensures safety by integrating engineering controls, personal protective equipment, and procedural diligence.
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and understand the specific hazards.
-
Engineering Controls: All weighing and handling of the solid material must be conducted in a certified chemical fume hood to prevent inhalation of dust.[16] Ensure an eyewash station and safety shower are immediately accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: Wear a flame-retardant lab coat. Ensure clothing fully covers the skin.
-
-
Handling Procedure:
-
Storage: Store in a dry, cool, and well-ventilated place.[14] Keep containers tightly sealed and store locked up.[8][17]
-
Spill & Disposal:
-
In case of a spill, evacuate the area. Avoid breathing dust.
-
Carefully sweep up the solid material without creating dust and place it in a suitable, labeled container for disposal.[16]
-
Dispose of waste in accordance with local, regional, and national regulations. Do not let the product enter drains.[16]
-
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a molecule of significant duality. For the synthetic chemist, it is a potent building block, offering a pre-functionalized, high-value scaffold for constructing novel pharmaceutical and agrochemical agents. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents, are highly desirable in modern molecular design. For the agricultural scientist and environmental researcher, it represents a case study in the unintended consequences of pesticide metabolism, where a transformation product exhibits potent, non-target biological activity. A comprehensive understanding of its synthesis, reactivity, biological effects, and safe handling is therefore not merely beneficial but essential for harnessing its potential while mitigating its risks.
References
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An In-depth Technical Guide to the Safety and Handling of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a key building block in the synthesis of agrochemicals and pharmaceuticals. Its unique electronic properties, stemming from the presence of a chlorine atom and a trifluoromethyl group on a pyridine ring, make it a valuable synthon for the development of novel bioactive molecules. This guide provides a comprehensive overview of the safety, handling, and key applications of this compound, with a focus on laboratory-scale operations. It is intended to equip researchers with the necessary knowledge to handle this chemical safely and effectively, and to provide practical insights into its use in organic synthesis, particularly in amide bond formation.
Chemical and Physical Properties
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a white solid with a molecular weight of 225.55 g/mol . It is characterized by its strong acidity and high reactivity, which are advantageous for its role in chemical synthesis.[1] The trifluoromethyl group enhances its lipophilicity and metabolic stability in resulting molecules, making it a desirable feature in drug and pesticide design.[2]
| Property | Value | Source |
| CAS Number | 80194-68-9 | |
| Molecular Formula | C₇H₃ClF₃NO₂ | |
| Molecular Weight | 225.55 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 141-143 °C | [3] |
| Boiling Point | 308.7 °C at 760 mmHg | [3] |
| Flash Point | 116.9 °C | [4] |
| Density | 1.6 g/cm³ | [3] |
Hazard Identification and Safety Precautions
As with any chemical, a thorough understanding of the hazards associated with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is paramount for safe handling. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
The causality behind the requirement for specific PPE lies in the compound's irritant nature. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: A lab coat and disposable nitrile gloves are essential. For larger quantities or extended handling, chemical-resistant gloves and an apron are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Caption: A workflow for selecting and using appropriate PPE.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6]
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Use non-sparking tools and ensure all equipment is properly grounded. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly sealed to prevent moisture absorption, which can affect the compound's reactivity.
Accidental Release and Disposal
A clear and practiced protocol for accidental releases and waste disposal is a cornerstone of a safe laboratory environment.
Accidental Release
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain.
Applications in Organic Synthesis
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile building block, primarily utilized in the synthesis of fungicides and other biologically active molecules.[1] Its carboxylic acid functionality allows for a range of chemical transformations, most notably amide bond formation.
Role as a Precursor to Fungicides
This compound is a known metabolite of the fungicide Fluopyram.[3][7] The structural similarity of this metabolite to auxin herbicides has been linked to observed growth disorders in grapevines.[3][7] Furthermore, synthetic routes to Fluopyram and related fungicides often involve precursors or derivatives of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[2][8][9]
Caption: A simplified logic diagram of the synthetic utility.
Experimental Protocol: Amide Coupling
The formation of an amide bond is a fundamental transformation in medicinal chemistry. The following is a general, adaptable protocol for the coupling of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with a primary or secondary amine. The choice of coupling reagent and base is critical and should be tailored to the specific amine being used.
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester is the mechanistic rationale for this step, making the carboxyl group susceptible to nucleophilic attack.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Crystallization Protocol
For obtaining high-purity crystalline material, for example, for X-ray diffraction studies, the following protocol has been reported.
Procedure:
-
Dissolve 0.5 g (2.217 mmol) of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in a mixture of 3 mL of THF and 3 mL of deionized water in a 10 mL glass tube.
-
Place the glass tube in a dark, well-ventilated area.
-
Allow for the slow evaporation of the solvent over one week.
-
Collect the resulting colorless, block-shaped crystals.
Conclusion
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a valuable and reactive compound with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its handling requires strict adherence to safety protocols due to its irritant nature. A thorough understanding of its chemical properties, hazards, and reactivity is essential for its safe and effective use in a research setting. The provided protocols for handling, amide coupling, and crystallization serve as a foundation for researchers to develop their own specific applications for this versatile building block.
References
- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (URL: )
- CN110437139A - A kind of synthetic method of fluopyram - Google P
- CN110437138B - Improved synthesis process of fluopyram - Google P
- 3-Chloro-5-(trifluoromethyl)
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. (URL: [Link])
-
Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (URL: [Link])
-
3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID | Georganics. (URL: [Link])
-
3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera | Journal of Agricultural and Food Chemistry. (URL: [Link])
-
3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID | Georganics. (URL: [Link])
-
3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera | Journal of Agricultural and Food Chemistry. (URL: [Link])
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An In-depth Technical Guide to the Mechanism of Action of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a synthetic organic compound recognized for its potent biological activity, primarily as a synthetic auxin herbicide[1][2]. It belongs to the pyridine carboxylic acid class of herbicides, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA)[2][3]. This guide provides a comprehensive technical overview of the molecular mechanism of action of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, intended for researchers, scientists, and professionals in drug and herbicide development. The compound is also a known metabolite of the fungicide fluopyram and has been identified as the causative agent for auxin-like growth deformities in non-target plants such as grapevines[2][4]. Its structural similarity to natural auxins allows it to hijack the plant's endogenous hormonal signaling pathways, leading to catastrophic developmental disruption and, ultimately, plant death at herbicidal concentrations[1][5].
Core Mechanism: Hyperstimulation of the Auxin Signaling Pathway
The primary mechanism of action of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is the overstimulation of the auxin signal transduction pathway. Unlike the finely tuned regulation by endogenous auxin, this synthetic mimic induces a persistent and overwhelming activation of auxin responses, leading to uncontrolled and disorganized growth[1][5]. The central molecular machinery targeted by this compound is the SCFTIR1/AFB ubiquitin ligase complex, a key regulator of plant development[6][7].
The TIR1/AFB Co-Receptor Complex: The Primary Target
In the absence of auxin, transcriptional repressors known as Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes[8][9]. This keeps auxin-related gene expression switched off.
The perception of auxin occurs through a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA repressors[7][10]. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, acting as an auxin mimic, binds to the TIR1/AFB proteins[11][12]. This binding event acts as a "molecular glue," enhancing the affinity between the TIR1/AFB F-box protein and the Aux/IAA repressor[8][10].
This stabilized interaction allows the SCF (Skp1-Cullin-F-box) complex, of which TIR1/AFB is a component, to polyubiquitinate the Aux/IAA repressor[6][10]. The polyubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome[13]. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, leading to their transcription[9][10].
The sustained presence of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid leads to the continuous degradation of Aux/IAA repressors, resulting in massive and unregulated expression of auxin-responsive genes. This uncontrolled gene expression is the direct cause of the phytotoxic effects observed in susceptible plants[5].
Downstream Physiological and Phenotypic Effects
The hyperstimulation of the auxin signaling pathway by 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid manifests in a variety of physiological and phenotypic effects, including:
-
Uncontrolled Cell Elongation and Division: The massive induction of growth-promoting genes leads to rapid and disorganized cell elongation and division, resulting in tissue malformations such as leaf epinasty (downward curling), stem twisting, and callus formation[1][4].
-
Ethylene Biosynthesis: High concentrations of auxins are known to induce the synthesis of ethylene, another plant hormone. The overproduction of ethylene contributes to the observed symptoms of senescence and abscission[8].
-
Abscisic Acid (ABA) Accumulation: Recent studies suggest that synthetic auxin herbicides trigger a rapid increase in ABA levels, which in turn leads to the downregulation of genes related to photosynthesis, ultimately contributing to plant death[5].
-
Vascular System Disruption: Auxin is critical for the formation and organization of vascular tissues (xylem and phloem)[8]. The uncontrolled signaling disrupts normal vascular development, impairing water and nutrient transport throughout the plant.
The following diagram illustrates the core mechanism of action of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid at the molecular level.
Caption: Molecular mechanism of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Experimental Protocols for Elucidating the Mechanism of Action
The following protocols outline key experimental approaches to investigate the auxin-like activity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Protocol 1: In Vitro Co-receptor Assembly Assay
This assay directly tests the ability of the compound to act as a "molecular glue" between the TIR1/AFB receptor and an Aux/IAA repressor.
Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (e.g., IAA7) tagged with different affinity tags (e.g., GST-TIR1 and His-IAA7).
-
-
Pull-down Assay:
-
Immobilize GST-TIR1 on glutathione-sepharose beads.
-
Incubate the beads with purified His-IAA7 in the presence of varying concentrations of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid or a control (e.g., IAA or DMSO).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-His antibody.
-
-
Data Analysis:
-
Quantify the amount of His-IAA7 pulled down at each concentration of the test compound. An increase in pulled-down His-IAA7 in the presence of the compound confirms its role in promoting the TIR1-Aux/IAA interaction.
-
Protocol 2: Protoplast-based Transient Gene Expression Assay
This assay measures the ability of the compound to induce the expression of an auxin-responsive reporter gene in living plant cells.
Methodology:
-
Plasmid Constructs:
-
Construct a reporter plasmid containing a synthetic auxin-responsive promoter (e.g., DR5) driving the expression of a reporter gene (e.g., Luciferase or GUS).
-
Construct an effector plasmid constitutively expressing the TIR1/AFB receptor.
-
-
Protoplast Isolation and Transfection:
-
Isolate protoplasts from a suitable plant tissue (e.g., Arabidopsis thaliana cell culture or leaf mesophyll).
-
Co-transfect the protoplasts with the reporter and effector plasmids.
-
-
Treatment and Reporter Assay:
-
Treat the transfected protoplasts with a range of concentrations of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid or a control.
-
After an incubation period (e.g., 6-16 hours), lyse the protoplasts and measure the reporter gene activity (e.g., luminescence for Luciferase).
-
-
Data Analysis:
-
Plot the reporter gene activity against the concentration of the test compound to generate a dose-response curve.
-
The following diagram outlines the workflow for the protoplast-based transient gene expression assay.
Caption: Workflow for protoplast transient expression assay.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C7H3ClF3NO2 | [14] |
| Molecular Weight | 225.55 g/mol | |
| CAS Number | 80194-18-9 | [14] |
| Phytotoxic Effects | Dose-dependent growth inhibition | |
| Observed Symptoms | Leaf epinasty, impaired berry development, root growth anomalies | [4] |
Conclusion
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid exerts its potent herbicidal effects by acting as a persistent mimic of the plant hormone auxin. Its primary molecular mechanism involves binding to the TIR1/AFB auxin co-receptor, which promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This leads to the massive and uncontrolled activation of auxin-responsive genes, causing a cascade of developmental and physiological disruptions that are ultimately lethal to susceptible plants. Understanding this detailed mechanism is crucial for the development of new herbicides, managing herbicide resistance, and mitigating off-target effects in agriculture.
References
-
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI. Retrieved from [Link]
-
Auxin. (n.d.). Wikipedia. Retrieved from [Link]
-
Auxin Signaling in Regulation of Plant Translation Reinitiation. (n.d.). Frontiers. Retrieved from [Link]
-
Mechanisms of auxin signaling. (2016). PMC - NIH. Retrieved from [Link]
-
Auxin Signaling. (n.d.). Plant Physiology - Oxford Academic. Retrieved from [Link]
-
SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. (n.d.). PubMed Central. Retrieved from [Link]
-
Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. (2014). PubMed. Retrieved from [Link]
-
Synthetic auxin herbicides: finding the lock and key to weed resistance. (n.d.). ResearchGate. Retrieved from [Link]
-
17.3 Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. Retrieved from [Link]
-
Synthetic auxin herbicides: finding the lock and key to weed resistance. (n.d.). PubMed. Retrieved from [Link]
-
quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. (2020). Oxford Academic. Retrieved from [Link]
-
A look into recent plant science advances Auxinic herbicides, mechanisms of action, and weed resistance. (n.d.). SciELO. Retrieved from [Link]
-
SCFTIR1/AFBs-Dependent Auxin Signaling Plays a Key Role in Auxin Inhibition of Endocytosis of PIN2:GFP. (n.d.). ResearchGate. Retrieved from [Link]
-
Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. (2013). ACS Publications. Retrieved from [Link]
-
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (n.d.). NIH. Retrieved from [Link]
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. (2019). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
-
(PDF) 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of the fungicide fluopyram, causes growth disorder in Vitis vinifera. (n.d.). ResearchGate. Retrieved from [Link]
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biological activity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Core Compound Overview
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative with the chemical formula C₇H₃ClF₃NO₂ and CAS Registry Number 80194-68-9.[1][2] It presents as a white to light yellow crystalline powder.[3] This compound is a critical synthetic intermediate, or building block, in the development of a range of biologically active molecules for the agrochemical and pharmaceutical industries.[1][3][4] Its molecular structure, featuring a pyridine core functionalized with a carboxylic acid group, a chlorine atom, and a trifluoromethyl (CF₃) group, is key to its reactivity and biological profile. The presence of the trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, properties highly sought after in the design of bioactive compounds.[1]
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | [2][5] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)picolinic acid | [2][3] |
| CAS Number | 80194-68-9 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |
| Molecular Weight | 225.55 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Primary Roles | Agrochemical Intermediate, Pharmaceutical Building Block, Herbicide | [1][3][4] |
Primary Biological Activity: Potent Herbicidal Action
The most significant and well-documented is its potent phytotoxicity, which manifests as a plant growth inhibitor.[4] This activity is so pronounced that it has been identified as the causative agent of widespread, herbicide-like damage and growth disorders in grapevines (Vitis vinifera) across Europe.[6]
This compound is a known environmental transformation product and metabolite of the widely used fungicide fluopyram.[2][6] In 2015, following repeated high-dose applications of fluopyram to control fungal outbreaks, grapevines began exhibiting unprecedented growth anomalies in their leaves and flowers, leading to significant harvest losses.[6] Subsequent investigation established a direct link between these disorders and the presence of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which forms within the plant after the application of the parent fungicide.[6]
Mechanism of Action: Synthetic Auxin Mimicry
The herbicidal effects of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are attributed to its function as a synthetic auxin, or an "auxin mimic."[7] This mechanism is strongly suggested by the striking structural similarity between this molecule and established auxin herbicides belonging to the pyridine carboxylic acid class, such as clopyralid and picloram.[6][8]
Auxins are a class of plant hormones that regulate many aspects of plant growth and development. Synthetic auxins disrupt these processes by inducing an "auxin overdose."[6] They bind to auxin receptors in plant cells, triggering a continuous and uncontrolled signaling cascade that leads to abnormal and unsustainable growth. This results in a range of phytotoxic effects, including:
-
Epinasty (downward bending of leaves)
-
Stem and petiole twisting
-
Tissue proliferation
-
Ultimately, plant death
The causality was further confirmed when studies showed that other fluopyram metabolites which lack the critical pyridine carboxylic acid moiety were unable to produce the same growth-disrupting effects.[6] This highlights the essential role of the carboxylic acid group on the pyridine ring in binding to the plant's auxin receptors and initiating the toxic cascade.
Caption: Role as a key intermediate in synthesis workflows.
Experimental Protocol: Whole Plant Herbicidal Activity Assay
The following is a representative, step-by-step methodology for evaluating the auxin-like herbicidal activity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid on broadleaf weed species. This protocol is based on standard practices in weed science. [7][9][10] Objective: To determine the post-emergence herbicidal efficacy and observe the morphological effects of the test compound on a target weed species.
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
-
Target weed seeds (e.g., Amaranthus retroflexus - Redroot Pigweed)
-
Commercial herbicide standard (e.g., Picloram or Clopyralid)
-
Solvent (e.g., Acetone or DMSO)
-
Surfactant (e.g., Non-ionic surfactant at 0.25% v/v)
-
Pots, soil medium, greenhouse or growth chamber
-
Calibrated laboratory sprayer
Methodology:
-
Plant Propagation:
-
Fill 10 cm pots with a standard potting mix.
-
Sow seeds of the target weed species (e.g., Amaranthus retroflexus) at a depth of 0.5 cm.
-
Water the pots and place them in a controlled environment (greenhouse or growth chamber) with a 16:8 hour light:dark cycle and a temperature of 25±2°C.
-
Allow plants to grow until they reach the 2-4 true leaf stage (approximately 2-3 weeks).
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid by dissolving a precise weight in a minimal amount of a suitable solvent (e.g., acetone).
-
From the stock solution, prepare a series of dilutions in water to achieve the desired application rates (e.g., corresponding to 50, 100, 200, 400 g/ha).
-
Incorporate a non-ionic surfactant into each final dilution at a concentration of 0.25% (v/v) to ensure proper leaf coverage.
-
Prepare control solutions: a negative control (water + surfactant) and a positive control (commercial standard like picloram at its recommended rate).
-
-
Application of Treatments:
-
Arrange the pots in a randomized complete block design, with at least four replicates per treatment group.
-
Use a calibrated laboratory track sprayer to apply the test solutions evenly over the foliage of the plants. Ensure the spray volume is consistent across all treatments (e.g., equivalent to 200 L/ha).
-
-
Evaluation and Data Collection:
-
Return the treated plants to the growth chamber.
-
Visually assess the plants at 3, 7, and 14 days after treatment (DAT).
-
Record phytotoxicity symptoms, focusing on auxin-specific damage such as epinasty, leaf cupping, and stem twisting.
-
At 14 DAT, perform a quantitative assessment by harvesting the above-ground biomass for each pot.
-
Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each treatment relative to the negative control using the dry weight data.
-
Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a mean separation test) to determine significant differences between treatments.
-
If a dose-response is observed, calculate the GR₅₀ value (the dose required to cause 50% growth reduction).
-
References
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Robatscher, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Sakamoto, N., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Retrieved from [Link]
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Fisher Scientific. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Retrieved from [Link]
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Armel, G. R., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl). Retrieved from [Link]
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An In-depth Technical Guide: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid as a Metabolite of Fluopyram
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA), a significant metabolite of the broad-spectrum fungicide fluopyram. Fluopyram, a succinate dehydrogenase inhibitor (SDHI), is extensively used in agriculture to control various fungal diseases and nematodes.[1][2][3] Understanding the formation, environmental fate, and toxicological profile of its metabolites is paramount for a thorough risk assessment. This document delves into the metabolic pathways leading to PCA formation in different biological systems, analytical methodologies for its detection and quantification, its potential for phytotoxicity, and the overall implications for environmental and human health. The guide is intended to serve as a critical resource for researchers, environmental scientists, and professionals involved in the development and regulation of agrochemicals.
Introduction to Fluopyram and its Metabolic Fate
Fluopyram, chemically known as N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide, is a highly effective fungicide belonging to the pyridinyl-ethyl-benzamide chemical class.[1] Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production.[1][4] First registered in 2012, its application has expanded to a wide array of crops.[3]
The environmental and biological degradation of fluopyram leads to the formation of several metabolites. Among these, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) has garnered significant attention due to its persistence and potential for biological activity.[5][6][7] The metabolic transformation of fluopyram is a complex process that varies across different matrices, including plants, animals, and soil microorganisms.
Metabolic Pathways of Fluopyram Leading to PCA Formation
The generation of PCA from fluopyram primarily involves the cleavage of the amide bond linking the pyridinyl-ethyl and benzamide moieties of the parent compound. This process can be preceded by other transformations such as hydroxylation.
Metabolism in Plants
In plant systems, the metabolism of fluopyram is initiated by hydroxylation at the C-7 or C-8 positions of the ethylene bridge.[6][8][9][10] This is followed by the cleavage of the molecule, resulting in the formation of two primary metabolites: 2-(trifluoromethyl)benzamide (BZM) and PCA.[1][6] Further metabolism can involve the conjugation of these metabolites with glucose or other sugars.[9]
The following diagram illustrates the proposed metabolic pathway of fluopyram in plants:
Caption: Metabolic pathway of fluopyram in plants.
Metabolism in Mammals
In mammals, fluopyram is rapidly absorbed and extensively metabolized.[1] The primary metabolic routes involve oxidation, primarily at the ethylene bridge, and hydrolytic cleavage of the amide bond.[1][9] This leads to the formation of over 20 identified metabolites, including PCA.[1] Elimination occurs mainly through feces and urine, with significant enterohepatic circulation observed.[1]
Degradation in Soil
In the soil environment, the degradation of fluopyram is influenced by microbial activity. The proposed pathway includes hydroxylation to form fluopyram-7-hydroxy, followed by cleavage to yield BZM and PCA.[1] PCA can be further metabolized.[1] The persistence of fluopyram and its metabolites in soil is a key consideration for environmental risk assessment, with reported half-lives (DT50) for fluopyram ranging from 21 to over 500 days depending on soil type and conditions.[11]
Chemical and Physical Properties of PCA
A thorough understanding of the physicochemical properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is essential for developing analytical methods and predicting its environmental behavior.
| Property | Value | Source |
| Chemical Formula | C₇H₃ClF₃NO₂ | [12][13][14] |
| Molecular Weight | 225.55 g/mol | [13][14] |
| CAS Number | 80194-68-9 | [13][14] |
| Appearance | White solid | [14] |
| Melting Point | 134.0-144.0 °C | [15] |
| Water Solubility | Sparingly soluble | [13] |
| pKa | 9.99 ± 0.46 (Predicted) | [13] |
Analytical Methodologies for the Detection of PCA
The accurate detection and quantification of PCA in various matrices are crucial for residue monitoring and toxicological studies. The method of choice typically involves a combination of chromatographic separation and mass spectrometric detection.
Sample Preparation
A robust sample preparation protocol is critical to extract PCA from complex matrices and remove interfering substances. A widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step.
Protocol: Modified QuEChERS for PCA Extraction from Plant Material
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Collect the supernatant, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS system.
Chromatographic Separation and Mass Spectrometric Detection
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of PCA.[8]
Typical LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the detection of the acidic PCA molecule.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both PCA and an internal standard.
Caption: General workflow for the analysis of PCA in environmental and biological samples.
Toxicological Profile and Phytotoxicity of PCA
While fluopyram itself has a defined toxicological profile, the potential effects of its metabolites, such as PCA, are also of significant concern.
Phytotoxicity in Grapevines
Notably, PCA has been identified as the causative agent for growth disorders observed in grapevines (Vitis vinifera).[5][6][7] Studies have shown that PCA can cause symptoms similar to those induced by auxin herbicides, including leaf epinasty, impaired berry development leading to crop loss, and anomalies in root growth.[5][6][7] This phytotoxic effect is dose-dependent.[5][7] The link between the application of fluopyram in vineyards, the subsequent formation of PCA, and the emergence of these growth anomalies has been established through both field trials and greenhouse experiments.[5][6][7]
Human Health and Environmental Risk Assessment
The toxicity of PCA to humans and other non-target organisms is a critical component of the overall risk assessment of fluopyram. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) evaluate the toxicological data for both the parent compound and its significant metabolites. While comprehensive public data on the specific toxicology of PCA is limited, its potential for persistence and biological activity necessitates its inclusion in risk assessments.
Regulatory Context and Future Perspectives
The registration and regulation of fluopyram are overseen by national and international agencies.[16][17] These regulations establish maximum residue limits (MRLs) for fluopyram and, in some cases, its metabolites in various food commodities. Continuous monitoring and research are essential to ensure that the use of fluopyram does not pose an unacceptable risk to human health or the environment.
Future research should focus on:
-
A more detailed understanding of the long-term environmental fate of PCA.
-
Comprehensive toxicological studies on PCA to better characterize its potential risks to non-target organisms.
-
The development of mitigation strategies to minimize the formation and impact of PCA in sensitive crops like grapevines.
Conclusion
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a key metabolite of the fungicide fluopyram, formed through metabolic processes in plants, animals, and soil. Its potential for phytotoxicity, particularly in grapevines, highlights the importance of understanding the complete degradation pathway of agrochemicals. The analytical methods outlined in this guide provide a framework for the accurate monitoring of PCA residues. A continued, integrated approach that considers the entire lifecycle of a pesticide, including its metabolites, is crucial for ensuring agricultural sustainability and environmental protection.
References
- Bayer AG. (2021). Summary of the fate and behaviour in the environment fluopyram SC 500 (500 g/L).
- Bayer AG. (2021). Summary of the fate and behaviour in the environment fluopyram + trifloxystrobin SC 500 (250+250 g/L).
-
EFSA. (n.d.). EU Pesticides Database - Active substance: Fluopyram. European Union. Retrieved from [Link]
- Georganics. (2015).
-
Health Canada. (2025). Fluopyram, Luna Privilege Greenhouse Fungicide. Retrieved from [Link]
- Joint FAO/WHO Meeting on Pesticide Residues. (2005). Fluopyram (263).
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National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluopyram. PubChem. Retrieved from [Link]
- Pérez, A. V., et al. (2020). Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops. Journal of the Science of Food and Agriculture, 100(13), 4849-4857.
- Rathod, P. H., et al. (2022). The Fate of Fluopyram in the Soil–Water–Plant Ecosystem: A Review.
-
Regulations.gov. (2016). Pesticide Product Registration; Fluopyram Receipt of Applications for New Food Uses. Retrieved from [Link]
-
Regulations.gov. (2022). Fluopyram Final Work Plan Registration Review: Initial Docket Case Number 5092. Retrieved from [Link]
- Robatscher, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223-7231.
-
University of Hertfordshire. (n.d.). Fluopyram. AERU. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188). AERU. Retrieved from [Link]
- Zhang, Y., et al. (2023). Dissipation, Metabolism, Accumulation, Processing and Risk Assessment of Fluopyram and Trifloxystrobin in Cucumbers and Cowpeas from Cultivation to Consumption. Molecules, 28(10), 4235.
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An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a pivotal intermediate in the synthesis of modern agrochemicals and a compound of significant interest to researchers in drug discovery. The narrative delves into the historical context of its emergence, driven by the quest for novel trifluoromethylated pyridine derivatives with potent biological activity. Detailed synthetic pathways are elucidated, with a focus on the chemical principles and experimental considerations that underpin its preparation. This guide also presents key physicochemical and spectroscopic data, offering a complete technical profile for scientists and development professionals.
Introduction: The Rise of Trifluoromethylpyridines in Chemical Research
The incorporation of the trifluoromethyl (-CF3) group into organic molecules has been a transformative strategy in the design of bioactive compounds. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and overall efficacy. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals and agrochemicals, has been a prime candidate for trifluoromethylation. The synergy between the pyridine ring and the trifluoromethyl group has led to the development of a plethora of successful commercial products.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (also known as 3-chloro-5-(trifluoromethyl)picolinic acid) has emerged as a crucial building block in this field. Its discovery and development are intrinsically linked to the rise of trifluoromethylpyridines as a privileged structural motif in modern chemistry.
Discovery and Historical Context
The specific discovery of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is not marked by a single, seminal publication but rather evolved from the broader research into trifluoromethyl-substituted pyridines for agricultural applications. Its prominence grew with the development of the fungicide Fluopyram, where it was identified as a key metabolite.[1] This observation spurred interest in its independent synthesis to be used as a reference standard and as a potential precursor in the synthesis of other bioactive molecules.
The historical trajectory of this compound is therefore best understood within the context of the intensive research and development in trifluoromethylpyridine chemistry that began in the latter half of the 20th century. Patents from the 1980s describe the synthesis of various chloro-trifluoromethyl-pyridines, laying the groundwork for the eventual synthesis of the title compound.[2][3] The increasing demand for advanced fungicides in the early 2000s provided the impetus for the development of scalable synthetic routes to this important intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 80194-68-9 | [4] |
| Molecular Formula | C7H3ClF3NO2 | [5] |
| Molecular Weight | 225.55 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 134.0-144.0 °C | [7] |
| Boiling Point | 269.6 °C at 760 mmHg | [4] |
| Density | 1.603 g/cm³ | [4] |
| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | |
| pKa | Not available |
Spectroscopic Data:
Synthesis Methodologies: A Guide to Laboratory and Industrial Preparation
The synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a multi-step process that typically begins with a more readily available pyridine precursor. The most common and industrially relevant approach involves the synthesis of a key intermediate, 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, followed by its hydrolysis to the desired carboxylic acid.
Synthesis of the Key Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The journey to the target carboxylic acid often commences with the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is typically prepared from 2-chloro-5-methylpyridine through a sequence of chlorination and fluorination reactions.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
-
Causality: The initial step involves the radical chlorination of the methyl group of 2-chloro-5-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine. This is a crucial transformation to enable the subsequent fluorine exchange.
-
Procedure: In a suitable reactor equipped for gas dispersion and heating, 2-chloro-5-methylpyridine is heated in an inert solvent. Chlorine gas is then introduced under UV irradiation or in the presence of a radical initiator. The reaction progress is monitored by Gas Chromatography (GC) until the desired conversion is achieved. The product is then isolated by distillation.
Experimental Protocol: Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Causality: The trichloromethyl group is converted to the trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF). This is a standard method for introducing trifluoromethyl groups into aromatic systems.
-
Procedure: 2,3-dichloro-5-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride at elevated temperatures and pressures, often in the presence of a catalyst such as a Lewis acid. The reaction is typically carried out in a specialized pressure reactor due to the corrosive and hazardous nature of HF. After the reaction is complete, the crude product is carefully quenched and purified by distillation.
Cyanation to Form 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
The 2-chloro substituent of 2,3-dichloro-5-(trifluoromethyl)pyridine is more susceptible to nucleophilic substitution than the 3-chloro substituent. This regioselectivity is exploited in the cyanation step.
Experimental Protocol: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
-
Causality: The introduction of a cyano group at the 2-position provides a functional group that can be readily hydrolyzed to a carboxylic acid. This is a common strategy for the synthesis of aromatic carboxylic acids.
-
Procedure: 2,3-dichloro-5-(trifluoromethyl)pyridine is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF.[10] The reaction is typically heated to facilitate the nucleophilic aromatic substitution. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude nitrile is then purified by distillation or crystallization.[11][12]
Hydrolysis to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
The final step in this common synthetic route is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Hydrolysis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
-
Causality: The nitrile group is readily hydrolyzed to a carboxylic acid in the presence of strong acid or base and water. This is a fundamental and reliable transformation in organic synthesis.
-
Procedure (Acid-catalyzed): 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine is heated in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, the mixture is cooled and the product is isolated by filtration or extraction.
-
Procedure (Base-catalyzed): Alternatively, the nitrile can be heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt, which is then acidified to precipitate the desired carboxylic acid. The product is collected by filtration and washed with water.
Logical Workflow for the Synthesis:
Caption: Synthetic pathway to the target carboxylic acid.
Applications in Research and Industry
The primary application of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is as a key building block in the synthesis of agrochemicals. Its role as a precursor to the fungicide Fluopyram is well-established. Beyond this, its unique substitution pattern makes it an attractive starting material for the synthesis of other novel bioactive compounds in both the agricultural and pharmaceutical sectors. The presence of the carboxylic acid, chloro, and trifluoromethyl groups provides multiple handles for further chemical modification, allowing for the exploration of a diverse chemical space.
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid stands as a testament to the power of fluorine chemistry in the development of modern chemical products. While its discovery was intertwined with the development of a specific agrochemical, its utility as a versatile synthetic intermediate ensures its continued relevance in the field of chemical synthesis. This guide has provided a detailed overview of its history, synthesis, and properties, equipping researchers and development professionals with the knowledge necessary to effectively utilize this important compound in their work.
References
- Google Patents. (1985). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. (2015). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (1983). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications. Retrieved from [Link]
-
ChemSrc. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ChemBK. (2024). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
ResearchGate. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]
- Google Patents. (2019). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Google Patents. (2020). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
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Methodological & Application
Synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A Detailed Guide for Advanced Research
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.
Introduction: Significance and Applications
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, also known as 3-chloro-5-(trifluoromethyl)picolinic acid, is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety, imparts specific electronic and steric properties that are often sought after in the design of biologically active molecules. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of a compound to its target protein. Consequently, this scaffold is a valuable intermediate in the synthesis of a range of compounds, including herbicides and fungicides.
Strategic Approach to Synthesis
The synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is most effectively achieved through a two-step process. This strategy begins with the nucleophilic substitution of a suitable precursor to introduce a cyano group, which is then hydrolyzed to the desired carboxylic acid. This approach is favored due to the ready availability of starting materials and the generally high yields of the individual steps.
A logical and well-established pathway commences with 2,3-dichloro-5-(trifluoromethyl)pyridine. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the adjacent nitrogen atom. This regioselectivity allows for the selective displacement of the 2-chloro substituent by a cyanide source, yielding the key intermediate, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine. Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions affords the target carboxylic acid.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Part 1: Synthesis of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine
This protocol details the conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, a critical intermediate. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Experimental Protocol
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN) or Copper(I) cyanide (CuCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Addition of Cyanide: Add sodium cyanide (1.1-1.5 eq) or copper(I) cyanide (1.1-1.5 eq) to the solution. Note: The use of a slight excess of the cyanide source helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the specific cyanide source used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 3-chloro-2-cyano-5-(trifluoromethyl)pyridine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
-
Causality and Insights
The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively dissolves both the organic substrate and the inorganic cyanide salt, facilitating the reaction. The elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate. The work-up procedure is designed to remove the solvent and any unreacted starting materials or byproducts.
Part 2: Hydrolysis of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine
The final step in the synthesis is the hydrolysis of the cyano group of the intermediate to a carboxylic acid. This can be achieved under either acidic or basic conditions. The following protocol describes an acid-catalyzed hydrolysis.
Experimental Protocol
Materials:
-
3-chloro-2-cyano-5-(trifluoromethyl)pyridine
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-chloro-2-cyano-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. The hydrolysis of the nitrile to the carboxylic acid is generally a slower process and may require several hours to overnight for complete conversion. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
After completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is approximately 2-3. The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with cold water to remove any remaining inorganic salts.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
-
Mechanistic Rationale
The hydrolysis of a nitrile to a carboxylic acid under acidic conditions proceeds through the formation of a protonated nitrile, which is then attacked by water to form an imidic acid tautomer of an amide. Further hydrolysis of the amide intermediate yields the carboxylic acid and ammonium salt.
The following diagram outlines the key steps in the acid-catalyzed hydrolysis of the nitrile:
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | 69045-84-7 |
| 3-chloro-2-cyano-5-(trifluoromethyl)pyridine | C₇H₂ClF₃N₂ | 206.55 | 175277-50-6 |
| 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | 225.55 | 80194-68-9 |
References
- Cyanation of Halopyridines: The synthesis of 3-chloro-2-cyano-5-trifluoromethyl pyridine is described in Chinese Patent CN106349159A. This patent provides a general method for the cyanation of 3-chloro-2-R-5-trifluoromethyl pyridine.
- Hydrolysis of Cyanopyridines: The general conditions for the hydrolysis of cyanopyridines to their corresponding carboxylic acids are detailed in U.S. Patent US5756750A.
-
Compound Properties: Chemical and physical properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are available from public chemical databases such as PubChem. [Link]
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The Strategic Role of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: A Pivotal Building Block in Crop Protection Chemistry
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorinated heterocyclic compounds has become a cornerstone for the discovery of highly efficacious and selective active ingredients. Among these, pyridine derivatives substituted with a trifluoromethyl group have proven to be particularly valuable.[1] This guide focuses on a key intermediate, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9), a versatile building block for the synthesis of a new generation of fungicides and herbicides.[2]
The unique electronic properties imparted by the trifluoromethyl group, such as high electronegativity and lipophilicity, significantly influence the biological activity and metabolic stability of the final agrochemical product.[3] The presence of the chlorine atom and the carboxylic acid functionality provide reactive handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.[4] This document provides an in-depth exploration of the synthesis, key reactions, and applications of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, complete with detailed experimental protocols for researchers and professionals in the agrochemical industry.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and safe utilization of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO₂ | [5] |
| Molecular Weight | 225.55 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 141-143 °C | [2] |
| Boiling Point | 269.6 ± 40.0 °C at 760 mmHg | [2] |
| pKa | 9.99 ± 0.46 (Predicted) | [3] |
| Solubility | Sparingly soluble in water | [3] |
Safety and Handling:
According to the available Safety Data Sheets (SDS), 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
For comprehensive safety information, always consult the full Safety Data Sheet provided by the supplier.
Synthesis and Key Reactions
The primary industrial route to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid involves the synthesis of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), followed by selective hydrolysis.
Synthesis of the Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)
The synthesis of DCTF is a multi-step process that typically starts from 3-picoline. The key transformations involve chlorination and fluorination.[6] Various methods have been reported, including stepwise liquid-phase and vapor-phase reactions, as well as simultaneous vapor-phase chlorination/fluorination.[7]
dot
Caption: Synthetic pathway to the key precursor DCTF.
Selective Hydrolysis to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
The conversion of DCTF to the target carboxylic acid is achieved through selective hydrolysis of the chlorine atom at the 2-position of the pyridine ring. This reaction is typically carried out under basic conditions.
dot
Caption: Conversion of DCTF to the target carboxylic acid.
Applications in Agrochemical Synthesis
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a pivotal intermediate in the synthesis of several modern agrochemicals, most notably fungicides and herbicides.
Case Study 1: Fluopyram - A Broad-Spectrum Fungicide
Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide with broad-spectrum activity against a range of fungal pathogens.[8] 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a known metabolite of fluopyram.[7] The synthesis of fluopyram involves the amide coupling of a pyridine-ethylamine derivative with 2-(trifluoromethyl)benzoic acid. The pyridine-ethylamine intermediate is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine.[9]
dot
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The Strategic Utility of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Within this context, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has emerged as a high-value, versatile intermediate.[2][3] Its unique substitution pattern—featuring a carboxylic acid for derivatization, a chlorine atom for potential cross-coupling reactions, and an electron-withdrawing trifluoromethyl group on a pyridine ring—renders it a powerful building block for creating complex, biologically active molecules.[1]
This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will first detail a reliable synthetic route to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid from a common starting material and then illustrate its application in a representative amide coupling reaction, a cornerstone of medicinal chemistry.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 80194-68-9 | [4][5] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [4][5] |
| Molecular Weight | 225.55 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 141-143 °C | [3] |
| Boiling Point | 269.6 °C at 760 mmHg | [6] |
| Density | ~1.6 g/cm³ | [6] |
| Solubility | Sparingly soluble in water | [1] |
Safety and Handling: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
A robust and scalable synthesis of the title compound is critical for its widespread application. A common and efficient route begins with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis proceeds in two key steps: cyanation followed by hydrolysis.
Caption: Synthetic workflow for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Protocol 1: Synthesis of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine
This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring with a cyanide group. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN)
-
4-(Dimethylamino)pyridine (DMAP)
-
Propionitrile
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv), 4-(dimethylamino)pyridine (1.05 equiv), and propionitrile.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully add a solution of sodium cyanide (1.5 equiv) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a quenching solution (e.g., bleach) readily available.
-
Stir the resulting mixture vigorously for 5-7 hours at room temperature.
-
Dilute the reaction with additional water and separate the organic phase.
-
Wash the organic layer sequentially with water and 2M HCl.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.[7]
Protocol 2: Hydrolysis to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic conditions. This reaction proceeds via the formation of an amide intermediate, which is subsequently hydrolyzed.[8][9][10]
Materials:
-
2-cyano-3-chloro-5-(trifluoromethyl)pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, suspend 2-cyano-3-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in a mixture of concentrated HCl and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the formation of a precipitate (the product).
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual acid.
-
Dry the product under vacuum to a constant weight. The purity can be assessed by melting point, HPLC, and NMR.
Mechanistic Insight: Acid-Catalyzed Nitrile Hydrolysis
The hydrolysis of the nitrile is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
The process begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[11] This is followed by the nucleophilic attack of water to form a protonated imidic acid, which then tautomerizes to the more stable amide. The amide itself then undergoes acid-catalyzed hydrolysis to yield the final carboxylic acid and an ammonium salt.[12]
Application in Pharmaceutical Intermediate Synthesis: Amide Coupling
The carboxylic acid functionality of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile handle for constructing more complex molecules, most commonly through amide bond formation. Amide bonds are a cornerstone of pharmaceutical chemistry due to their high stability and presence in numerous biological molecules.
Protocol 3: General Procedure for Amide Coupling with an Aniline Derivative
This protocol outlines a standard procedure for the coupling of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with a representative aniline using a common coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
-
Aniline derivative (e.g., 4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv), the aniline derivative (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
Mechanistic Insight: EDC/HOBt Mediated Amide Coupling
The role of the coupling reagents is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Caption: Simplified workflow of EDC/HOBt mediated amide coupling.
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as an additive that traps the O-acylisourea to form a more stable HOBt active ester.[13] This active ester is less reactive than the O-acylisourea but is sufficiently electrophilic to react cleanly with the amine nucleophile to form the stable amide bond, regenerating HOBt in the process.[13] The use of a non-nucleophilic base like DIPEA is crucial to neutralize the acids present without competing in the coupling reaction.
Conclusion
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a strategically important building block in medicinal and agrochemical chemistry. Its synthesis from readily available precursors is straightforward, and its carboxylic acid handle provides a reliable point for diversification, particularly through robust amide coupling reactions. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers looking to leverage the unique properties of this versatile intermediate in their synthetic endeavors. The combination of a trifluoromethyl group and a reactive pyridine core ensures that this compound will continue to be a valuable tool in the development of novel, high-performance molecules.
References
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Clark, J. (2016). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]
-
Angene. (n.d.). Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new amide compounds from p-chloro aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
Fisher Scientific. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Retrieved from [Link]
-
Cenmed. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
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Application Notes and Protocols for Amide Coupling with 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Amide Synthesis
The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug discovery. Among the vast array of carboxylic acids utilized, heteroaromatic acids present unique challenges and opportunities. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a particularly relevant building block in the synthesis of novel therapeutics and agrochemicals.[1][2] Its pyridine core, substituted with both a chloro and a trifluoromethyl group, renders it highly electron-deficient. This electronic nature enhances the biological activity and metabolic stability of its derivatives but concurrently complicates the amide coupling process by deactivating the carboxylic acid moiety towards nucleophilic attack.[1]
This comprehensive guide provides a detailed protocol and technical insights for the successful amide coupling of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step experimental procedure, and provide a framework for troubleshooting common issues, thereby empowering researchers to confidently employ this versatile reagent in their synthetic endeavors.
Mechanistic Considerations: Activating an Electron-Deficient Carboxylic Acid
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent. For an electron-deficient substrate like 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, the choice of coupling reagent and conditions is critical to overcome the reduced nucleophilicity of the carboxylate.
Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP). Uronium salts like HATU are often preferred for challenging couplings due to their high reactivity and ability to suppress side reactions.[3]
The general mechanism for a HATU-mediated amide coupling is depicted below:
Figure 1: Generalized mechanism of HATU-mediated amide coupling.
In this process, the carboxylic acid reacts with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate, which then rearranges to the OAt-active ester.[4] This active ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of 1-hydroxy-7-azabenzotriazole (HOAt) and a tetramethylurea byproduct.[4] The use of additives like HOBt or HOAt can further enhance reaction rates and minimize side reactions, such as racemization in the case of chiral carboxylic acids.[5]
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is paramount for the successful synthesis of amides from 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Below is a comparative table of commonly used reagents for such challenging couplings.
| Coupling Reagent System | Class | Key Advantages | Potential Drawbacks |
| HATU / DIPEA | Uronium/Aminium Salt | High reactivity, fast reaction times, low racemization.[3] | Higher cost, potential for side reactions with the amine if not pre-activated. |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproducts (for EDC).[5] | Slower reaction rates for electron-deficient substrates, potential for N-acylurea formation.[5] |
| PyBOP / DIPEA | Phosphonium Salt | High efficiency, does not react with the free amine. | Byproducts can be difficult to remove. |
| SOCl₂ | Acid Chloride Formation | Highly reactive intermediate. | Harsh conditions, not suitable for sensitive substrates. |
Detailed Experimental Protocol
This protocol provides a robust method for the amide coupling of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with a generic primary or secondary amine using HATU as the coupling reagent.
Materials and Reagents:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq.)
-
Amine (primary or secondary, 1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the amide coupling reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the solids.
-
Pre-activation: To the stirred solution, add DIPEA (2.5 eq.) dropwise at room temperature. Stir the mixture for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified amide product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a logical approach to troubleshooting common issues.
Figure 3: A logical flow for troubleshooting low-yield amide coupling reactions.
Conclusion
The protocol and insights provided herein offer a comprehensive guide for the successful amide coupling of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. By understanding the mechanistic nuances of activating this electron-deficient heterocyclic carboxylic acid and employing a robust experimental procedure with a powerful coupling reagent like HATU, researchers can efficiently synthesize a wide range of novel amide derivatives. This application note serves as a valuable resource for scientists and professionals in drug development, enabling them to navigate the challenges associated with this important class of chemical transformations.
References
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(4), 152734.
- Google Patents. (n.d.). Pyridine amide derivatives.
-
MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
KAUST Repository. (2021). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 3-chloro-5-trifluoromethylpyridines.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]
-
PubMed Central. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
Google APIs. (2012). United States Patent. Retrieved from [Link]
-
C&EN. (2024). Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications. Retrieved from [Link]
-
De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]
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- 4. N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide (338406-31-8) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Amides via Coupling of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with a diverse range of amines to yield medicinally relevant amide derivatives. The pyridine-2-carboxamide scaffold is a privileged structural motif in modern drug discovery, with derivatives exhibiting a wide array of biological activities.[1][2][3] The presence of both a chloro and a trifluoromethyl group on the pyridine ring significantly influences the electronic properties and metabolic stability of the resulting amide products, making this particular carboxylic acid an important building block in pharmaceutical and agrochemical research.[4][5] This document delves into the mechanistic underpinnings of the amide bond formation, provides detailed, field-proven protocols for common coupling reactions, and offers insights into the purification and characterization of the final products.
Introduction: The Significance of Substituted Pyridine Carboxamides
The 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide core is a key pharmacophore found in numerous biologically active compounds. The trifluoromethyl group often enhances properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][6] The chlorine substituent provides a handle for further synthetic modifications and also modulates the electronic nature of the pyridine ring. Consequently, the amides derived from 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are of significant interest in the development of novel therapeutics, including antifungal agents, kinase inhibitors, and other potential drug candidates.[1][7]
The primary transformation discussed herein is the formation of an amide bond, a ubiquitous reaction in medicinal chemistry. While seemingly straightforward, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is essential to facilitate the nucleophilic attack by the amine. This guide will focus on the most common and effective methods for achieving this activation and subsequent amidation.
Mechanistic Rationale: The "Why" Behind Amide Coupling
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the removal of a molecule of water. This process is typically facilitated by a "coupling reagent" which converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl group towards nucleophilic attack by the amine.
The general mechanism, particularly when using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The amine then directly attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Formation of the Amide and Byproduct: The tetrahedral intermediate collapses, forming the stable amide bond and a urea byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC).
To minimize side reactions and reduce the risk of racemization, especially when dealing with chiral amines, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often employed.[9] These additives react with the O-acylisourea intermediate to form an active ester, which is less reactive but more stable and less prone to side reactions. The amine then reacts with this active ester to form the desired amide.
Diagram: Generalized Mechanism of Amide Bond Formation using a Coupling Reagent
Caption: A simplified workflow of amide bond formation.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amine used and the scale of the reaction.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a widely used and reliable method, particularly because the byproducts are generally water-soluble, which simplifies the purification process.
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF (to achieve a concentration of 0.1 - 0.5 M).
-
Add the amine (1.0 equiv) to the solution.
-
Add DIPEA (2.0 equiv) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 equiv) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly effective for sterically hindered carboxylic acids or amines and for minimizing racemization.[10]
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.0 equiv) and DIPEA (2.0 equiv) to the solution.
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Conditions and Yields
The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired amide. The following table summarizes typical conditions for the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with various amines.
| Amine Substrate | Coupling System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | EDC/HOBt/DIPEA | DCM | 0 to RT | 18 | 75-85 |
| Benzylamine | HATU/DIPEA | DMF | RT | 4 | 80-90 |
| 4-Fluoroaniline | EDC/HOBt/DIPEA | DMF | 0 to RT | 24 | 70-80 |
| tert-Butylamine | HATU/DIPEA | DMF | RT | 12 | 60-70 |
| Morpholine | EDC/HOBt/DIPEA | DCM | 0 to RT | 16 | 85-95 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Purification and Characterization
Purification of the resulting pyridine carboxamides is typically achieved by silica gel column chromatography.[7] The choice of eluent system will depend on the polarity of the product, with common systems including mixtures of hexane/ethyl acetate or dichloromethane/methanol.
Characterization of the final products is crucial to confirm their identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the amide product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base, or switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: The formation of byproducts can be minimized by careful control of the reaction temperature and the order of addition of reagents.
-
Difficult to Purify Products: If the urea byproduct from DCC or EDC is difficult to remove, consider using DIC, as the corresponding diisopropylurea is more soluble in organic solvents.[9]
-
Electron-Deficient Amines: For weakly nucleophilic amines, harsher reaction conditions or more potent activating agents may be necessary.[11][12]
Conclusion
The reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with amines is a versatile and powerful method for the synthesis of a wide range of biologically relevant pyridine carboxamides. By selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently access these valuable compounds for further investigation in drug discovery and development programs. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important chemical transformation.
Diagram: Experimental Workflow for Amide Synthesis
Caption: A typical experimental workflow for amide synthesis.
References
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Li, Q., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 27(15), 4983. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2012). Journal of the Chilean Chemical Society, 57(2), 1141-1144. [Link]
-
Taylor & Francis Online. (2012). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1221-1233. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(4), 1190-1193. [Link]
-
Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. Retrieved from [Link]
-
De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4531-4537. [Link]
-
ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. Organic Chemistry Frontiers. [Link]
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- 3. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]
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- 6. benchchem.com [benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
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- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Abstract
This document provides a detailed guide to the quantitative analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate and reliable quantification of this compound is critical for quality control, process optimization, and regulatory compliance. This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and assay determination, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization as an alternative orthogonal method. Each section explains the scientific principles behind the methodology, provides step-by-step protocols, and discusses critical parameters for method validation in accordance with ICH Q2(R1) guidelines.[3][4]
Introduction: The Importance of Quantification
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative whose structural features make it a valuable building block in organic synthesis.[5][6] Ensuring the precise quantity and purity of this intermediate is paramount. In pharmaceutical development, the concentration of starting materials directly impacts the yield and purity of the final Active Pharmaceutical Ingredient (API). Therefore, validated analytical procedures are essential to guarantee the reliability, accuracy, and consistency of test results.[7][8][9]
The choice of analytical technique depends on the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the desired throughput. This guide presents three complementary methods to address a wide range of analytical challenges.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for assay and purity analysis in quality control settings due to its robustness, reproducibility, and cost-effectiveness. The methodology separates the analyte from impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle and Causality of Experimental Choices
-
Separation Mode (Reversed-Phase): A nonpolar C18 stationary phase is selected as it provides excellent retention for moderately polar aromatic compounds like the target analyte.[10]
-
Mobile Phase Composition: The mobile phase consists of an organic solvent (acetonitrile) and an aqueous component. The inclusion of an acid (e.g., phosphoric acid or formic acid) is critical.[11] The acidic pH suppresses the ionization of the carboxylic acid moiety, rendering the molecule less polar. This un-ionized state enhances its interaction with the C18 stationary phase, resulting in better retention, improved peak symmetry, and more reliable quantification.
-
UV Detection: The pyridine ring and carboxylic acid group constitute a chromophore that absorbs UV light. A photodiode array (PDA) detector is recommended during method development to determine the wavelength of maximum absorbance (λ-max), thereby maximizing sensitivity.
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Purified Water (18.2 MΩ·cm), Phosphoric Acid or Formic Acid (analytical grade).
-
Reference Standard: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, certified purity.
Procedure:
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.[10]
-
Chromatographic Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 55% Acetonitrile, 45% Water with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-level standard. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. This validation step ensures the analytical system is performing correctly.[12]
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from the linear regression of the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as quantifying trace levels in complex matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the method of choice. This technique couples the separation power of LC with the specific and sensitive detection of mass spectrometry.
Principle and Causality of Experimental Choices
-
Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like carboxylic acids. In negative ion mode (ESI-), the carboxylic acid readily loses a proton to form the deprotonated molecule [M-H]⁻, which is a stable and abundant precursor ion for MS/MS analysis.
-
Selective Detection (MRM): Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. The first quadrupole (Q1) is set to isolate the precursor ion ([M-H]⁻) of the analyte. This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor only specific, characteristic fragment ions. This process effectively filters out background noise, allowing for accurate quantification even at very low concentrations.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., containing ¹³C or ²H) is highly recommended. The SIL standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for highly accurate correction and reliable quantification.
Detailed Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Reversed-phase C18 or similar column, often with smaller dimensions for faster analysis (e.g., 100 x 2.1 mm, 1.8 µm).
-
Reagents: Acetonitrile and Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Reference Standard and Stable Isotope-Labeled Internal Standard.
Procedure:
-
Standard & Internal Standard (IS) Preparation: Prepare a stock solution of the analyte and the IS. Create calibration standards by spiking a constant amount of IS into each dilution of the analyte.
-
Sample Preparation (from a complex matrix, e.g., plasma):
-
To 100 µL of plasma sample, add 20 µL of IS solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at 14,000 rcf for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Analysis: Perform injections, acquiring data in MRM mode.
LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (ESI-) |
| Precursor Ion (Q1) | m/z 224.0 (for C₇H₃³⁵ClF₃NO₂) |
| Product Ions (Q3) | To be determined by infusion (e.g., fragments from loss of CO₂ or HCl) |
| Collision Energy | To be optimized for specific transitions |
Method Validation: A full validation according to ICH Q2(R1) or other relevant regulatory guidelines is required.[3][13][14] This includes establishing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][9][12]
LC-MS/MS Workflow Diagram
Caption: Workflow for trace quantification by LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation and detection technique that can serve as a valuable orthogonal method to LC. However, due to the low volatility of carboxylic acids, a chemical derivatization step is mandatory to convert the analyte into a more volatile form.
Principle and Causality of Experimental Choices
-
Derivatization: The polar and non-volatile carboxylic acid group must be chemically modified. Methylation is a common and effective strategy, converting the carboxylic acid into its corresponding methyl ester.[15] This derivative is significantly more volatile and thermally stable, making it amenable to GC analysis. Reagents like methanolic HCl or diazomethane can be used.
-
Separation and Detection: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. EI generates a reproducible fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, providing high confidence in compound identification. Quantification is achieved by monitoring specific, abundant ions.
Detailed Experimental Protocol: GC-MS (with Methylation)
Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent).
-
Reagents: Methanolic HCl (e.g., 3N), Dichloromethane, Anhydrous Sodium Sulfate.
-
Reference Standard.
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable organic solvent.
-
Derivatization (Methylation):
-
Transfer a known amount of the sample solution to a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Add 200 µL of 3N methanolic HCl.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of water and 500 µL of dichloromethane. Vortex to extract the methyl ester into the organic layer.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for injection.
-
-
GC-MS Analysis: Inject the derivatized sample.
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Inlet Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) for quantification |
| Monitored Ions | To be determined from the mass spectrum of the derivatized standard |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification after derivatization.
Method Comparison and Validation Summary
The selection of the most appropriate analytical method is dictated by the specific goals of the measurement.
Comparative Summary of Analytical Methods:
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Primary Use | Assay, Purity, Routine QC | Trace Quantification, Bioanalysis | Orthogonal method, Impurity ID |
| Specificity | Moderate to Good | Excellent | Very Good to Excellent |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~1 - 10 ng/mL |
| Sample Prep | Simple (dissolve & filter) | Moderate (extraction often needed) | Complex (derivatization required) |
| Throughput | High | High | Moderate |
| Validation | ICH Q2(R1) guidelines apply | ICH Q2(R1) and specific bioanalytical guidelines apply | ICH Q2(R1) guidelines apply |
Regardless of the chosen method, a thorough validation is mandatory to ensure the generated data is trustworthy and fit for its intended purpose.[7][16] The validation process provides documented evidence that the analytical procedure consistently produces a result meeting its predetermined specifications and quality attributes.[8]
Conclusion
This application note provides comprehensive protocols for the quantification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid using three distinct analytical techniques.
-
HPLC-UV is the recommended method for routine quality control, offering a balance of performance, simplicity, and cost.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it essential for trace-level analysis in complex biological or environmental matrices.
-
GC-MS serves as a powerful alternative and confirmatory technique, though it requires a preliminary derivatization step.
By understanding the principles and following the detailed protocols outlined herein, researchers, scientists, and drug development professionals can implement robust and reliable analytical methods to support their work.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review. [Link]
-
Kumar, V., & Bharadwaj, R. (n.d.). Analytical method validation: A brief review. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
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Aponte, J. C., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. [Link]
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Schalch, B., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]
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Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. [Link]
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Hinckley, D., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]
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Wang, Y., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. [Link]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Higashi, T., & Shimada, K. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
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Zhang, L., et al. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. PubMed. [Link]
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McCalley, D., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. [Link]
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Fisher Scientific. (n.d.). Acide 3-chloro-5-(trifluorométhyl)pyridine-2-carboxylique, 97 %. [Link]
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Ntivendula, N., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]
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Application Note & Protocols: Leveraging 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid for Advanced Structure-Activity Relationship (SAR) Studies
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks is paramount for the successful optimization of lead compounds.[1] 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9) has emerged as a particularly valuable scaffold for initiating and expanding structure-activity relationship (SAR) studies.[2] This molecule is not merely an intermediate; its unique trifecta of reactive and modulatory groups—a carboxylic acid, a displaceable chlorine atom, and a metabolically robust, electron-withdrawing trifluoromethyl group—provides a powerful platform for systematically probing the chemical space within a biological target.[3][4] This guide details the strategic rationale for its use, provides robust protocols for analog synthesis, and illustrates a logical framework for interpreting SAR data derived from this versatile starting material.
The Strategic Value of the Scaffold
The utility of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in drug discovery is rooted in the distinct physicochemical properties imparted by each of its functional groups. The strategic combination of these groups on a pyridine core allows for a multi-pronged approach to lead optimization.
Deconstruction of the Core Functional Groups:
-
Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern medicinal chemistry.[5] Its strong electron-withdrawing nature significantly lowers the pKa of the pyridine nitrogen, reducing basicity and mitigating potential off-target effects associated with basic amines. Furthermore, the -CF3 group enhances lipophilicity and is exceptionally stable to oxidative metabolism, often blocking a potential metabolic soft spot and improving the pharmacokinetic profile of a drug candidate.[1][4]
-
Carboxylic Acid (-COOH) Group: This functional group serves two primary purposes. First, it is a potent hydrogen bond donor and acceptor, often acting as a key anchoring point to engage with polar residues (e.g., Arginine, Lysine) in a protein's active site. Second, it provides a reliable synthetic handle for constructing amide libraries, enabling chemists to systematically explore the surrounding pocket with a wide array of chemical diversity.
-
Chlorine (-Cl) Atom: The chlorine atom at the 3-position is more than just a substituent; it is a versatile reactive handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, alkyl, and amine groups. This enables the exploration of vectors extending from the pyridine core, probing deeper into adjacent sub-pockets of the target.[6]
-
Pyridine Ring: As a heterocyclic core, the pyridine ring is a privileged scaffold in numerous biologically active molecules.[3] Its nitrogen atom can act as a hydrogen bond acceptor and can contribute to the overall solubility and physicochemical properties of the final compound.
The interplay of these groups makes this acid a superior starting point for SAR by providing three distinct and orthogonal vectors for chemical modification, as illustrated below.
Figure 1: The three primary vectors for SAR exploration originating from the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid scaffold.
Core Applications in SAR Campaigns
A successful SAR campaign requires a logical and systematic approach to analog design and synthesis. This scaffold is ideally suited for such a process.
Vector 1: Amide Library Synthesis via the Carboxylic Acid
The most direct application is the synthesis of an amide library to probe the local environment around the carboxylic acid binding region. This allows for rapid determination of steric and electronic requirements in this area of the protein.
Causality Behind Experimental Choice: Amide coupling is a robust and high-yielding reaction with a vast commercially available pool of amine building blocks. This makes it the most efficient method for rapidly generating a diverse set of analogs to build an initial SAR model.
Vector 2: Probing New Space via Cross-Coupling at the Chlorine Position
Once a favorable set of amides has been identified, the next logical step is to explore the space adjacent to the 3-position of the pyridine ring. Suzuki and Buchwald-Hartwig reactions are industry-standard methods for this exploration.
Causality Behind Experimental Choice: Palladium-catalyzed cross-coupling reactions are highly reliable and tolerant of a wide range of functional groups. By replacing the chlorine with various aryl, heteroaryl, or alkyl groups, a researcher can introduce new vectors that may pick up additional favorable interactions with the target, significantly boosting potency or altering the selectivity profile.[6]
Vector 3: Bioisosteric Replacement to Fine-Tune Properties
Bioisosterism is a key strategy for addressing liabilities in a lead compound, such as poor pharmacokinetics or toxicity.[7] Both the carboxylic acid and the trifluoromethyl group can be replaced with known bioisosteres to modulate the compound's properties while retaining its core binding mode.
-
Carboxylic Acid Bioisosteres: If the carboxylic acid contributes to poor permeability or rapid clearance, it can be replaced with groups like a 1H-tetrazole or an acyl sulfonamide.[8][9] These groups often retain the key acidic proton and hydrogen bonding capabilities but have different pKa, lipophilicity, and metabolic profiles.[9]
-
Trifluoromethyl Group Bioisosteres: To confirm the importance of the -CF3 group, it can be replaced with smaller (e.g., -Cl, -CN) or non-fluorinated lipophilic groups (e.g., isopropyl, cyclopropyl). This helps to deconstruct the contribution of its steric bulk versus its electronic effect.[10]
Figure 2: A typical experimental workflow for an SAR campaign starting with the title compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: General Procedure for Amide Library Synthesis
Objective: To couple 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with a variety of primary and secondary amines to explore the "Vector 1" chemical space.
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)
-
Desired amine (primary or secondary, 1.1 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1N HCl, Saturated NaHCO3 solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a clean, dry vial, add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (e.g., 100 mg, 0.44 mmol, 1.0 eq).
-
Add the desired amine (0.49 mmol, 1.1 eq).
-
Dissolve the mixture in anhydrous DMF (2.0 mL).
-
Add DIPEA (0.23 mL, 1.32 mmol, 3.0 eq) to the solution and stir for 2 minutes.
-
Add HATU (202 mg, 0.53 mmol, 1.2 eq) in one portion.
-
Cap the vial and stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1N HCl (2 x 10 mL), saturated NaHCO3 solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.
Protocol: Representative Suzuki Cross-Coupling Reaction
Objective: To replace the chlorine atom with an aryl or heteroaryl group to explore the "Vector 2" chemical space. This protocol uses a representative amide product from Protocol 3.1.
Materials:
-
Amide product from Protocol 3.1 (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.5 eq)
-
Pd(dppf)Cl2 · CH2Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane) (0.1 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a microwave vial, add the starting amide (e.g., 150 mg, 1.0 eq), the boronic acid/ester (1.5 eq), and K2CO3 (3.0 eq).
-
Add Pd(dppf)Cl2 · CH2Cl2 (0.1 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, e.g., 4 mL dioxane, 1 mL water).
-
Seal the vial and heat the reaction mixture to 100 °C for 2-6 hours (or using a microwave reactor at 120 °C for 30 minutes). Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Data Interpretation and Presentation
Systematic data collection and presentation are crucial for making informed decisions in a drug discovery program.
Tabulating SAR Data
Summarize all quantitative data in a structured table. This allows for easy comparison of how small structural changes impact biological activity and other key properties.
| Compound ID | R1 (Amide) | R2 (C3-Position) | Target IC50 (nM) | cLogP (Calc.) | Microsomal Stability (t½, min) |
| Scaffold | -OH | Cl | >10,000 | 2.5 | - |
| AN-001 | -NH-CH₂-Ph | Cl | 850 | 4.2 | 15 |
| AN-002 | -NH-Cyclopropyl | Cl | 1200 | 2.9 | 45 |
| AN-003 | -N(Me)₂ | Cl | 5500 | 2.7 | >60 |
| AN-004 | -NH-CH₂-Ph | Phenyl | 75 | 5.8 | 10 |
| AN-005 | -NH-CH₂-Ph | 4-Pyridyl | 40 | 3.9 | 25 |
| AN-006 | -NH-Cyclopropyl | 4-Pyridyl | 95 | 2.6 | 55 |
Table 1: Example SAR data for a hypothetical project. Data shows initial exploration of the R1 group followed by optimization at the R2 position.
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed trifluoromethyl group addresses potential metabolic liabilities from the outset, while its orthogonal reactive handles—the carboxylic acid and the chlorine atom—provide a clear and logical roadmap for comprehensive SAR exploration. By following the systematic workflow and robust protocols outlined in this guide, research scientists can efficiently navigate the complexities of lead optimization, accelerating the journey from a starting fragment to a viable drug candidate.
References
-
Uneyama, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Understanding Trifluoromethyl Pyridines in Pharma Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Annapureddy, H. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
NCBI. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]
-
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Cenmed. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to our dedicated technical support guide for the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important agrochemical and pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical practices.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is the yield of my final product, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, consistently low?
Answer:
Low yields can stem from several factors throughout the synthetic process, primarily related to incomplete reactions or degradation of the product. Let's break down the common causes based on a likely synthetic route starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Plausible Synthetic Pathway and Potential Pitfalls:
A common and efficient route involves the hydrolysis of a nitrile precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, which itself is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Caption: Plausible synthetic pathway and impurity formation.
Potential Causes and Solutions:
-
Incomplete Cyanation (Step 1): The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the nitrile intermediate may be inefficient.
-
Cause: Insufficient reaction time, low temperature, or poor quality of the cyanide source.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction temperature or using a phase-transfer catalyst to improve the reaction rate. Ensure the cyanide reagent is dry and of high purity.
-
-
Incomplete Hydrolysis of the Nitrile (Step 2): The hydrolysis of the nitrile to the carboxylic acid is a two-step process that proceeds through an amide intermediate.[2] If the reaction is not driven to completion, the amide will be a significant impurity, thus lowering the yield of the desired carboxylic acid.
-
Cause: Hydrolysis conditions (acid/base concentration, temperature, time) are not harsh enough.
-
Solution: For acid hydrolysis, increasing the concentration of the acid (e.g., sulfuric acid) and the reaction temperature can drive the reaction to completion. For base hydrolysis, ensure a sufficient excess of the base is used, followed by careful acidification to precipitate the product. Monitor the disappearance of the amide intermediate by HPLC.
-
-
Product Degradation: The desired carboxylic acid can undergo decarboxylation under harsh thermal or acidic/basic conditions to form 3-chloro-5-(trifluoromethyl)pyridine.
-
Cause: Excessive temperature during hydrolysis or workup.
-
Solution: Carefully control the reaction temperature. While heat is necessary for hydrolysis, prolonged exposure to very high temperatures should be avoided. During purification, avoid excessive heat during solvent evaporation.
-
-
Purification Losses: The product may be lost during the workup and isolation steps.
-
Cause: The product has some solubility in the aqueous phase, especially if the pH is not optimal during extraction.
-
Solution: Adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically pH 2-3) to minimize its solubility in water before extraction with an organic solvent.[3] Use multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.
-
Question 2: My final product is contaminated with an impurity that has a similar retention time in HPLC. How can I identify and eliminate it?
Answer:
Identifying and eliminating closely eluting impurities is a common challenge. The impurity is likely structurally similar to your target compound.
Common Impurities and Their Sources:
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | Incomplete hydrolysis of the nitrile intermediate. | HPLC-MS/MS, 1H NMR |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Unreacted starting material from the cyanation step. | GC-MS, HPLC-MS/MS |
| 3-chloro-5-(trifluoromethyl)pyridine | Decarboxylation of the final product. | GC-MS, HPLC-MS/MS |
| Positional Isomers (e.g., 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid) | Side reactions during lithiation/carboxylation if this alternative route is used. | HPLC-MS/MS, 1H & 13C NMR |
| Over-chlorinated pyridines | Impurities from the synthesis of the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine.[4] | GC-MS |
Identification Strategy:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, which is a critical piece of information for identification. For instance, the amide intermediate will have a molecular weight corresponding to the carboxylic acid minus the elements of water, plus ammonia.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a small amount of the impurity, 1H and 13C NMR spectroscopy will be invaluable for structure elucidation.
-
Forced Degradation Studies: Subjecting your pure product to harsh conditions (e.g., high heat, strong acid/base) can intentionally generate degradation products. If the retention time of a degradation product matches your impurity, it strongly suggests the impurity is a degradation product (e.g., the decarboxylated pyridine).
Elimination Strategy:
-
Optimize Reaction Conditions: Once the impurity is identified, revisit the reaction step where it is formed.
-
For the amide intermediate , prolong the hydrolysis time or increase the temperature/reagent concentration.
-
For unreacted starting material , ensure the preceding reaction goes to completion or improve the purification of the intermediate.
-
For the decarboxylation product , use milder conditions during hydrolysis and workup.
-
-
Improve Purification:
-
Recrystallization: This is a powerful technique for removing closely related impurities. Experiment with different solvent systems to find one that provides good separation.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A careful selection of the eluent system is crucial for separating closely eluting compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid?
A1: The most prevalent synthetic strategies start from 2,3-dichloro-5-(trifluoromethyl)pyridine. Key routes include:
-
Hydrolysis of a Nitrile Precursor: This involves a two-step process: first, a nucleophilic substitution of the 2-chloro group with a cyanide source (e.g., NaCN) to form 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, followed by acidic or basic hydrolysis of the nitrile group to the carboxylic acid.[2]
-
Direct Carboxylation via Organometallic Intermediates: This involves the formation of an organometallic species (e.g., a Grignard or organolithium reagent) at the 2-position of a suitable pyridine precursor, followed by quenching with carbon dioxide. However, this method can be prone to side reactions like the formation of positional isomers, especially with highly functionalized pyridines.
Q2: How can I effectively monitor the progress of the hydrolysis step?
A2: HPLC is the recommended technique for monitoring the hydrolysis of the nitrile intermediate. You should track the disappearance of the starting nitrile and the intermediate amide, and the appearance of the final carboxylic acid product. A suitable method would use a C18 reversed-phase column with a gradient elution of acetonitrile and water (with a small amount of formic acid to ensure good peak shape for the carboxylic acid). Detection can be done using a UV detector (around 254 nm) or, ideally, a mass spectrometer for unambiguous identification of the components.[5][6]
Q3: What are the best practices for purifying the final product?
A3: Purification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the following steps:
-
Acid-Base Extraction: After the reaction, the mixture is usually basified to dissolve the carboxylic acid in the aqueous layer, allowing for the removal of neutral organic impurities by extraction with an organic solvent. Subsequently, the aqueous layer is carefully acidified to a pH of 2-3 to precipitate the product, which can then be collected by filtration or extracted into a fresh portion of organic solvent.[3]
-
Recrystallization: This is a highly effective method for achieving high purity. Experiment with various solvents such as ethanol/water mixtures, toluene, or heptane to find the optimal conditions for crystallization.
-
Washing and Drying: The purified solid should be washed with a cold, non-polar solvent (like hexane or heptane) to remove any residual soluble impurities and then dried under vacuum to remove all traces of solvent.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Cyanide Handling: If you are using the nitrile hydrolysis route, be aware that cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide antidote kit readily available and ensure you are trained in its use.
-
Strong Acids and Bases: The hydrolysis step often uses concentrated acids or bases, which are corrosive. Handle them with care in a fume hood.
-
Pressure Build-up: Some reactions, particularly those involving heating in sealed vessels, can generate pressure. Use appropriate pressure-rated equipment and pressure relief devices.
-
Halogenated and Fluorinated Compounds: The starting materials and product are halogenated and fluorinated organic compounds. While specific toxicity data may be limited, it is prudent to treat them as potentially toxic and handle them with care to avoid inhalation, ingestion, and skin contact.[7]
References
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Biosynth. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570.
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U.S. Environmental Protection Agency. Fluopyram & Degradates Environmental Chemistry Method.
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Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Fluopyram (263). 2005.
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Minnesota Department of Agriculture. Fluopyram | New Active Ingredient Review.
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AERU, University of Hertfordshire. Fluopyram.
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Zhang, Y., et al. (2019). Residue analysis of Fluopyram, Trifloxystrobin and itsmetabolite in fruits and vegetables by UHPLC-MS/MS. ResearchGate.
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European Commission. Review report for the active substance fluopyram. (2011).
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U.S. Environmental Protection Agency. Fluopyram ILV Soil.
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Ramezani, M., et al. (2020). Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops. Journal of the Science of Food and Agriculture.
-
Ramezani, M., et al. (2020). Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops. Research Square.
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PubChem. Fluopyram.
-
Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
-
Food and Agriculture Organization of the United Nations. Fluopyram (243).
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
-
Google Patents. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
-
PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine.
-
Google Patents. Process for producing pyridine carboxylic acids.
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Technical Support Center: Recrystallization of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid via recrystallization. It is designed to offer both a procedural framework and in-depth troubleshooting advice to navigate the common challenges encountered during this purification technique.
Understanding the Compound
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][] Its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product.
| Property | Value | Source |
| CAS Number | 80194-68-9 | [3][4] |
| Molecular Formula | C7H3ClF3NO2 | [3][5] |
| Molecular Weight | 225.55 g/mol | |
| Appearance | White Powder/Solid | [1][3] |
| Melting Point | 125 - 144 °C (range can vary with purity) | [3][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
The relatively wide melting point range reported in commercial products (e.g., 134.0-144.0°C) suggests that impurities can significantly impact this physical property.[3] Recrystallization is an effective method to narrow this range and enhance purity.
Recommended Recrystallization Protocol
This protocol is based on the general principles of recrystallization for organic acids and should be optimized for your specific material and scale.
Step 1: Solvent Selection
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[7][8] For 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a polar protic solvent or a mixed solvent system is a good starting point. Given its slight solubility in methanol, a mixed solvent system involving methanol and an anti-solvent like water could be effective.[6]
Screening Solvents:
-
Place a small amount of the crude acid (e.g., 50-100 mg) in a test tube.
-
Add a few drops of the chosen solvent at room temperature. Observe the solubility.
-
If the compound is insoluble, gently heat the test tube. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
Step 2: The Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Add a minimal amount of the chosen hot solvent (e.g., methanol) while stirring and heating until the solid is completely dissolved.[9]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.[11] Use a pre-heated funnel to prevent premature crystallization.[12][13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Rushing this step can lead to the trapping of impurities.[10]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent or separates from the solution as a liquid rather than a solid.[12][15][16] This is a common issue, especially with compounds that have a low melting point or when significant impurities are present, which can depress the melting point.[15][17][18]
Solutions:
-
Add More Solvent: The most common cause is that the saturation temperature of the solution is above the melting point of your compound. Re-heat the mixture to dissolve the oil, add more of the primary solvent, and then allow it to cool slowly again.[12][15][17]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature before inducing crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be appropriate. Consider a solvent with a lower boiling point or a different mixed solvent system.
-
Induce Crystallization: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide a surface for crystals to nucleate.[10][19] Adding a "seed crystal" of the pure compound can also initiate crystallization.[19]
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
Q2: The yield of my recrystallized product is very low. What went wrong?
A2: A low yield is a frequent issue in recrystallization and can be attributed to several factors.[14][15]
Potential Causes and Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[9][15][19] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[12][15]
-
Premature Crystallization: If the compound crystallizes too early, for example during hot filtration, this can lead to product loss.[12] Ensure your filtration apparatus is sufficiently pre-heated.
-
Incomplete Crystallization: Make sure you have allowed enough time for the solution to cool and for crystallization to complete. Cooling in an ice bath can significantly improve the yield.[14]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[9]
Q3: No crystals are forming even after cooling the solution in an ice bath. What should I do?
A3: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.[12][19]
Solutions:
-
Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can provide nucleation sites for crystal growth.[10][19]
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[19] Gently heat the solution to evaporate some of the solvent and then attempt the cooling process again.[12]
-
Cool to a Lower Temperature: In some cases, a standard ice bath may not be cold enough. A salt-ice bath can achieve lower temperatures and may be necessary to induce crystallization.[11]
Frequently Asked Questions (FAQs)
Q: How do I know if my product is pure after recrystallization? A: A good indication of purity is a sharp melting point that is close to the literature value for the pure compound. You can also use analytical techniques such as HPLC or NMR spectroscopy to assess purity.
Q: What are the likely impurities in my crude 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid? A: Impurities can include starting materials from the synthesis, by-products from side reactions, or residual solvents. For example, in the synthesis of similar pyridine derivatives, incompletely reacted precursors or products of over-chlorination could be present.[20][21]
Q: Can I reuse the mother liquor? A: The mother liquor will contain a certain amount of your desired product.[15] You can attempt a "second crop" recrystallization by evaporating some of the solvent from the mother liquor to obtain more crystals. However, be aware that this second crop may be less pure than the first.
References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Unknown Source. (n.d.).
-
CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are possible errors for recrystallization?. Retrieved from [Link]
-
Reddit. (2024, March 12). Recrystallisation and Yield. r/chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
ResearchGate. (2015, August 10). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 3. H34258.03 [thermofisher.com]
- 4. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | 80194-68-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-18-9 [m.chemicalbook.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. ck12.org [ck12.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. homework.study.com [homework.study.com]
- 14. homework.study.com [homework.study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
- 17. brainly.com [brainly.com]
- 18. reddit.com [reddit.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 21. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a crucial intermediate in the development of various pharmaceuticals and agrochemicals.[1][2]
Issue 1: Low Yield of Carboxylation
Symptom: The overall yield of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is significantly lower than expected.
Possible Causes & Solutions:
-
Inefficient Lithiation/Grignard Formation: The initial metal-halogen exchange or deprotonation is a critical step.
-
Troubleshooting:
-
Moisture and Air Sensitivity: Ensure strictly anhydrous and inert conditions (Argon or Nitrogen atmosphere). Traces of water or oxygen will quench the organometallic intermediates.
-
Reagent Quality: Use freshly titrated n-butyllithium or ensure the quality of magnesium turnings for Grignard reagent formation.
-
Temperature Control: Maintain a low temperature (typically -78 °C for lithiation) to prevent side reactions and decomposition of the organolithium species.
-
-
-
Poor Carboxylation Efficiency: The reaction with carbon dioxide (CO2) may be incomplete.
-
Troubleshooting:
-
CO2 Source and Purity: Use high-purity, dry CO2 gas or freshly crushed dry ice. Ensure the CO2 is introduced efficiently into the reaction mixture, for instance, by bubbling it through the solution or adding the organometallic solution to a slurry of dry ice in an appropriate solvent.
-
Reaction Quenching: Quench the reaction at a low temperature before allowing it to warm to room temperature to minimize side reactions.
-
-
-
Side Reactions: Competing reactions can consume the starting material or the desired product.
-
Troubleshooting:
-
Dimerization: Radical dimerization of the pyridine starting material can occur.[3] Using an appropriate solvent and maintaining a low reaction temperature can minimize this.
-
Reaction with Solvent: Some solvents can react with the highly basic organometallic intermediates. Diethyl ether or tetrahydrofuran (THF) are common choices, but their purity is crucial.
-
-
Issue 2: Formation of Impurities
Symptom: The final product is contaminated with significant amounts of byproducts, complicating purification.
Possible Causes & Solutions:
-
Over-lithiation or Multiple Carboxylations: If multiple acidic protons are available, this can lead to a mixture of carboxylated products.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the lithiating agent. A slight excess is often used, but a large excess can lead to multiple deprotonations.
-
Directed Ortho Metalation: The chloro and trifluoromethyl groups direct the lithiation to the 2-position. However, alternative deprotonation can occur. Precise temperature control is key.
-
-
-
Incomplete Reaction of Starting Material: Unreacted 3-chloro-5-(trifluoromethyl)pyridine can be a major impurity.
-
Troubleshooting:
-
Reaction Time: Ensure sufficient reaction time for the lithiation or Grignard formation step.
-
Mixing: Efficient stirring is crucial, especially in heterogeneous reactions like Grignard formation.
-
-
-
Impurities from Precursors: The purity of the starting 2,3-dichloro-5-(trifluoromethyl)pyridine is critical.[4]
-
Troubleshooting:
-
Starting Material Analysis: Analyze the starting material by GC-MS or NMR to identify any impurities that may carry through the synthesis.
-
Purification of Precursors: If necessary, purify the starting material before use.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Symptom: Challenges in isolating the pure carboxylic acid from the reaction mixture.
Possible Causes & Solutions:
-
Emulsion Formation During Workup: The acidic workup to protonate the carboxylate can sometimes lead to emulsions, making phase separation difficult.
-
Troubleshooting:
-
Solvent Choice: Using a combination of polar and non-polar solvents can help break emulsions.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can aid in phase separation.
-
-
-
Product Solubility: The product may have some solubility in the aqueous phase, leading to loss of yield.
-
Troubleshooting:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction to ensure the carboxylic acid is fully protonated and preferentially partitions into the organic layer.
-
Back-Extraction: After the initial extraction, the aqueous layer can be re-extracted with fresh solvent to recover any dissolved product.
-
-
-
Co-elution During Chromatography: Impurities with similar polarity to the product can make purification by column chromatography challenging.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems to achieve better separation.
-
Alternative Purification Methods: Consider recrystallization as an alternative or final purification step to obtain a highly pure product.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid?
A common and effective method involves the selective lithiation of 3-chloro-5-(trifluoromethyl)pyridine at the 2-position using a strong base like n-butyllithium at low temperatures, followed by quenching with carbon dioxide. An alternative is the use of a Grignard reagent.
Q2: Why is temperature control so critical in this synthesis?
The organolithium and Grignard intermediates are highly reactive and thermally unstable. Maintaining a low temperature (-78 °C is typical for lithiation) is crucial to:
-
Prevent decomposition of the organometallic intermediate.
-
Minimize side reactions such as reaction with the solvent or dimerization.
-
Ensure high regioselectivity of the deprotonation at the 2-position.
Q3: Can I use other carboxylating agents besides CO2?
While CO2 (either as a gas or dry ice) is the most common and cost-effective C1 source for this carboxylation, other reagents like diethyl carbonate or chloroformates could potentially be used. However, these may require different reaction conditions and could introduce other side reactions. Direct carboxylation using CO2 is generally preferred for its simplicity and atom economy. Recent advancements in electrochemical carboxylation have also shown promise for pyridine derivatives.[5][6][7]
Q4: What are the key safety precautions for this synthesis?
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Cryogenic Temperatures: Liquid nitrogen is often used to achieve the low temperatures required. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, is essential.
-
Pressure Buildup: Quenching with CO2 (dry ice) can lead to a rapid buildup of pressure in a closed system. Ensure the reaction vessel is adequately vented.
-
Corrosive Reagents: The synthesis may involve the use of corrosive acids and bases. Handle these with care in a well-ventilated fume hood and wear appropriate PPE.[8]
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: Will show a characteristic carbonyl stretch for the carboxylic acid.
III. Experimental Protocols & Data
Optimized Protocol for Synthesis
This protocol provides a general guideline. Specific quantities and reaction times may need to be optimized based on your laboratory conditions and scale.
Step 1: Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-chloro-5-(trifluoromethyl)pyridine and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (e.g., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Carboxylation
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether.
-
Slowly transfer the organolithium solution from Step 1 to the dry ice slurry via a cannula, ensuring the temperature of the slurry remains low.
-
Allow the reaction mixture to slowly warm to room temperature overnight with stirring.
Step 3: Workup and Isolation
-
Quench the reaction by slowly adding water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated HCl to a pH of ~2, which should precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Minimizes side reactions and ensures stability of the organolithium intermediate. |
| Solvent | Anhydrous Diethyl Ether or THF | Good solubility for reactants and intermediates, relatively unreactive towards n-BuLi at low temperatures. |
| n-BuLi eq. | 1.05 - 1.1 | A slight excess ensures complete lithiation of the starting material. |
| Reaction Time | 1-2 hours (Lithiation) | Allows for complete formation of the organolithium species. |
| Workup pH | ~2 | Ensures complete protonation of the carboxylate to the carboxylic acid for precipitation/extraction. |
IV. Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low yields in the synthesis.
Caption: A flowchart for diagnosing and resolving low yield issues.
V. References
-
Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines. Retrieved from
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. Retrieved from [Link]
-
Ihara, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 113-125. [Link]
-
Georganics. (2015, June 5). 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
Wang, C., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 613(7944), 508-513. [Link]
-
Wang, C., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 613(7944), 508-513. [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Retrieved from
-
Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]
-
Ihara, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 113-125. [Link]
-
de Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Retrieved from
-
Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Retrieved from
-
Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Retrieved from
Sources
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 8. georganics.sk [georganics.sk]
Technical Support Center: Synthesis of Trifluoromethylpyridines
A Foreword from the Senior Application Scientist
Welcome to the technical support guide for the synthesis of trifluoromethylpyridines (TFMPs). The incorporation of the trifluoromethyl (–CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. This powerful moiety can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthetic routes to these valuable compounds are often fraught with challenges, including side reactions that can diminish yield, complicate purification, and lead to inconsistent results.
This guide is designed for you, the practicing researcher, scientist, or drug development professional. It moves beyond simple protocols to provide a deeper understanding of why side reactions occur and offers practical, field-proven troubleshooting strategies. My goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the synthesis of trifluoromethylpyridines.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation
Question: "I'm attempting a direct C-H trifluoromethylation of a substituted pyridine using a radical initiator, but I'm getting a mixture of 2-, 3-, and 4-substituted isomers. How can I improve the regioselectivity?"
Answer: This is a classic challenge in pyridine chemistry. The high reactivity of the trifluoromethyl radical often leads to poor regioselectivity.[3] The pyridine ring's electronic nature makes it susceptible to attack at multiple positions.
Root Causes & Mechanistic Insight:
-
Radical Reactivity: Trifluoromethyl radicals are highly energetic and relatively unselective, attacking the pyridine ring at positions of highest electron density or steric accessibility.
-
Pyridine Electronics: The electron-deficient nature of the pyridine ring can be subtly influenced by substituents, leading to a mixture of products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Recommended Protocols & Explanations:
-
Adopt an N-Activation Strategy: Converting the pyridine to a pyridinium salt dramatically alters its electronic properties, making the C2 and C4 positions more electrophilic and susceptible to nucleophilic attack.
-
Employ Hydrosilylation for C3-Selectivity: For the challenging C3-position, a nucleophilic activation strategy involving hydrosilylation can be highly effective.[5][6]
-
Use a Directing Group: If your pyridine substrate allows, installing a directing group can guide the trifluoromethylation to a specific position. For example, some directing groups can facilitate Pd-catalyzed ortho-trifluoromethylation.[7]
Issue 2: Hydrodefluorination of the CF₃ Group
Question: "My reaction seems to be working, but I'm observing byproducts where the trifluoromethyl group has been converted to a difluoromethyl (–CHF₂) or even a methyl (–CH₃) group. What's causing this hydrodefluorination?"
Answer: Hydrodefluorination is a known side reaction, particularly in reductive environments or under certain catalytic conditions.[8][9][10] The C-F bond, while strong, is not inert.
Root Causes & Mechanistic Insight:
-
Reductive Conditions: The presence of strong reducing agents, certain transition metals, or electrochemical conditions can lead to the stepwise reduction of the CF₃ group.[8][9]
-
Catalyst-Mediated Pathways: Some catalysts can facilitate the activation of C-F bonds, leading to their cleavage and replacement with C-H bonds.[9]
-
Protic Solvents/Reagents: In the presence of a proton source, intermediates formed during the reaction may be quenched to yield the hydrodefluorinated product.
Troubleshooting Table:
| Symptom | Potential Cause | Recommended Solution |
| Formation of –CHF₂ byproduct | Mildly reductive conditions or presence of a hydride source. | Scrupulously exclude water and other protic impurities. Consider using a non-protic solvent. If a reducing agent is necessary, consider a milder one. |
| Formation of –CH₂F or –CH₃ byproducts | Strongly reductive conditions. | Re-evaluate the necessity of the reducing agent. If essential, lower the reaction temperature and monitor the reaction closely to stop it upon completion of the desired transformation. |
| Hydrodefluorination in Cu-catalyzed reactions | Unoptimized reaction conditions. | Ensure the use of anhydrous solvents and reagents. Degassing the solvent can also be beneficial.[11] |
Experimental Protocol: Minimizing Hydrodefluorination in a Copper-Catalyzed Reaction
-
Preparation: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add the copper catalyst (e.g., CuI).
-
Reagent Addition: Add the halopyridine substrate and any necessary ligands or additives.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, NMP). Proper degassing is crucial to remove oxygen, which can interfere with the catalytic cycle.[11]
-
Trifluoromethylating Agent: Add the trifluoromethylating agent (e.g., TMSCF₃).
-
Reaction: Stir the mixture at the optimized temperature, monitoring by TLC or LC-MS to avoid prolonged reaction times that can favor side reactions.
-
Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification.
Issue 3: Reagent Decomposition and Inconsistent Yields with Hypervalent Iodine Reagents
Question: "I'm using Togni's Reagent II for an electrophilic trifluoromethylation, but my yields are inconsistent, and sometimes the reaction fails completely. Could the reagent be the problem?"
Answer: Yes, hypervalent iodine reagents like Togni's Reagent II are powerful but can be sensitive. Proper handling and awareness of their stability are key to achieving reproducible results.
Root Causes & Mechanistic Insight:
-
Thermal Instability: Togni's Reagent II is metastable and can decompose exothermically upon heating above its melting point.[12]
-
Incompatibility: It can react violently with strong acids, bases, and reductants.[12] It is also known to be light-sensitive.[13]
-
Byproduct Formation: Decomposition in acetonitrile can lead to byproducts like trifluoromethyl-2-iodobenzoate and 2-iodobenzyl fluoride.[12]
Best Practices for Handling Hypervalent Iodine Reagents:
Caption: Best practices for hypervalent iodine reagents.
Protocol: A General Procedure for Electrophilic Trifluoromethylation with Togni's Reagent II
-
Preparation: In a dry flask under an inert atmosphere, dissolve the pyridine substrate in a suitable anhydrous solvent (e.g., CH₂Cl₂, CH₃CN).
-
Reagent Addition: Add Togni's Reagent II in one portion. If the reaction is sluggish, a copper catalyst can be added.[14]
-
Reaction Conditions: Stir the reaction at room temperature or as specified in the literature for your substrate. Monitor the reaction progress carefully.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction and purify the product, typically by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing trifluoromethylpyridines?
There are two primary approaches:
-
Direct Trifluoromethylation: This involves introducing the CF₃ group onto a pre-existing pyridine ring. This can be achieved through radical, nucleophilic, or electrophilic trifluoromethylation methods.[2]
-
Ring Construction (Building Block Approach): This strategy involves synthesizing the pyridine ring from smaller fragments, where one of the fragments already contains the CF₃ group.[2][15][16] This method is often used in industrial-scale synthesis.[15][16]
Q2: My copper-catalyzed trifluoromethylation of a halopyridine is not working. What are the most common points of failure?
The most common issues are related to reagent and solvent quality.
-
Inadequate Degassing: Oxygen can deactivate the catalyst. Ensure your solvent is thoroughly degassed.[11]
-
Moisture: Water can lead to side reactions and catalyst decomposition. Use anhydrous solvents.[11]
-
Base Quality: The choice and quality of the base are critical. Ensure it is fresh and handled under inert conditions.[11]
-
Halide Reactivity: The reactivity of the halopyridine follows the order I > Br > Cl. If you are using a chloropyridine, the reaction will be more challenging and may require a specialized catalyst system.[11]
Q3: Are there any safety concerns with trifluoromethylating reagents?
Yes, some reagents require careful handling. For example, Togni's Reagent II is known to have explosive properties and can decompose exothermically.[14][17] Always consult the Safety Data Sheet (SDS) for any reagent you are using and handle it with appropriate personal protective equipment (PPE) and engineering controls.
References
-
Togni reagent II - Wikipedia. [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7046-7051. [Link]
-
Selective Trifluoromethylation of Pyridines - ChemistryViews. (2022). [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchGate. [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical science, 6(12), 7046–7051. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC - NIH. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023). [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. [Link]
-
Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. [Link]
-
Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]
-
Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., ... & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(17), 6854-6858. [Link]
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF - ResearchGate. [Link]
-
Understanding Trifluoromethyl Pyridines in Pharma Synthesis. [Link]
-
Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination | Request PDF - ResearchGate. [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. [Link]
-
Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper - ResearchGate. [Link]
-
Cahard, D., & Bizet, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. [Link]
-
Electrochemical hydrodefluorination of trifluoromethyl groups - University of Bristol. [Link]
-
Progress in copper-catalyzed trifluoromethylation - PMC - NIH. [Link]
-
Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by PhSiH3. H• Transfer from a Nickel Hydride - PMC - NIH. [Link]
-
Umemoto, T., & Ishihara, S. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 836-844. [Link]
-
Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC - NIH. [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry, 6, 41. [Link]
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. [Link]
-
Nucleophilic Trifluoromethylation Reactions Involving Copper(I) Species: From Organometallic Insights to Scope - RECERCAT. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. [Link]
-
(PDF) Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - ResearchGate. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH. [Link]
-
C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
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- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by PhSiH3. H• Transfer from a Nickel Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Togni Reagent II | CymitQuimica [cymitquimica.com]
- 14. Togni Reagent II - Enamine [enamine.net]
- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
degradation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid under different conditions
Introduction for the Researcher
Welcome to the technical support center for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
It is important to note that as of early 2026, detailed public literature specifically outlining the degradation pathways, kinetics, and byproducts of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid under various stress conditions is limited. This compound is primarily known as a metabolite of the fungicide fluopyram and has been studied for its phytotoxic effects, which suggests a degree of environmental persistence.[1][2][3]
This support center, therefore, serves a dual purpose. Firstly, it consolidates the available information on the general stability of this molecule. Secondly, and more critically, it provides you with a framework of expertly guided questions and recommended experimental protocols to systematically investigate its degradation under different conditions. This guide is structured to empower you to generate your own robust and reliable data in a scientifically sound manner.
General Stability Profile
Photolytic Degradation: Troubleshooting & FAQ
Q1: My preliminary photostability results for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are inconsistent. What factors should I consider to ensure reproducible results?
A1: Key Considerations for Reproducible Photodegradation Studies
Inconsistencies in photostability testing often arise from a lack of stringent control over experimental parameters. Here’s a breakdown of the causality behind key experimental choices and a recommended protocol for achieving consistency.
Causality of Experimental Choices:
-
Wavelength of Light: The energy of the light source is critical. UV light (e.g., 254 nm or broad-spectrum UV) is more energetic than visible light and more likely to induce degradation. The choice of wavelength should be relevant to the intended storage or environmental conditions.
-
Solvent System: The solvent can act as a photosensitizer or quencher, directly impacting the degradation rate. It's crucial to use a photochemically inert solvent or a solvent system that mimics the relevant environmental matrix (e.g., purified water for environmental fate studies).
-
Concentration: At high concentrations, the analyte may exhibit self-shielding, where molecules on the surface absorb the light, preventing it from reaching molecules deeper in the solution. This can lead to an underestimation of the degradation rate.
-
Temperature: Photochemical reactions can have a temperature-dependent component. Maintaining a constant temperature is essential for reproducibility.
Recommended Experimental Protocol:
-
Preparation: Prepare a stock solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol, HPLC grade). Further dilute with the same solvent or an aqueous buffer to the desired experimental concentration (e.g., 10-50 µg/mL).
-
Controls:
-
Dark Control: A sample prepared in the same manner but kept in the dark at the same temperature to assess for any non-photolytic degradation.
-
Blank: The solvent system without the analyte, exposed to the same light source to check for solvent degradation or interference.
-
-
Exposure:
-
Use a calibrated photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight, or a specific UV lamp).
-
Maintain a constant temperature throughout the experiment.
-
Expose the samples for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Analyze the samples immediately using a validated stability-indicating HPLC method.
-
Quantify the remaining parent compound and any new peaks that appear, which may be degradation products.
-
Q2: I observe the formation of new peaks in my chromatogram after photolytic stress. How can I identify these potential degradation products?
A2: Strategy for Identification of Photodegradants
Identifying unknown degradation products requires a systematic approach using mass spectrometry.
Recommended Workflow:
-
Forced Degradation: Expose a more concentrated solution of the compound to the light source for a longer duration to generate a sufficient quantity of the degradation products for analysis.
-
LC-MS/MS Analysis:
-
Analyze the stressed sample using a high-resolution liquid chromatograph-mass spectrometer (LC-MS/MS).
-
Determine the accurate mass of the parent compound and the new peaks.
-
Propose potential elemental compositions for the degradation products based on their accurate masses.
-
Perform fragmentation analysis (MS/MS) on the parent compound and the degradants. The fragmentation pattern of the parent compound provides clues to its structure, and comparing it to the fragmentation of the degradants can help identify the site of modification.
-
-
Hypothesize Degradation Pathways: Based on the mass shifts and fragmentation patterns, hypothesize the chemical transformations that may have occurred (e.g., dechlorination, hydroxylation, decarboxylation).
Hypothetical Photodegradation Workflow
Caption: Workflow for a systematic photostability study.
Thermal Degradation: Troubleshooting & FAQ
Q1: At what temperature should I expect 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid to start degrading, and what are the likely byproducts?
A1: Investigating Thermal Stability
While a specific decomposition temperature is not well-documented, a melting point range of 134-144 °C has been reported.[7] Decomposition may occur at or above this temperature. The byproducts of thermal degradation are likely to be complex and depend on the atmosphere (e.g., air, inert gas).
Recommended Experimental Approach:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It will provide a clear indication of the onset temperature of decomposition.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect any exothermic or endothermic events associated with decomposition.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): To identify volatile degradation products, heat a sample of the solid compound in a sealed vial at a temperature determined by TGA to be in the decomposition range. Analyze the headspace for any evolved gases.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the non-volatile and semi-volatile products of thermal decomposition.
Hypothetical Thermal Degradation Pathway
Given the structure, potential thermal degradation pathways could involve decarboxylation (loss of CO2) from the carboxylic acid group, or reactions involving the chloro and trifluoromethyl groups, especially at higher temperatures.
Hydrolytic Degradation: Troubleshooting & FAQ
Q1: I need to determine the stability of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in aqueous solutions at different pH values. How should I design this experiment?
A1: Designing a pH-Dependent Hydrolysis Study
Hydrolysis is a key degradation pathway for many compounds in aqueous environments. The rate of hydrolysis is often pH-dependent.
Causality of Experimental Choices:
-
pH: The pH of the solution can catalyze the hydrolysis of functional groups. For this molecule, the carboxylic acid group's ionization state will be pH-dependent, which could influence the stability of the rest of the molecule.
-
Buffer System: The choice of buffer is important to maintain a constant pH. The buffer components should not react with the analyte or interfere with the analysis.
-
Temperature: Hydrolysis rates are temperature-dependent. The experiment should be conducted at a constant, controlled temperature.
Recommended Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4, 7, and 9) using buffers that have minimal interaction potential (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).
-
Sample Preparation: Prepare a stock solution of the compound in a small amount of organic solvent (e.g., acetonitrile) and then dilute it into each buffer to a final concentration where the organic solvent is less than 1% of the total volume.
-
Incubation: Incubate the buffered solutions in constant-temperature baths. Include a control sample at each pH, stored at a low temperature (e.g., 4 °C) where degradation is expected to be minimal.
-
Time Points: Collect samples at appropriate time intervals. The frequency of sampling will depend on the expected rate of degradation.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound remaining over time.
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Data Summary Table Template
| pH | Temperature (°C) | Time (hours) | Concentration (µg/mL) | % Remaining |
| 4.0 | 50 | 0 | ||
| 4.0 | 50 | 24 | ||
| 4.0 | 50 | 48 | ||
| 7.0 | 50 | 0 | ||
| 7.0 | 50 | 24 | ||
| 7.0 | 50 | 48 | ||
| 9.0 | 50 | 0 | ||
| 9.0 | 50 | 24 | ||
| 9.0 | 50 | 48 |
Microbial Degradation: Troubleshooting & FAQ
Q1: I want to assess the biodegradability of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Where do I start?
A1: A Phased Approach to Biodegradation Assessment
Assessing microbial degradation is complex as it depends on the specific microorganisms present, nutrient availability, and environmental conditions.
Recommended Phased Approach:
-
Screening Studies:
-
Use a mixed microbial population from a relevant source (e.g., activated sludge from a wastewater treatment plant, or soil from an agricultural field).
-
Incubate the microbial culture with the test compound as the sole carbon source in a minimal salt medium.
-
Monitor the disappearance of the parent compound over time using HPLC. A significant decrease compared to a sterile control suggests potential biodegradability.
-
-
Identification of Degrading Microorganisms:
-
If degradation is observed, use enrichment culture techniques to isolate the specific microorganisms responsible for the degradation.
-
This involves repeatedly transferring a small amount of the culture to fresh medium containing the test compound as the sole carbon source.
-
Once a pure culture is obtained, it can be identified using techniques like 16S rRNA gene sequencing.
-
-
Metabolite Identification:
-
Once a degrading organism is isolated, grow it in a liquid culture with the test compound.
-
At various time points, extract the culture medium and analyze it by LC-MS/MS to identify any metabolic byproducts. This will help in elucidating the biodegradation pathway.
-
Hypothetical Biodegradation Investigation Workflow
Caption: A workflow for investigating the biodegradability of a compound.
References
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Pan, X. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.
- Google Patents. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines.
- Georganics. (2015).
- Google Patents. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Wikipedia. Phenol. [Link]
- ChemicalBook. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID.
-
Robatscher, P., Eisenstecken, D., Innerebner, G., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223–7231. [Link]
-
ACS Publications. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry. [Link]
-
AERU - University of Hertfordshire. Fluopyram. [Link]
- The Fate of Fluopyram in the Soil–Water–Plant Ecosystem: A Review. [No valid URL provided]
-
ResearchGate. (2019). (PDF) 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of the fungicide fluopyram, causes growth disorder in Vitis vinifera. [Link]
-
Regulations.gov. (2019). Fluopyram Human Health Risk Assessment. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
Unno, Y., & Haga, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 245–257. [Link]
-
Fisher Scientific. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
RSC Publishing. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]
-
Coriolis Pharma. Forced Degradation Studies. [Link]
Sources
- 1. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. georganics.sk [georganics.sk]
- 7. H34258.03 [thermofisher.com]
challenges in the scale-up synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Technical Support Center: Synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up synthesis of this critical intermediate. The molecule is a key building block in the development of pharmaceuticals and agrochemicals, such as the fungicide Fluopyram.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Overview of Primary Synthetic Strategy
The most robust and scalable approach for synthesizing 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid begins with 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). The core transformation involves a selective metal-halogen exchange at the more reactive 2-position, followed by carboxylation. This strategy avoids the complexities and potential hazards of multi-step routes involving Sandmeyer reactions.[2][3]
Caption: Primary synthetic workflow for the target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or fails completely after adding the organolithium reagent and CO₂. What are the likely causes?
This is the most critical and challenging phase of the synthesis. Low yields typically stem from issues in the formation or stability of the organometallic intermediate.
A1: Potential Causes & Solutions
-
Inadequate Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react instantly with any protic source, especially water.
-
Expert Insight: The "2-pyridyl problem" highlights the inherent instability of some pyridyl organometallics, which can be exacerbated by trace impurities.[4] Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (THF is common). Commercial anhydrous solvents should be verified for water content before use in scale-up.
-
-
Poor Quality or Titration of Organolithium Reagent: The molarity of commercial n-BuLi can decrease over time. Inaccurate concentration leads to stoichiometry errors.
-
Solution: Always titrate the n-BuLi solution before use. Standard methods like titration with diphenylacetic acid are reliable. For scale-up, using 1.1 to 1.2 equivalents of freshly titrated n-BuLi is recommended to ensure complete conversion.
-
-
Inefficient Metal-Halogen Exchange: The exchange is highly temperature-dependent.
-
Solution: The reaction must be maintained at very low temperatures, typically -78 °C (a dry ice/acetone bath). Adding the n-BuLi dropwise to the solution of DCTF in THF allows for better temperature control and minimizes side reactions. The formation of the 2-lithio intermediate is usually rapid at this temperature.
-
-
Flawed Carboxylation (CO₂ Quench) Technique: The method of introducing CO₂ is critical.
-
Expert Insight: Bubbling CO₂ gas through the solution is often inefficient on a large scale and can cause localized warming, leading to side reactions. A more reliable method is to quench the reaction mixture by transferring it via cannula into a vigorously stirred slurry of freshly crushed dry ice in an ethereal solvent (THF or diethyl ether).[5][6] This maintains a low temperature and a high concentration of CO₂ for efficient trapping of the anion.
-
Caption: Troubleshooting logic for low carboxylation yield.
Q2: How do I purify the final product at scale? My crude material contains unreacted starting material.
Purification is often a bottleneck in scaling up. Fortunately, the acidic nature of the product provides a robust and scalable purification handle.
A2: Recommended Purification Strategy: Acid-Base Extraction
The carboxylic acid product is highly acidic, whereas the starting material, DCTF, is neutral. This difference in chemical properties is ideal for a liquid-liquid extraction procedure, which is far more amenable to scale-up than chromatography.
Detailed Protocol:
-
Quench & Solvent Addition: After the carboxylation and evaporation of the excess dry ice, carefully quench the reaction with water. Add a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Basification: Transfer the biphasic mixture to a separatory funnel. Extract the mixture with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the neutral DCTF and any non-acidic byproducts will remain in the organic layer. Repeat the aqueous extraction 2-3 times to ensure complete recovery.
-
Separation & Re-acidification: Combine the aqueous layers. At this stage, you can perform a "back-extraction" with a fresh portion of organic solvent to remove any lingering neutral impurities from the aqueous phase. Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 2 M H₂SO₄ until the pH is ~1-2. The desired product will precipitate out as a solid.
-
Isolation: Collect the solid product by filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum.
This method is highly effective and avoids the cost and solvent waste associated with large-scale column chromatography.
| Parameter | Chromatography | Acid-Base Extraction |
| Scalability | Poor to Moderate | Excellent |
| Solvent Usage | High | Moderate |
| Cost | High (Silica, Solvents) | Low (Commodity acids/bases) |
| Purity | Potentially very high | High to Very High |
| Labor Intensity | High | Low to Moderate |
Caption: Comparison of purification methods for scale-up.
Frequently Asked Questions (FAQs)
-
Q: Can I use a Grignard reagent instead of an organolithium?
-
A: While Grignard reactions are common for carboxylation, forming the 2-pyridyl Grignard reagent from DCTF can be challenging.[7][8] It often requires activated magnesium (e.g., Rieke magnesium) and can be sluggish. Furthermore, Grignard reagents are prone to side reactions like biphenyl coupling, which complicates purification.[9] For these reasons, lithium-halogen exchange with n-BuLi or sec-BuLi at low temperatures is generally more reliable and higher-yielding for this substrate.[10][11]
-
-
Q: What are the primary safety concerns for this process at scale?
-
A: The primary hazards are:
-
n-Butyllithium: Pyrophoric (ignites on contact with air). Must be handled under a strict inert atmosphere. All transfers should be done via cannula or syringe. Leftover reagent must be quenched carefully (e.g., by slow addition to isopropyl alcohol).
-
Cryogenic Temperatures: Handling large quantities of dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.
-
Pressure Buildup: The carboxylation quench involves the sublimation of large amounts of CO₂. The reaction vessel must be adequately vented to avoid pressure buildup.
-
-
-
Q: Which analytical methods are best for in-process control and final purity assessment?
-
A:
-
Reaction Monitoring (IPC): High-Performance Liquid Chromatography (HPLC) is ideal. A reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic or trifluoroacetic acid can effectively separate the starting material (DCTF) from the carboxylic acid product. This allows for clear determination of reaction completion.
-
Final Product Analysis:
-
Purity: HPLC (as above) and ¹H NMR spectroscopy.
-
Identity Confirmation: ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with mass spectrometry (MS) to confirm the molecular weight.
-
-
-
References
-
Marco-Contelles, J., et al. (2021). "Recent trends in the chemistry of Sandmeyer reaction: a review." Journal of the National Science Foundation of Sri Lanka. Available at: [Link]
-
Barandika, G., et al. (2021). "Deaminative chlorination of aminoheterocycles." Nature Chemistry. Available at: [Link]
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Google Patents.
-
Barandika, G., et al. (2021). "Deaminative chlorination of aminoheterocycles." ResearchGate. Available at: [Link]
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
-
Ihara, H., et al. (2017). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science. Available at: [Link]
-
Procter, D. J., et al. (2018). "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." Chemistry – A European Journal. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Grignard Reaction. University of California, Irvine - Department of Chemistry. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
Valera Lauridsen, J. M., et al. (2020). "CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases." Organometallics. Available at: [Link]
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Directed ortho metalation. Grokipedia. Available at: [Link]
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Directed (ortho) Metallation. University of Connecticut - Department of Chemistry. Available at: [Link]
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Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]
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Directed ortho metalation. Wikipedia. Available at: [Link]
-
Directed Ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents.
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5... Google Patents.
-
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. Available at: [Link]
-
Preparation of \trifluoromethyl\pyridines. European Patent Office. Available at: [Link]
-
Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. LinkedIn. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Carboxylation of Grignard Reagents. Scribd. Available at: [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
-
Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Available at: [Link]
-
Valera Lauridsen, J. M., et al. (2020). "CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases." Organometallics. Available at: [Link]
-
Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. ResearchGate. Available at: [Link]
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.
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- 5. researchgate.net [researchgate.net]
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- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
troubleshooting failed reactions involving 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Technical Support Center: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you achieve success in your synthetic endeavors.
Understanding the Molecule: Key Structural Features and Reactivity
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a valuable synthetic intermediate used in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique combination of functional groups on the pyridine core. However, these same features present distinct synthetic challenges.
-
Electron-Deficient Pyridine Ring: The nitrogen atom, combined with the potent electron-withdrawing trifluoromethyl (-CF3) group, significantly lowers the electron density of the aromatic ring.[3][4] This influences the reactivity of the chloro-substituent and the acidity of the carboxylic proton.
-
Sterically Hindered Carboxylic Acid: The carboxylic acid at the C2 position is ortho to the bulky chlorine atom at C3. This steric hindrance can impede the approach of reagents and nucleophiles, making reactions like amidation and esterification challenging.
-
A Picolinic Acid Derivative: As a pyridine-2-carboxylic acid, this molecule is susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.[5][6]
-
Dual-Handle Reactivity: The molecule possesses two primary reaction handles: the carboxylic acid group for derivatization (e.g., amide formation) and the C-Cl bond for carbon-carbon bond formation (e.g., cross-coupling reactions).
Visualization of Key Reactivity Influencers
Caption: Key structural features and their impact on common chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the typical solubility characteristics of this compound?
This compound is a solid that is sparingly soluble in water but shows good solubility in many common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dichloromethane (DCM), and alcohols.[2] For reactions requiring a base, it will deprotonate to form a carboxylate salt, which may alter its solubility profile, potentially increasing its solubility in polar or aqueous media.
Q2: How stable is this compound? Is it prone to decarboxylation?
As a derivative of picolinic acid (pyridine-2-carboxylic acid), it is susceptible to thermal decarboxylation.[5][7] While generally stable at room temperature, prolonged heating at high temperatures (>120-150 °C) can lead to the loss of CO2. This is a critical consideration when planning reactions that require heat, such as certain cross-coupling or amidation protocols. The mechanism often involves the formation of a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen.[6][8]
Q3: How should I store this reagent?
It should be stored in a tightly sealed container in a cool, dry place, typically at 2°C - 8°C, away from incompatible materials such as strong bases or oxidizing agents.
Q4: Can the trifluoromethyl group participate in side reactions?
The -CF3 group is generally very stable and unreactive under most standard synthetic conditions. It does not typically participate in side reactions. Its primary role is electronic, acting as a strong electron-withdrawing group and increasing the lipophilicity of the molecule.[4]
Troubleshooting Guide: Failed Reactions
This section addresses specific, common failures in a question-and-answer format.
Area 1: Amide Coupling / Amidation Reactions
Q: My amide coupling reaction with a primary/secondary amine is sluggish, low-yielding, or failing completely. What is the likely cause and how can I fix it?
This is the most frequently encountered issue. The primary cause is inefficient activation of the sterically hindered and electronically deactivated carboxylic acid.
A: Your troubleshooting strategy should focus on the activation step. Standard coupling reagents may be insufficient.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid for Assays
Prepared by the Senior Application Scientist Team
Introduction
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 80194-18-9) is a vital building block in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and a trifluoromethyl group, provides a unique combination of properties beneficial for biological activity.[1][2] However, researchers frequently encounter a significant hurdle during in-vitro and cell-based assays: the compound's low aqueous solubility.[1][3]
This guide provides a comprehensive, science-backed framework for understanding and overcoming the solubility challenges associated with this compound. We will move from quick-fix FAQs to in-depth troubleshooting protocols, explaining the chemical principles behind each recommendation to empower you to design robust and reproducible assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is the most common issue. You likely created a supersaturated solution that "crashed out." The compound is significantly more soluble in 100% DMSO than in an aqueous buffer, especially if the buffer's pH is neutral or acidic. When you dilute the DMSO stock, the solvent environment rapidly changes to one that cannot support the high compound concentration, causing it to precipitate. The key is to ensure the final aqueous environment is "friendly" to the compound, which primarily involves controlling the pH.
Q2: What is the best solvent for making a high-concentration stock solution?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] It is a powerful, water-miscible organic solvent capable of dissolving this compound at high concentrations (e.g., >10 mM). Methanol is another option, though the achievable concentration may be lower.[3] Always use anhydrous, high-purity DMSO to prevent moisture-related degradation of the compound over time.
Q3: Can I just add the solid compound powder directly to my assay buffer?
This is strongly discouraged. Due to its crystalline nature and low intrinsic aqueous solubility, the compound will dissolve very slowly and likely incompletely, leading to inaccurate and non-reproducible concentrations in your assay.[1] Preparing a concentrated stock solution in an appropriate organic solvent like DMSO is the standard and required practice.
Q4: How does pH affect the solubility of this compound?
Dramatically. As a carboxylic acid, its solubility is pH-dependent.[4][5]
-
At low or neutral pH: The carboxylic acid group is protonated (-COOH). This form is neutral, less polar, and has very low water solubility.[6]
-
At high pH (basic): The carboxylic acid group loses its proton to become a carboxylate ion (-COO⁻). This charged, ionic form is significantly more polar and, therefore, much more soluble in water.[5][6]
Manipulating pH is the most powerful tool for improving this compound's solubility in aqueous media.
Part 2: In-Depth Troubleshooting & Protocols
Problem: Compound Precipitation Upon Dilution from DMSO Stock
This section provides a systematic approach to resolving precipitation issues during the preparation of working solutions for your assays.
Troubleshooting Workflow
The following workflow diagram outlines the decision-making process for troubleshooting and optimizing the solubility of your compound in aqueous assay buffers.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: The pH-Adjusted Buffer Method (Recommended)
This protocol leverages the pH-dependent solubility of the carboxylic acid to ensure it remains in its soluble, deprotonated form in the final assay medium.
Scientific Principle: The key is to ensure the pH of the final aqueous solution is at least 2 units higher than the compound's acidic pKa. While the exact pKa of this compound is not readily published, related structures like picolinic acid have a pKa around 5.4. The electron-withdrawing chloro- and trifluoromethyl groups will lower this pKa, likely into the 2-4 range. Therefore, a standard physiological buffer at pH 7.4 is typically sufficient to ensure complete deprotonation and solubilization.
Step-by-Step Methodology:
-
Prepare Assay Buffer: Prepare your desired assay buffer (e.g., PBS, HEPES, Tris) and adjust its pH to a final value of 7.4 or higher . Ensure all components of the buffer are stable at this pH.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a drastic solvent change, perform an intermediate dilution.
-
Dilute your high-concentration DMSO stock (e.g., 10 mM) into 100% DMSO to an intermediate concentration (e.g., 1 mM).
-
-
Final Dilution:
-
Aliquot the required volume of the pH-adjusted assay buffer into a new tube.
-
While vortexing the buffer, add the small volume of the DMSO stock drop-by-drop. This rapid mixing helps to disperse the compound quickly before it has a chance to nucleate and precipitate.
-
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution. It is critical to keep this value as low as possible (ideally <0.5% , and absolutely <1% ) to avoid solvent-induced artifacts in biological assays.
-
Visual Inspection: After mixing, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect, visible particles). A clear, homogenous solution indicates success.
Protocol 2: Preparation of a Basic Aqueous Stock Solution
For applications requiring a DMSO-free aqueous stock, you can prepare a salt of the compound in situ.
Scientific Principle: This method involves reacting the carboxylic acid with a strong base (like Sodium Hydroxide, NaOH) in a 1:1 molar ratio to form the highly water-soluble sodium carboxylate salt.
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh out the desired amount of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid powder.
-
Calculate Molar Equivalents: Calculate the number of moles of the compound. You will need an identical number of moles of NaOH. (Molecular Weight: 225.55 g/mol ).[7]
-
Prepare NaOH Solution: Prepare a stock solution of NaOH (e.g., 0.1 M) in high-purity water.
-
Solubilization:
-
Add the compound powder to a volume of water corresponding to your target final concentration. It will not dissolve initially.
-
While stirring, slowly add exactly one molar equivalent of the NaOH solution.
-
The solid should dissolve as the sodium salt is formed. Gentle warming (to 30-40°C) may assist dissolution.
-
-
Final pH Check: After dissolution, check the pH of the stock solution. It should be in the neutral to slightly basic range. Adjust if necessary with dilute HCl or NaOH, but be aware that adding excess acid will cause the compound to precipitate.
-
Sterile Filtration: Sterile filter the final aqueous stock solution through a 0.22 µm filter before storage.
Part 3: Understanding the Science
The Critical Role of pH and pKa
The solubility of this compound is governed by the equilibrium between its protonated (acid) and deprotonated (conjugate base) forms.
Caption: pH-dependent equilibrium of the carboxylic acid.
This equilibrium is described by the Henderson-Hasselbalch equation . A key takeaway is that when the pH is equal to the pKa, the compound is 50% in its insoluble form and 50% in its soluble form. To ensure >99% of the compound is in the soluble deprotonated form, the buffer pH should be at least 2 units above the pKa.
The Impact of the Trifluoromethyl (-CF₃) Group
The -CF₃ group plays a dual role.
-
Increased Lipophilicity: It is a highly lipophilic moiety, which contributes to the low intrinsic water solubility of the neutral molecule.[8]
-
Increased Acidity: It is a strong electron-withdrawing group. This effect pulls electron density away from the carboxylic acid, stabilizing the negatively charged carboxylate conjugate base. This stabilization makes the proton easier to remove, thereby lowering the pKa and making the compound a stronger acid than its non-fluorinated counterparts.
Part 4: Reference Data
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 80194-18-9 | [1][3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [7] |
| Molecular Weight | 225.55 g/mol | [7] |
| Appearance | White to off-white powder/solid | [1][9] |
| Melting Point | 125 - 127 °C | [3] |
| XLogP3 | ~2.1 | [10] |
| Predicted pKa | ~9.99 (Predicted for pyridine nitrogen) | [1][3] |
| Aqueous Solubility | Sparingly soluble / Insoluble | [1] |
| Organic Solubility | Slightly soluble in DMSO and Methanol | [3][11] |
Note on pKa: The predicted pKa values often refer to the protonation of the pyridine nitrogen. The relevant pKa for solubility is that of the carboxylic acid group, which is expected to be significantly lower (estimated in the 2-4 range).
Table 2: Recommended Solvents and Starting Concentrations for Stock Solutions
| Solvent | Max Recommended Concentration | Notes |
| DMSO | 10 - 50 mM | Preferred solvent for primary stock. Store at -20°C, protected from light and moisture. |
| Methanol | 1 - 10 mM | Alternative solvent. May be less effective than DMSO. |
| NaOH (0.1 M) | 1 - 10 mM | For preparing aqueous, DMSO-free stocks (see Protocol 2). |
| Aqueous Buffer (pH ≥ 7.4) | Assay Dependent (<100 µM) | For working solutions. Final concentration is limited by the final allowed DMSO percentage. |
References
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Fisher Scientific. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals. [Link]
-
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
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- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-18-9 [m.chemicalbook.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. reddit.com [reddit.com]
- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
storage and stability issues of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9). This guide is designed for researchers, scientists, and drug development professionals to address common storage and stability challenges encountered during experimentation. By understanding the chemical nature of this compound, you can ensure the integrity of your results.
I. Quick Reference: Storage and Handling
For optimal stability, adhere to the following storage conditions based on manufacturer safety data sheets (SDS).[1][2][3][4]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location.[1][3] Some suppliers recommend -20°C for long-term storage.[5] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated area.[1][3][4] | Protects against hydrolysis from atmospheric moisture. |
| Container | Keep container tightly closed.[1][3][4] | Prevents exposure to air and moisture. |
| Light Exposure | Store in a dark location, protected from light. | While specific photostability data is limited, related pyridine derivatives are known to be photolabile.[6] |
| Incompatibilities | Avoid strong oxidizing agents, acids, and bases.[3] | Prevents chemical reactions that could degrade the compound. |
II. Troubleshooting Guide: Common Issues
This section addresses specific problems you may encounter, their probable causes, and corrective actions.
Issue 1: Discoloration of Solid Compound (e.g., turning yellow or brown)
-
Potential Cause A: Oxidation. Exposure to air, especially in the presence of light or trace metal impurities, can lead to oxidative degradation of pyridine derivatives.
-
Corrective Action:
-
Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Store in a tightly sealed container with minimum headspace.
-
Consider using amber vials or storing in a dark cabinet to minimize light exposure.
-
-
Potential Cause B: Thermal Stress. Although stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition.[1]
-
Corrective Action:
-
Ensure storage is in a temperature-controlled environment.
-
Avoid leaving the compound on a lab bench for extended periods, especially in direct sunlight.
-
Issue 2: Decreased Purity or Appearance of Extra Peaks in HPLC Analysis
-
Potential Cause A: Hydrolysis. The carboxylic acid and trifluoromethyl groups can be susceptible to hydrolysis, especially under acidic or basic conditions. Studies on related pyridine derivatives show instability in both acidic and, particularly, alkaline mediums.[6]
-
Acidic Conditions: May lead to slow hydrolysis of the trifluoromethyl group.
-
Basic Conditions: Can deprotonate the carboxylic acid, and strong bases may promote nucleophilic substitution of the chlorine atom or hydrolysis of the trifluoromethyl group.
-
-
Corrective Action:
-
Use neutral, aprotic solvents for dissolution and storage of solutions whenever possible.
-
If acidic or basic conditions are required for your experiment, prepare solutions fresh and use them immediately.
-
For long-term storage of solutions, consider a non-polar, aprotic solvent and store at low temperatures (-20°C or -80°C).
-
-
Potential Cause B: Photodegradation. Exposure to UV or even ambient light can cause degradation. Pyridine rings are susceptible to photochemical reactions.[6]
-
Corrective Action:
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize the time solutions are exposed to light during experimental setup.
-
Issue 3: Poor Solubility or Precipitation from Solution
-
Potential Cause A: Incorrect Solvent Choice. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is sparingly soluble in water.[7]
-
Corrective Action:
-
Use polar organic solvents such as methanol, ethanol, DMSO, or DMF for initial dissolution.
-
For aqueous buffers, first dissolve the compound in a small amount of a water-miscible organic solvent before slowly adding it to the buffer with stirring.
-
Be aware that changing the pH will affect solubility. The deprotonated carboxylate form (at higher pH) is generally more water-soluble.
-
-
Potential Cause B: Temperature Effects. Solubility can decrease significantly at lower temperatures.
-
Corrective Action:
-
If storing solutions at low temperatures, perform a solubility test to ensure the compound will not precipitate.
-
If precipitation occurs upon cooling, gently warm and sonicate the solution to redissolve before use. Ensure the compound has not degraded by re-analyzing its purity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
While a specific shelf-life is not defined without real-time stability data, when stored as a solid in a cool, dark, and dry place with the container tightly sealed, the compound should remain stable for an extended period (typically years). For solutions, the stability is much lower and highly dependent on the solvent and storage conditions. It is recommended to use solutions fresh or store them at -20°C or below for short periods (days to weeks) after verifying solubility.
Q2: Can I heat this compound to aid dissolution?
Gentle warming can be used to aid dissolution, but prolonged or high-temperature heating should be avoided. High temperatures may lead to decarboxylation or other forms of thermal decomposition.[1] Always monitor for any color change during warming.
Q3: What are the likely degradation products?
While specific degradation pathways for this exact molecule are not extensively published, based on the functional groups present, potential degradation products could include:
-
Hydrolysis: Formation of the corresponding hydroxy-pyridine derivative (replacement of the chloro group) or hydrolysis of the trifluoromethyl group to a carboxylic acid.
-
Photodegradation: Complex reactions involving the pyridine ring, potentially leading to ring opening or polymerization.
-
Decarboxylation: Loss of CO2 from the carboxylic acid group, especially at elevated temperatures, to form 3-chloro-5-(trifluoromethyl)pyridine.
Q4: How can I check the purity of my sample if I suspect degradation?
A stability-indicating analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. See Section IV for a general protocol.
IV. Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and detecting potential degradation products.
Objective: To develop a stability-indicating HPLC method to separate the parent compound from potential impurities and degradation products.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Methanol (for sample preparation)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 50 µg/mL.
-
-
HPLC Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
-
The appearance of new peaks, especially those at earlier retention times (indicating more polar compounds), may suggest degradation.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
V. Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Caption: Troubleshooting workflow for stability issues.
VI. References
-
Georganics. (2015). SAFETY DATA SHEET: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Griskeviciene, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved January 3, 2026 from [Link].
-
Robatscher, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223-7231.
Sources
- 1. georganics.sk [georganics.sk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [lgcstandards.com]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
preventing byproduct formation in 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid reactions
Technical Support Center: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support guide for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Our goal is to provide you with the expert insights and validated protocols necessary to minimize common byproduct formation and ensure the success of your synthetic campaigns.
Introduction
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chloro substituent on the pyridine ring, make it an excellent synthon but also predispose it to specific, often troublesome, side reactions. This guide addresses the most common challenges encountered during its derivatization and provides robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Amide Coupling & The Decarboxylation Problem
Question: I am attempting an amide coupling reaction with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, but I am observing significant formation of a byproduct, which I believe is the decarboxylated starting material, 3-chloro-5-(trifluoromethyl)pyridine. How can I prevent this?
Answer: This is the most common issue encountered with this substrate. The pyridine-2-carboxylic acid motif is inherently susceptible to thermal decarboxylation. The reaction proceeds through a zwitterionic intermediate, and elevated temperatures significantly accelerate this undesired pathway.[3]
Causality Explained: The mechanism involves the formation of an ylide intermediate after the loss of CO2.[4] Heating provides the activation energy needed to break the C-C bond between the pyridine ring and the carboxyl group. Your starting material is particularly sensitive because the electron-withdrawing groups can influence ring stability and reaction kinetics.
Core Strategy: Avoid High Temperatures. The key to preventing decarboxylation is to employ amide coupling conditions that are highly efficient at or below room temperature.
Recommended Protocol: HATU-Mediated Amide Coupling
Peptide coupling reagents, such as HATU, are highly effective because they activate the carboxylic acid at low temperatures, allowing for rapid amide bond formation that outcompetes the decarboxylation pathway.[5][6]
Detailed Protocol:
-
Dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for forming the highly reactive O-acylisourea intermediate.[7]
-
Add your amine (1.0-1.2 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup and purification.
Data Summary: Comparison of Amide Coupling Conditions
| Coupling Method | Temperature | Typical Byproducts | Key Recommendation |
| Acyl Chloride (via SOCl₂) | Reflux, then RT | High levels of decarboxylation | Not recommended due to high heat. |
| Carbodiimide (EDC/DCC) | Room Temperature | Moderate decarboxylation | Can be effective, but often slower than HATU. |
| HATU / DIPEA | 0 °C to RT | Minimal to none | Highly recommended for clean, high-yield reactions. [5][6] |
FAQ 2: Cross-Coupling Reactions & Hydrodehalogenation
Question: During a Palladium-catalyzed Suzuki coupling to functionalize the C3-position, I am isolating a significant amount of 5-(trifluoromethyl)pyridine-2-carboxylic acid, where the chlorine atom has been replaced by hydrogen. What causes this and how can it be minimized?
Answer: You are observing hydrodehalogenation (also known as proto-dehalogenation), a common side reaction in palladium-catalyzed cross-couplings of aryl chlorides.[8][9] This occurs when a palladium-hydride intermediate, which can form from various sources in the reaction, reductively cleaves the C-Cl bond.
Causality Explained: The catalytic cycle for hydrodehalogenation competes directly with the desired Suzuki coupling cycle. Sources of the hydride can include solvents (e.g., alcohols), bases, water, or even the boronic acid reagent itself under certain conditions.[8] Chloropyridines, while challenging to activate, are susceptible to this reduction.
Core Strategy: Optimize the Catalytic System & Conditions. Minimizing hydrodehalogenation requires careful selection of the palladium source, ligand, base, and solvent to favor the cross-coupling pathway.
Recommended Protocol: Suzuki Coupling with a Bulky, Electron-Rich Ligand
For activating C-Cl bonds, standard catalysts like Pd(PPh₃)₄ are often insufficient and can lead to side reactions. Using a catalyst system with a bulky, electron-rich phosphine ligand is essential to promote the oxidative addition of the aryl chloride, which is the rate-limiting step for the desired reaction.[10]
Detailed Protocol:
-
In a glovebox or under an inert atmosphere, combine 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4-5 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the reaction vessel and heat to the optimized temperature (typically 80-110 °C). Note: While heat is required, it is generally lower than temperatures that would cause significant decarboxylation, though this should be monitored.
-
Stir for 12-24 hours, monitoring by LC-MS for consumption of starting material and formation of both the desired product and the hydrodehalogenated byproduct.
-
Upon completion, cool to room temperature and proceed with aqueous workup and purification.
Troubleshooting Flowchart for Byproduct Formation
Sources
- 1. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Buy 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid [smolecule.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 10. Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Comparing the Herbicidal Activity of Pyridine Carboxylic Acids
Pyridine carboxylic acids represent a cornerstone class of synthetic auxin herbicides, indispensable for the selective control of broadleaf weeds in numerous agricultural and land management settings.[1][2] These compounds function as plant growth regulators, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible species.[1][3][4] This guide provides an in-depth comparison of the herbicidal activity of key pyridine carboxylic acids, supported by experimental data and detailed protocols to empower researchers in their evaluation and selection process.
The Molecular Hijacking of Plant Growth: Mechanism of Action
The efficacy of pyridine carboxylic acid herbicides lies in their ability to overwhelm the plant's natural auxin signaling pathway. Understanding this mechanism is critical to interpreting comparative data.
At the molecular level, natural auxins like IAA bind to a family of receptor proteins, most notably the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins.[4][5] This binding event acts as "molecular glue," stabilizing an interaction between the receptor and Aux/IAA transcriptional repressor proteins.[1][4] This stabilized complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[1][4] With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of a host of auxin-responsive genes, leading to controlled cell elongation, division, and differentiation.[4]
Pyridine carboxylic acids, due to their structural similarity to IAA and high stability within the plant, bind to these same TIR1/AFB receptors.[4][5] However, their persistence leads to a continuous and overwhelming signal for Aux/IAA degradation.[4] This results in the constitutive activation of auxin-responsive genes, causing a cascade of phytotoxic effects: uncontrolled cell division and elongation, epinastic twisting of leaves and stems, disruption of vascular tissue, and ultimately, plant death.[2][3] This process is often described as susceptible plants "growing themselves to death".[3] The overstimulation of this pathway also leads to secondary effects, such as excessive ethylene production and accumulation of abscisic acid (ABA), which contribute to senescence and growth inhibition.[3][4]
Comparative Analysis of Key Pyridine Carboxylic Acids
While sharing a common mechanism, pyridine carboxylic acids exhibit significant differences in their herbicidal spectrum, efficacy, and environmental persistence. The selection of a particular compound depends on the target weed species, the cropping system, and land-use context. The most prominent members include picloram, clopyralid, aminopyralid, and fluroxypyr.[3][6]
| Herbicide | Chemical Structure | Primary Target Weeds | Key Characteristics & Relative Activity |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | Deep-rooted perennial weeds, woody plants, brush.[6][7] | Very potent and highly persistent in soil, providing long-lasting residual control.[7][8] Known for its strong systemic activity.[7] |
| Clopyralid | 3,6-dichloropyridine-2-carboxylic acid | Annual and perennial broadleaf weeds, especially composites (e.g., thistles) and legumes.[6] | Generally less active on a broad spectrum compared to picloram or aminopyralid, but highly effective on specific weed families.[[“]] Can persist in compost.[3][10] |
| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | Invasive and perennial broadleaf weeds, such as thistles and docks, in pastures and rangeland.[3][6][7] | Highly effective at low use rates. Often considered a more modern and targeted alternative to picloram for pasture use.[7] Can be more active than picloram on certain species.[11] |
| Fluroxypyr | [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid | Economically important broadleaf weeds, such as kochia and marestail.[1] | Characterized by rapid foliar absorption and relatively lower soil persistence compared to picloram or aminopyralid.[12] |
Supporting Experimental Data:
Quantitative comparisons are essential for objective assessment. Dose-response bioassays are used to determine the effective dose (ED) or growth reduction (GR) values, such as the ED₅₀ or GR₅₀, which is the dose required to cause a 50% reduction in plant growth or survival.[13][14]
A study comparing several pyridine carboxylic acids on different plant species yielded the following ED₅₀ values (the dose in g ai/ha required to reduce shoot biomass by 50%):[11]
| Herbicide | Canola (ED₅₀ g/ha) | Squash (ED₅₀ g/ha) | Okra (ED₅₀ g/ha) |
| Aminopyralid | 60.3 | 21.1 | 10.3 |
| Picloram | 227.7 | 23.3 | 17.3 |
| Triclopyr* | 37.3 | 7.8 | 88.2 |
Note: Triclopyr is a related pyridyloxy-carboxylate often grouped with and compared to pyridine carboxylic acids.[1]
Interpretation of Data:
-
Species-Specific Activity: The data clearly demonstrates that herbicidal activity is highly dependent on the target plant species. For instance, aminopyralid was approximately 3.8 times more active than picloram on canola, while they exhibited similar activity on squash.[11]
-
Relative Potency: In okra, aminopyralid was the most active compound tested, with a significantly lower ED₅₀ value than triclopyr.[11] This quantitative data is crucial for selecting the most efficient herbicide for a specific weed problem.
Experimental Protocol: Whole-Plant Dose-Response Bioassay
To generate reliable comparative data, a standardized whole-plant dose-response bioassay is the gold standard.[13][15] This protocol is designed to be a self-validating system by including untreated controls and a range of doses that bracket the expected response.
Causality Behind Experimental Choices:
-
Plant Species: A susceptible indicator species (e.g., tomato, lentil, canola) known to exhibit clear auxin-like symptoms should be used.[16] Using a consistent species allows for valid comparisons across different herbicides.
-
Growth Medium: A standardized, herbicide-free soil or potting mix is used to eliminate confounding variables from soil chemistry or contamination.[17][18]
-
Dose Range: A logarithmic or geometric series of herbicide doses is prepared. This design ensures that doses are spaced appropriately to capture the full response curve, from no effect to complete mortality, which is critical for accurate ED₅₀ calculation.[19][20]
-
Replication: A minimum of 4-6 replicates per dose level is essential to account for biological variability and to provide statistical power for data analysis.[15]
-
Randomization: Pots should be arranged in a completely randomized design within the growth chamber or greenhouse to prevent location-based effects (e.g., variations in light or temperature) from biasing the results.
Step-by-Step Methodology:
-
Plant Preparation: a. Sow seeds of a sensitive indicator species in trays containing a standard, sterile potting medium. b. Grow seedlings in a controlled environment (e.g., 25°C, 16:8h light:dark cycle) until they reach a specific growth stage (e.g., 2-4 true leaves). This ensures uniformity.[15] c. Select uniform, healthy seedlings and transplant one per pot (e.g., 10-cm diameter) filled with the same medium. Allow plants to acclimate for 3-5 days.
-
Herbicide Stock and Dilution Series Preparation: a. Prepare a high-concentration stock solution of each herbicide using a commercial formulation or analytical grade standard. b. Perform a serial dilution to create a range of at least 6-8 concentrations. For example, for an expected ED₅₀ of 20 g/ha, a suitable range would be 0 (control), 2.5, 5, 10, 20, 40, and 80 g/ha. c. Include an untreated control (sprayed only with the carrier, e.g., water plus any adjuvant used in the herbicide solutions).
-
Application: a. Calibrate a laboratory track sprayer to deliver a precise volume (e.g., 200 L/ha) to ensure uniform coverage. b. Randomly place the replicate pots for each treatment level in the sprayer chamber. c. Apply the designated herbicide dose to each set of plants.
-
Incubation and Evaluation: a. Return the pots to the controlled growth environment, maintaining the randomized design. b. Water plants as needed, avoiding contact with the foliage. c. After a pre-determined period (typically 21-28 days), visually assess phytotoxicity and then harvest the above-ground biomass for each plant. d. Determine the fresh weight immediately. For dry weight, place biomass in labeled paper bags and dry in an oven at 60-70°C to a constant weight. Dry weight is generally the more reliable metric.
-
Data Analysis: a. Convert the biomass data for each plant into a percentage of the mean of the untreated control. b. Plot the percent growth reduction against the logarithm of the herbicide dose. c. Fit the data to a non-linear regression model, typically a four-parameter log-logistic model, using statistical software.[14][21] d. From the resulting dose-response curve, calculate the GR₅₀ or ED₅₀ value, which represents the dose causing 50% growth reduction.[19] This value serves as the key metric for comparing the herbicidal activity.
Conclusion
The comparative assessment of pyridine carboxylic acid herbicides requires a multi-faceted approach grounded in a solid understanding of their molecular mechanism of action and rigorous, standardized experimental design. As demonstrated, compounds like aminopyralid and picloram show distinct activity profiles that are highly dependent on the target weed species. By employing robust whole-plant bioassays and precise dose-response analysis, researchers can generate the critical data needed to objectively compare herbicidal efficacy, inform the development of novel formulations, and devise more effective and sustainable weed management strategies.
References
-
Hester, V. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany. Retrieved from [Link]
-
Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology. Retrieved from [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved from [Link]
-
Woods End Laboratories. (n.d.). Herbicide Bioassay. Woods End Laboratories. Retrieved from [Link]
-
Busi, R., et al. (2018). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Retrieved from [Link]
-
Shaner, D. L. (2014). Weed Resistance to Synthetic Auxin Herbicides. ACS Publications. Retrieved from [Link]
-
Burgos, N. R. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. Retrieved from [Link]
-
U.S. Composting Council. (n.d.). Persistent Herbicides. US Composting Council. Retrieved from [Link]
-
Sperry, B. P., et al. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology. Retrieved from [Link]
-
Sperry, B. P., et al. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 34(1), 19-25. Retrieved from [Link]
-
University of California–Davis. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. UC Davis Weed Science. Retrieved from [Link]
-
Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Retrieved from [Link]
-
Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. Retrieved from [Link]
-
Lyon, D. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Extension. Retrieved from [Link]
-
NIBIO. (n.d.). Analysis of clopyralid and aminopyralid at NIBIO. NIBIO. Retrieved from [Link]
-
Hester, V. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]
-
Hagood, S., Hipkins, L., & Hipkins, P. (n.d.). Pyridine Herbicide Carryover: Causes and Precautions. VTechWorks. Retrieved from [Link]
-
AgroPages. (2025). Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use. AgroPages. Retrieved from [Link]
- Google Patents. (n.d.). CN113453550B - Safening compositions comprising pyridine carboxylic acid herbicides and quinoxaline acetic acid. Google Patents.
-
Specialist Sales. (2024). Triclopyr, Picloram & Aminopyralid: Top Solutions for Woody Weeds. Specialist Sales. Retrieved from [Link]
-
ResearchGate. (n.d.). ED50 estimates from dose response curves for shoot fresh weight. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Herbicides, Pyridine Carboxylate | Request PDF. ResearchGate. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2002). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. J-STAGE. Retrieved from [Link]
-
Tallarida, R. J., & Geller, E. B. (1995). Calculating slope and ED50 of additive dose-response curves, and application of these tabulated parameter values. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Gharde, Y., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science. Retrieved from [Link]
-
Gharde, Y., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. ResearchGate. Retrieved from [Link]
-
Medd, R.W., et al. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. 11th Australian Weeds Conference Proceedings. Retrieved from [Link]
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- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 7. Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use [allpesticides.com]
- 8. specialistsales.com.au [specialistsales.com.au]
- 9. consensus.app [consensus.app]
- 10. compostingcouncil.org [compostingcouncil.org]
- 11. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
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- 14. researchgate.net [researchgate.net]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
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A Comparative Guide to the Validation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid as a Fluopyram Metabolite
This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (hereafter referred to as PCA), a key metabolite of the fungicide fluopyram. Designed for researchers, analytical scientists, and professionals in regulatory affairs, this document details the scientific rationale behind experimental design, presents comparative data, and offers validated protocols to ensure robust and reliable quantification of this critical analyte.
Introduction: The Imperative for Metabolite Validation
Fluopyram, a pyridylethylamide fungicide, is a potent inhibitor of succinate dehydrogenase (SDH) and is widely used to control a range of fungal diseases in agriculture.[1][2] The environmental fate and toxicological profile of a pesticide are not solely defined by the parent compound but also by its degradation products. Metabolite monitoring is therefore a cornerstone of modern safety and risk assessment.
One of the principal metabolites of fluopyram, formed through hydrolytic cleavage of the amide bond, is 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA).[3][4] The significance of PCA extends beyond being a mere biomarker of fluopyram application. Studies have demonstrated that PCA itself can exhibit biological activity, including phytotoxic effects on sensitive crops like grapevines, where it has been linked to growth disorders resembling those caused by auxin herbicides.[5][6][7] This intrinsic activity underscores the necessity for its accurate and precise quantification.
This guide will compare two robust analytical workflows for the validation of PCA in complex matrices, grounded in the principles of the International Council for Harmonisation (ICH) and regulatory bodies like the FDA. We will explore the causality behind protocol choices, providing the technical depth required to adapt and implement these methods effectively.
Section 1: The Metabolic Genesis of PCA from Fluopyram
Understanding the metabolic pathway is fundamental to designing an effective analytical strategy. In both plant and animal systems, fluopyram undergoes extensive metabolism.[8] The formation of PCA results from the cleavage of the amide linkage in the parent fluopyram molecule. This transformation is a critical step in the overall degradation cascade.[1][3]
Caption: Metabolic pathway of Fluopyram to its primary metabolites.
Section 2: Pillars of Analytical Method Validation
The objective of analytical validation is to demonstrate that a method is fit for its intended purpose.[9] For regulatory and research applications, this requires rigorous adherence to internationally recognized guidelines, such as ICH Q2(R2).[10][11][12] These guidelines provide a framework for evaluating the performance characteristics of an analytical procedure.
| Validation Parameter | Description | Common Acceptance Criteria for Residue Analysis |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9] The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] Often expressed as percent recovery. | Mean recovery between 70% and 120%.[13] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as Relative Standard Deviation (%RSD). | Repeatability (Intra-day RSD) ≤ 20%.[14] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest validated spike level meeting accuracy and precision criteria. Signal-to-noise ratio > 10.[15] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3.[15] |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).[10] | %RSD of results should remain within acceptable limits across varied conditions. |
Section 3: A Comparative Analysis of Validation Workflows
The primary challenge in analyzing PCA is its efficient extraction from complex sample matrices (e.g., soil, plant tissues, water) while minimizing interferences that can suppress or enhance the analyte signal in the mass spectrometer—a phenomenon known as the "matrix effect". We compare two prevalent and effective workflows: the high-throughput QuEChERS approach and the classic, targeted Solid-Phase Extraction (SPE) method. Both workflows culminate in analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), the gold standard for its sensitivity and selectivity.[16]
Workflow A: QuEChERS-Based Extraction and Cleanup
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup.
Causality: This method is chosen for its high sample throughput, reduced solvent consumption, and broad applicability across many analyte and matrix types.[15][17] The initial acetonitrile extraction is effective for a wide polarity range, and the dSPE step with sorbents like Primary Secondary Amine (PSA) removes interferences such as organic acids and sugars.
Caption: QuEChERS workflow for PCA metabolite analysis.
Workflow B: Targeted Solvent Extraction with Solid-Phase Extraction (SPE)
This traditional workflow uses liquid-liquid extraction followed by a more rigorous cleanup using SPE cartridges.
Causality: SPE is selected when maximum cleanup is required, especially for matrices with high levels of complex interferences or when extremely low detection limits are necessary.[16] The choice of SPE sorbent (e.g., a polymeric reversed-phase material) can be highly optimized to retain the analyte while allowing interferences to be washed away, resulting in a very clean final extract and minimizing matrix effects.
Caption: Targeted SPE workflow for PCA metabolite analysis.
Section 4: Validated Experimental Protocols and Comparative Data
The following protocols are provided as robust starting points for method development and validation. The UPLC-MS/MS conditions are common to both workflows.
UPLC-MS/MS Determinative Method
-
System: UPLC coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes.
-
Ionization Mode: ESI Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for PCA (Example): Precursor Ion (Q1) → Product Ion (Q3). Specific mass transitions must be optimized in-house.
Protocol 1: QuEChERS Method Validation
-
Sample Preparation: Weigh 10 g of a homogenized sample (e.g., tomato) into a 50 mL centrifuge tube.
-
Fortification: For validation, spike samples with known concentrations of a certified PCA standard. Include blank controls.
-
Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
dSPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 2 minutes.
-
Analysis: Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: SPE Method Validation
-
Sample Preparation: Weigh 10 g of a homogenized sample into a centrifuge tube.
-
Fortification: Spike samples as described for the QuEChERS method.
-
Extraction: Add 20 mL of acidified acetonitrile/water. Homogenize and centrifuge.
-
Evaporation: Transfer the supernatant, evaporate to near dryness under nitrogen, and reconstitute in 1 mL of loading buffer (e.g., 5% methanol in water).
-
SPE Cleanup:
-
Condition: Pass 3 mL of methanol, followed by 3 mL of water through an SPE cartridge (e.g., Oasis HLB).
-
Load: Pass the 1 mL of reconstituted extract through the cartridge.
-
Wash: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute: Elute the PCA with 3 mL of acetonitrile or methanol.
-
-
Final Preparation: Evaporate the eluate and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
Comparative Validation Data (Illustrative)
The following table summarizes typical performance data for the two workflows in a moderately complex matrix like tomato, based on values reported in the literature.[13][18][19]
| Parameter | Workflow A: QuEChERS | Workflow B: SPE | Justification |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods provide excellent linearity. SPE may offer slightly better performance due to cleaner extracts. |
| Range | 1 - 500 µg/kg | 0.5 - 500 µg/kg | The SPE method can often achieve a lower range due to better cleanup and concentration factors. |
| Accuracy (% Recovery) | 85-110% | 90-105% | SPE often yields slightly higher and more consistent recoveries by more effectively removing interfering substances. |
| Precision (%RSD) | < 15% | < 10% | The higher consistency of the SPE cleanup typically results in better precision. |
| LOQ | 5 µg/kg | 1 µg/kg | The superior cleanup and potential for concentration with SPE allow for lower limits of quantification. |
| Matrix Effect | -25% (Suppression) | -10% (Suppression) | SPE is significantly more effective at reducing matrix effects, a critical advantage for accurate quantification. |
| Sample Throughput | High (~30 min/sample) | Moderate (~60 min/sample) | QuEChERS is substantially faster due to the streamlined extraction and cleanup steps. |
Conclusion: Selecting the Optimal Validation Strategy
Both the QuEChERS and targeted SPE workflows, when coupled with UPLC-MS/MS, are capable of robustly validating an analytical method for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The choice between them is a function of the specific project goals.
-
The QuEChERS method is the superior choice for high-throughput screening and routine monitoring where acceptable sensitivity is achieved and matrix effects can be compensated for using matrix-matched standards.
-
The targeted SPE method is the preferred approach for applications requiring the lowest possible detection limits and the highest degree of accuracy, especially in complex or "dirty" matrices. It is the method of choice when developing a reference method or for regulatory analyses where minimizing analytical uncertainty is paramount.
Ultimately, a properly validated method, regardless of the chosen workflow, is one that has been demonstrated to be fit for its intended purpose, providing trustworthy and defensible data for the critical task of assessing pesticide safety and environmental impact.
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Pérez-Ortega, P., et al. (2020). Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops. Journal of the Science of Food and Agriculture. Available at: [Link]
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Wei, P., et al. (2016). Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem. Scientific Reports. Available at: [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Regulatory Affairs Professionals Society (RAPS). (2022). ICH releases draft guidelines on analytical method development. RAPS. Available at: [Link]
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Pérez-Ortega, P., et al. (2020). Proposed metabolic pathway of fluopyram. ResearchGate. Available at: [Link]
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Food and Agriculture Organization of the United Nations (FAO). (2010). Fluopyram (243). FAO. Available at: [Link]
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European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
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International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2005). Fluopyram 263. FAO. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Available at: [Link]
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Ma, F., et al. (2019). Residue analysis of Fluopyram, Trifloxystrobin and its metabolite in fruits and vegetables by UHPLC-MS/MS. ResearchGate. Available at: [Link]
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Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Molbase. Available at: [Link]
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FAO. (n.d.). 5.17 fluopyram (243) residue and analytical aspects. FAO. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. FDA. Available at: [Link]
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Zhang, Z., et al. (2022). Chromatogram of fluopyram and benzamide (metabolite of fluopyram). ResearchGate. Available at: [Link]
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Pérez-Ortega, P., et al. (2020). Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops. Wiley Online Library. Available at: [Link]
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Wang, G., et al. (2023). Dissipation, Metabolism, Accumulation, Processing and Risk Assessment of Fluopyram and Trifloxystrobin in Cucumbers and Cowpeas from Cultivation to Consumption. MDPI. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Fluopyram & Degradates Environmental Chemistry Method. EPA. Available at: [Link]
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Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods. Available at: [Link]
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de Castro, V. L. S. S., et al. (2023). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and. Food Science and Technology. Available at: [Link]
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University of Hertfordshire. (n.d.). Fluopyram. AERU. Available at: [Link]
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Li, J., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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Pertot, I., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry. Available at: [Link]
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A Researcher's Guide to Navigating Cross-Reactivity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in Biological Assays
Introduction
In the landscape of modern drug discovery and agrochemical research, the pyridine carboxylic acid scaffold is a cornerstone of molecular design, valued for its versatile biological activities.[1][2] Among these, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA), a known metabolite of the fungicide fluopyram, has garnered attention for its potent herbicidal properties. This activity is attributed to its function as a synthetic auxin mimic, leading to unregulated growth and subsequent death in susceptible plant species.[3][4] However, the very chemical features that confer its desired biological activity—a halogenated, electron-deficient pyridine ring coupled with a reactive carboxylic acid moiety—also present a significant challenge for researchers: the potential for cross-reactivity and interference in a wide array of biological assays.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, anticipate, and experimentally address the potential cross-reactivity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. We will delve into the underlying principles of assay interference, provide detailed protocols for a suite of validation assays, and present illustrative data to guide your experimental design and interpretation. Our objective is to equip you with the necessary tools to ensure the integrity and specificity of your screening data, thereby avoiding the costly pursuit of false-positive hits.
The Double-Edged Sword: Understanding the Potential for Cross-Reactivity
The concept of cross-reactivity, in its broadest sense, refers to the interaction of a compound with targets other than the intended one. In the context of high-throughput screening (HTS), this can manifest as either specific off-target binding or non-specific assay interference. Compounds that exhibit such promiscuous behavior in multiple assays are often categorized as Pan-Assay Interference Compounds (PAINS).[5][6] While 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is not formally classified as a PAIN, its structural motifs warrant careful consideration.
The pyridine ring, a common feature in many pharmaceuticals, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking.[7] Furthermore, pyridine-containing compounds have been noted for their potential to quench fluorescence, a phenomenon that can lead to false-positive results in fluorescence-based assays.[8][9] The carboxylic acid group, on the other hand, is a known chelator of metal ions and can participate in non-specific protein interactions, potentially leading to enzyme inhibition that is independent of binding to the active site.[10][11] The combination of a halogen and a trifluoromethyl group further modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction profile.
It is therefore imperative to approach the screening of compounds like 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with a robust validation strategy to distinguish true, target-specific activity from assay artifacts.
A Multi-Faceted Approach to De-risking Hits: Experimental Protocols
A rigorous assessment of cross-reactivity requires a tiered approach, beginning with the primary screening assay and progressing through a series of orthogonal and biophysical validation assays. The goal is to confirm the initial hit through methods that are mechanistically distinct from the primary assay, thereby reducing the likelihood of technology-specific artifacts.
Experimental Workflow for Assessing Cross-Reactivity
Below is a logical workflow for validating a hit from a primary screen.
Caption: A typical workflow for hit validation to assess cross-reactivity.
Protocol 1: Orthogonal Assay - Switching Readout Technology
Rationale: If the primary screen was a fluorescence-based assay, an orthogonal confirmation should employ a different detection method, such as luminescence or a label-free technology. This mitigates the risk of artifacts arising from the compound's intrinsic fluorescence or quenching properties.
Step-by-Step Methodology (Example: Luminescence-based Kinase Assay):
-
Reagent Preparation:
-
Prepare a stock solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare kinase, substrate, and ATP solutions in assay buffer at 2X final concentration.
-
Prepare the luminescence detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
-
Compound Plating:
-
Perform serial dilutions of the compound stock in DMSO.
-
Transfer a small volume (e.g., 100 nL) of the diluted compound solutions to a white, opaque 384-well assay plate.
-
-
Assay Procedure:
-
Add the 2X kinase solution to the assay plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the 2X substrate/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the remaining ATP by adding the luminescence detection reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Biophysical Assay - Thermal Shift Assay (TSA)
Rationale: TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[12] It is a valuable tool for confirming direct target engagement and is less susceptible to interference from colored or fluorescent compounds than many other techniques.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in DMSO.
-
Prepare a solution of the target protein in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).
-
-
Assay Setup:
-
In a 96-well PCR plate, add the protein solution, the fluorescent dye, and either the compound solution or DMSO (for the control).
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from, for example, 25°C to 95°C.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for the protein in the presence and absence of the compound by fitting the data to a Boltzmann equation.
-
A significant positive shift in Tm in the presence of the compound indicates stabilizing binding.
-
Protocol 3: Biophysical Assay - Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technology that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to a target protein immobilized on a sensor surface.[1][13] This allows for a detailed characterization of the interaction and can help to identify non-specific binding behavior.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the protein solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding to the sensor surface.
-
-
Data Analysis:
-
Generate sensorgrams (response units versus time) for each compound concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Illustrative Data: A Comparative Analysis
To provide a practical context for the importance of these validation assays, the following tables present hypothetical, yet plausible, data for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and two alternative compounds against a hypothetical kinase target.
Table 1: Comparison of Inhibitory Potency in Primary and Orthogonal Assays
| Compound | Primary Assay (Fluorescence) IC₅₀ (µM) | Orthogonal Assay (Luminescence) IC₅₀ (µM) |
| 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 0.5 | > 50 |
| Alternative 1 (Structurally unrelated kinase inhibitor) | 0.2 | 0.3 |
| Alternative 2 (Inactive control) | > 50 | > 50 |
This illustrative data suggests that the activity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in the primary fluorescence-based assay may be an artifact, as its potency is significantly diminished in the luminescence-based orthogonal assay.
Table 2: Biophysical Characterization of Target Engagement
| Compound | Thermal Shift (ΔTm, °C) | Surface Plasmon Resonance (KD, µM) |
| 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | < 0.5 | No binding detected |
| Alternative 1 (Structurally unrelated kinase inhibitor) | 5.2 | 0.15 |
| Alternative 2 (Inactive control) | < 0.5 | No binding detected |
The lack of a significant thermal shift and the absence of detectable binding by SPR for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid further support the hypothesis that its activity in the primary screen was not due to direct, specific binding to the target kinase.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the concept of assay interference and the rationale behind using orthogonal assays.
Caption: Mechanism of fluorescence quenching leading to a false positive.
Caption: Rationale for using a luminescence-based orthogonal assay.
Conclusion and Recommendations
The case of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid serves as a salient reminder of the complexities inherent in small molecule screening. While its defined biological activity in the context of plant science is clear, its potential for cross-reactivity in other biological assays necessitates a cautious and methodical approach. The structural alerts within this molecule—the halogenated pyridine and the carboxylic acid—should prompt researchers to implement a robust hit validation cascade from the outset of any screening campaign.
By employing a combination of orthogonal and biophysical assays, researchers can effectively triage initial hits, discard those arising from assay interference, and focus their resources on compounds with a genuine and specific mechanism of action. This commitment to scientific rigor is paramount for the successful discovery and development of novel therapeutics and agrochemicals.
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Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188) - AERU. (n.d.). Retrieved January 3, 2026, from [Link]
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Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
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Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (n.d.). Retrieved January 3, 2026, from [Link]
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Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
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Revised molecular basis of the promiscuous carboxylic acid perhydrolase activity in serine hydrolases - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
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Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (n.d.). Retrieved January 3, 2026, from [Link]
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Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
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Small molecule metabolites: discovery of biomarkers and therapeutic targets. (n.d.). Retrieved January 3, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
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List of carboxylic acid compounds that have been associated with toxic reactions (continued). - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
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MSI applications part 4: drugs and small molecule metabolites | Aspect Analytics | Bring your spatial multi-omics data together. (n.d.). Retrieved January 3, 2026, from [Link]
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Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]
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structure-activity relationship of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure-activity relationships (SAR) for derivatives of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. This core structure is the foundation of a new generation of synthetic auxin herbicides, designed to offer potent, selective weed control and manage resistance to other herbicide classes. We will dissect the molecular interactions, compare the performance of key derivatives, and provide actionable experimental protocols for evaluation.
Introduction: A New Chapter in Auxin Herbicides
The 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid scaffold is a key structural motif in modern agrochemical discovery.[1][2] Derivatives of this acid belong to the arylpicolinate class of synthetic auxins (WSSA/HRAC Group 4), which mimic the natural plant hormone indole-3-acetic acid (IAA).[3][4] By binding to auxin receptors, these molecules trigger a cascade of events that disrupt normal plant growth, leading to the death of susceptible broadleaf weeds.[4][5]
The most prominent commercialized example is halauxifen-methyl , the active ingredient in Arylex™ active herbicides.[6][7] Its development was driven by the need for effective solutions against weed biotypes that have developed resistance to other modes of action, such as ALS inhibitors and glyphosate.[8][9] This guide will use halauxifen-methyl and related compounds as a framework to explore the critical chemical features that govern biological activity.
Part 1: The Molecular Mechanism of Action: A Preference for the AFB5 Receptor
Synthetic auxins function by hijacking the plant's natural growth regulation machinery.[10] They bind to a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box), which act as auxin co-receptors.[11] This binding event targets transcriptional repressor proteins (Aux/IAAs) for degradation, leading to an overstimulation of auxin-responsive genes. The result is a cascade of phytotoxic effects, including epinasty, tissue swelling, and ultimately, plant death.[4][12]
A key differentiator for the arylpicolinate class, including derivatives of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is their selective and high-affinity binding to a specific member of this receptor family: AFB5 .[9][11] While older auxin herbicides like 2,4-D show a preference for the TIR1 receptor, compounds like halauxifen bind much more strongly to AFB5.[11][13] This distinct binding profile is a cornerstone of their high potency and unique weed control spectrum.[9]
The causality for this preference lies in the specific steric and electronic complementarity between the arylpicolinate structure and the ligand-binding pocket of the AFB5 protein. This selective action is a critical insight for drug development professionals, as targeting specific receptor isoforms can lead to higher efficacy and potentially better crop selectivity.
Caption: Mechanism of synthetic auxin herbicides targeting the TIR1/AFB5 pathway.
Part 2: Dissecting the Structure-Activity Relationship (SAR)
The herbicidal potency of these derivatives is not accidental; it is the result of specific contributions from each part of the molecule. Understanding this SAR is crucial for designing new, more effective analogues.
Caption: Key SAR points for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives.
The Carboxylic Acid Moiety: The Active Warhead
The carboxylic acid at the 2-position is essential for biological activity. It is the functional group that interacts with key residues within the auxin receptor binding pocket. However, in many commercial formulations, this group is masked as an ester, such as the methyl ester in halauxifen-methyl.[14]
-
Pro-herbicide Strategy: This is a deliberate and common experimental choice. Esters are generally more lipophilic than their corresponding carboxylic acids. This property enhances their ability to penetrate the waxy cuticle of plant leaves. Once inside the plant, ubiquitous esterase enzymes rapidly hydrolyze the ester back to the active carboxylic acid form.[14] This self-validating system ensures the active compound is delivered efficiently to its site of action.
The Pyridine Ring Substituents: Tuning for Potency
The chlorine and trifluoromethyl groups are not arbitrary decorations; they are critical for high potency.
-
3-Chloro Group: Halogen atoms, particularly chlorine, are often used to increase biological activity. The chloro group at the 3-position is believed to enhance binding affinity within the AFB5 receptor pocket through favorable interactions. Its lipophilicity also contributes to the molecule's ability to cross biological membranes.[15]
-
5-Trifluoromethyl (CF3) Group: The CF3 group serves multiple roles. As a strong electron-withdrawing group, it influences the electronic properties of the entire pyridine ring. Furthermore, it significantly enhances metabolic stability.[1] The C-F bond is exceptionally strong, and the CF3 group can act as a "metabolic shield," blocking sites that might otherwise be vulnerable to oxidative degradation by plant enzymes, thus prolonging the compound's active life within the plant.
Comparative Performance Data
To contextualize the activity of this scaffold, it is useful to compare it with other auxin herbicides. The data below is representative of the high potency observed in greenhouse trials.
| Compound | Class | Representative Use Rate (g ae/ha)* | Key Target Weeds | Receptor Preference |
| Halauxifen-methyl | Arylpicolinate | 5 - 10 | Cleavers, Poppy, Chickweed, Mallow[6][8] | AFB5 [11] |
| 2,4-D | Phenoxy-carboxylic | 125 - 4800 | General Broadleaf Weeds[16] | TIR1[13] |
| Picloram | Pyridine-carboxylic | ~140 - 560 | Perennial Broadleaf Weeds[14] | AFB5[11] |
*Grams of acid equivalent per hectare. Rates are illustrative and vary by crop and target weed.
This table clearly demonstrates the superior efficacy of halauxifen-methyl at significantly lower dose rates compared to older synthetic auxins, a direct result of the optimized structure-activity relationship.[8]
Part 3: Essential Experimental Protocols
To ensure trustworthiness and reproducibility, the following sections detail standardized methodologies for the synthesis and biological evaluation of these derivatives.
Experimental Protocol 1: Synthesis of an Amide Derivative
This protocol describes a standard, reliable method for converting the carboxylic acid into an amide, a common modification in SAR studies to probe the importance of the acidic proton and steric bulk.
Objective: To synthesize N-benzyl-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide.
Rationale: Amide formation via an activated carboxylic acid intermediate is a high-yielding and robust reaction. Thionyl chloride (SOCl₂) is chosen as the activating agent because it forms a highly reactive acyl chloride, and the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Step-by-Step Methodology:
-
Activation: To a solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Re-dissolve the resulting crude acyl chloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide. Characterization is performed using ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Protocol 2: In Vitro Root Growth Inhibition Assay
This protocol provides a quantitative method to assess the herbicidal activity of compounds on a model plant, Arabidopsis thaliana.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on Arabidopsis thaliana root growth.
Rationale: Root growth is a highly sensitive and reproducible indicator of auxin activity.[17] Using a sterile, defined medium in a controlled environment minimizes variability and provides a direct measure of the compound's intrinsic phytotoxicity. This protocol is self-validating as it includes a positive control (a known herbicide) and a negative control (solvent only).
Step-by-Step Methodology:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and place them on square petri plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Stratification: Store the plates at 4 °C in the dark for 2 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber (22 °C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the surface of the agar.
-
Compound Application: After 4-5 days, when seedlings have developed a primary root of ~1 cm, transfer them to new MS plates containing the test compound at various concentrations (e.g., 0.1 nM to 10 µM, prepared from a DMSO stock solution). Ensure the final DMSO concentration is consistent across all plates, including a solvent-only control plate. Include a positive control plate with a known herbicide like halauxifen-methyl.
-
Data Collection: After an additional 5-7 days of growth, remove the plates and scan them at high resolution. Measure the length of the primary root from the root-shoot junction to the tip for at least 10 seedlings per concentration.
-
Analysis: Calculate the percent root growth inhibition for each concentration relative to the solvent-only control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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A Comparative Analysis of Synthetic Routes to 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylic Acid: A Guide for Researchers
Introduction: The Significance of a Key Building Block
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a crucial intermediate in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring, makes it an invaluable building block for creating complex molecules with desired biological activities. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.
Route 1: Cyanation of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine and Subsequent Hydrolysis
This route commences with the readily accessible 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be synthesized from common starting materials such as 3-picoline.[2] The strategy involves the selective displacement of the 2-chloro substituent with a cyanide group, followed by hydrolysis of the resulting nitrile to the desired carboxylic acid.
Diagram of Synthetic Pathway: Route 1
Caption: Cyanation followed by hydrolysis.
Experimental Protocols
Step 1: Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine
A common precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be prepared from 2-chloro-5-(chloromethyl)pyridine through a two-step process of chlorination and fluorination.[3]
-
Chlorination: 2-chloro-5-(chloromethyl)pyridine is heated, and chlorine gas is introduced to yield 2-chloro-5-(trichloromethyl)pyridine.
-
On-ring Chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to on-ring chlorination using a catalyst such as antimony trichloride to produce 2,3-dichloro-5-(trichloromethyl)pyridine.[3]
-
Fluorination: The trichloromethyl group is converted to a trifluoromethyl group by treatment with hydrogen fluoride, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]
Step 2: Synthesis of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine
This procedure is adapted from patented methods.[4]
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent such as dichloromethane, add a phase-transfer catalyst like benzyltriethylammonium chloride (0.1 equivalents).
-
Add an aqueous solution of sodium cyanide (1.2 equivalents).
-
Stir the biphasic mixture vigorously at a controlled temperature, typically between 20-30°C, for 10-15 hours.
-
Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to afford 3-chloro-2-cyano-5-(trifluoromethyl)pyridine. A yield of approximately 85% can be expected.[4]
Step 3: Hydrolysis of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine
While a specific protocol for this substrate is not widely published, a standard strong acid or base hydrolysis can be effectively employed.
-
Acid Hydrolysis: Reflux the 3-chloro-2-cyano-5-(trifluoromethyl)pyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) for several hours.
-
Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH of the solution with a strong base (e.g., NaOH) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Causality and Experimental Choices
The choice of a phase-transfer catalyst in the cyanation step is crucial for facilitating the reaction between the water-soluble cyanide salt and the organic-soluble pyridine derivative. The 2-position of the pyridine ring is more susceptible to nucleophilic attack than the 3-position, leading to selective displacement of the 2-chloro group. The subsequent hydrolysis is a robust and well-established method for converting nitriles to carboxylic acids.
Route 2: Oxidation of 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxaldehyde
This route offers a more direct approach, starting from the corresponding aldehyde, which is commercially available.[5][6] The oxidation of an aldehyde to a carboxylic acid is a fundamental and typically high-yielding transformation in organic synthesis.
Diagram of Synthetic Pathway: Route 2
Caption: Direct oxidation of the aldehyde.
Experimental Protocol
Oxidation of 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxaldehyde
-
Dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent system, such as a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) (approximately 1.1 equivalents) in water, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.
-
Quench the reaction by adding a small amount of a reducing agent, such as sodium bisulfite, until the mixture becomes colorless.
-
Filter the mixture to remove the manganese dioxide, washing the filter cake with water.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Causality and Experimental Choices
Potassium permanganate is a powerful and cost-effective oxidizing agent that readily converts aldehydes to carboxylic acids. The reaction is typically performed in a neutral or slightly acidic aqueous medium. The workup procedure is designed to remove the manganese dioxide byproduct and then isolate the carboxylic acid by precipitation upon acidification. This method is generally high-yielding and reliable for a wide range of aldehyde substrates.
Comparative Analysis
| Feature | Route 1: Cyanation and Hydrolysis | Route 2: Oxidation of Aldehyde |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde |
| Number of Steps | 2 (from the dichloro precursor) | 1 |
| Overall Yield | Moderate to Good (typically 60-75% over two steps) | High (typically >90%) |
| Reagents & Safety | Involves highly toxic cyanide salts. | Uses a strong oxidizing agent (KMnO₄). |
| Scalability | Scalable, but handling of cyanide on a large scale requires stringent safety protocols. | Readily scalable with standard chemical engineering controls for exothermic reactions. |
| Purification | Requires purification of the intermediate nitrile and the final product. | Generally straightforward purification by precipitation and filtration. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Route 1 is a robust and well-documented pathway, particularly if the starting 2,3-dichloro-5-(trifluoromethyl)pyridine is readily available or synthesized in-house. However, the use of highly toxic cyanide reagents is a significant drawback, necessitating specialized handling procedures and waste disposal, which may not be suitable for all laboratory settings.
Route 2 offers a more streamlined and potentially higher-yielding approach, especially given the commercial availability of the aldehyde precursor. The oxidation of an aldehyde is a classic and reliable transformation, and the reagents are generally less hazardous to handle than cyanides. For these reasons, Route 2 is recommended as the more efficient and safer option for most research and development applications, provided the starting aldehyde is accessible.
Ultimately, the choice of synthetic route will depend on the specific circumstances of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory.
References
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ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
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T. N. T. Nguyen, et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131-143. [Link]
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Oakwood Chemical. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. [Link]
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- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
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De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Derivatives
For Immediate Release to the Scientific Community
In the landscape of modern drug discovery and agrochemical development, the pyridine carboxylic acid scaffold remains a cornerstone for innovation. Among its numerous halogenated derivatives, compounds stemming from 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid have garnered significant interest due to their potent biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative derivative from this class, highlighting the critical aspects of translating preclinical data from the laboratory bench to living systems.
While a plethora of derivatives based on the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid core have been synthesized and show promise in various therapeutic areas, a direct, publicly available comparison of in vitro and in vivo efficacy for a single, specific derivative remains elusive in the current body of scientific literature. The synthesis of such compounds is well-documented, and their potential as anticancer and anti-inflammatory agents is an active area of research. However, the crucial data linking cellular and enzymatic activity to whole-organism response for a named derivative is not readily found in cohesive published reports.
This guide will, therefore, focus on a representative amide derivative, N-(4-methylphenyl)-3-chloro-5-(trifluoromethyl)picolinamide , to illustrate the principles and methodologies involved in assessing and comparing in vitro and in vivo performance. The experimental data presented herein is a composite representation based on typical findings for this class of compounds, designed to provide a framework for researchers in their own investigations.
The Crucial Transition: From Cell Culture to Animal Models
The journey of a potential therapeutic agent from initial discovery to clinical application is fraught with challenges, with the transition from in vitro to in vivo testing being a critical bottleneck. Promising results in cellular assays do not always translate to efficacy in complex biological systems. This guide will dissect the experimental strategies employed to evaluate compounds like N-(4-methylphenyl)-3-chloro-5-(trifluoromethyl)picolinamide at both stages, providing a rationale for the experimental choices and a framework for interpreting the comparative data.
In Vitro Efficacy Assessment: A Foundation of Cellular Activity
The initial evaluation of a compound's potential typically begins with in vitro assays. These controlled experiments provide a fundamental understanding of a molecule's biological activity at the cellular and molecular level. For a compound like N-(4-methylphenyl)-3-chloro-5-(trifluoromethyl)picolinamide, with potential anticancer applications, a standard battery of in vitro tests is employed.
Key In Vitro Experimental Protocols
1. Cell Proliferation Assay (MTT Assay): This colorimetric assay is a cornerstone for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, N-(4-methylphenyl)-3-chloro-5-(trifluoromethyl)picolinamide, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay helps to determine if the compound induces programmed cell death (apoptosis).
-
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) and used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.
-
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Representative In Vitro Data
The following table summarizes hypothetical, yet representative, in vitro efficacy data for N-(4-methylphenyl)-3-chloro-5-(trifluoromethyl)picolinamide.
| Assay Type | Cell Line | Result (IC50) |
| Cell Proliferation | MCF-7 | 5.2 µM |
| Cell Proliferation | A549 | 8.7 µM |
| Apoptosis Induction | MCF-7 | Significant increase in apoptotic cells at 5 µM |
In Vivo Efficacy Assessment: The Whole-System Response
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. These studies, conducted in living organisms, provide critical information on a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a complex biological environment.
Key In Vivo Experimental Protocols
1. Xenograft Tumor Model: This is a widely used animal model for evaluating the anticancer efficacy of novel compounds.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Step-by-Step Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study. Body weight and any signs of toxicity are also monitored.
-
Representative In Vivo Data
The following table presents hypothetical in vivo efficacy data for N-(4-methylphenyl)-3-chloro-5-(trifluoromethyl)picolinamide in a breast cancer xenograft model.
| Animal Model | Compound Dose | Tumor Growth Inhibition (TGI) | Observations |
| MCF-7 Xenograft | 50 mg/kg, daily | 65% | Well-tolerated, no significant weight loss |
Mechanism of Action: Unraveling the Molecular Pathway
Understanding how a compound exerts its biological effects is crucial for its development. For many pyridine carboxylic acid derivatives, inhibition of specific signaling pathways involved in cell proliferation and survival is a common mechanism. A plausible target for N-(4-methylphenyl)-3-chloro-5-(trifluoromethyl)picolinamide could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Discussion: Correlating In Vitro and In Vivo Findings
The hypothetical data presented for N-(4-methylphenyl)-3-chloro-5-(trifluoromethyl)picolinamide illustrates a favorable correlation between in vitro and in vivo efficacy. The micromolar potency observed in cell proliferation assays translates to significant tumor growth inhibition in a preclinical animal model at a well-tolerated dose.
Several factors can influence this correlation:
-
Pharmacokinetics: The ability of the compound to be absorbed, distributed to the tumor site, and remain at therapeutic concentrations is paramount for in vivo efficacy.
-
Metabolism: The compound may be metabolized into more or less active forms in the body, which can impact its overall effect.
-
Toxicity: Off-target effects can lead to toxicity, limiting the achievable therapeutic dose.
The successful translation from in vitro to in vivo models, as depicted in this representative guide, is a critical step in the validation of a new therapeutic candidate.
Conclusion and Future Directions
Derivatives of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid represent a promising class of compounds with significant therapeutic potential. While this guide has used a representative molecule to illustrate the comparative analysis of in vitro and in vivo efficacy, there is a clear need for more comprehensive, publicly accessible data on specific derivatives. Future research should focus on publishing integrated studies that provide a clear line of sight from cellular activity to whole-organism response, thereby accelerating the development of novel therapeutics from this important chemical scaffold.
References
Note: As this guide is based on a representative compound due to the lack of specific comparative data in the public domain, the following references provide general context on the synthesis and biological activities of related pyridine carboxylic acid derivatives.
- Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents.European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com]
- Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells.Anticancer Drugs. [URL: https://journals.lww.com/anti-cancer-drugs/pages/default.aspx]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.Drug Design, Development and Therapy. [URL: https://www.dovepress.com/drug-design-development-and-therapy-journal]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.Journal of Pesticide Science. [URL: https://www.jstage.jst.go.jp/browse/jps]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.Bioorganic & Medicinal Chemistry. [URL: https://www.sciencedirect.com/journal/bioorganic-and-medicinal-chemistry]
A Comparative Guide to the Metabolic Stability of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid and Structurally Related Analogs
In the landscape of modern drug discovery and development, understanding the metabolic fate of a potential therapeutic agent is paramount. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive comparison of the metabolic stability of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry, with its structural analogs. By examining the interplay between chemical structure and metabolic vulnerability, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the design of more robust and efficacious molecules.
The pyridine carboxylic acid moiety is a privileged structure in drug design, appearing in a wide array of approved pharmaceuticals for various indications.[1][2][3][4] The inherent features of the pyridine ring, such as its aromaticity and electron-deficient nature, facilitate key interactions with biological targets.[1] However, these same features, along with the nature and position of various substituents, can also render these compounds susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[5][6]
This guide will delve into the established experimental workflows for assessing metabolic stability, present a comparative analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and its analogs, and discuss the underlying structure-activity relationships (SAR) that govern their metabolic fate.
Evaluating Metabolic Stability: The In Vitro Liver Microsomal Assay
To objectively compare the metabolic stability of our target compound and its analogs, the in vitro liver microsomal stability assay is the industry-standard method.[5][7] This assay provides a robust and high-throughput assessment of a compound's susceptibility to Phase I metabolism, predominantly mediated by CYP enzymes located in the endoplasmic reticulum of hepatocytes.[5][8]
The fundamental principle of this assay is to incubate the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum, in the presence of necessary cofactors, most notably NADPH.[5][9][10] The rate at which the parent compound disappears over time is then measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][11] From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to quantify metabolic stability.[5][12]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical liver microsomal stability assay. The causality behind each step is explained to provide a deeper understanding of the experimental design.
1. Preparation of Reagents and Test Compounds:
-
Rationale: Proper preparation is crucial for accurate and reproducible results. Stock solutions of test compounds are typically prepared in an organic solvent like DMSO to ensure solubility.[12]
-
Procedure:
-
Prepare a 10 mM stock solution of each test compound and positive control (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in DMSO.
-
Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4) to the desired starting concentration.
-
2. Incubation with Liver Microsomes:
-
Rationale: This step simulates the metabolic environment of the liver. The reaction is initiated by the addition of the cofactor NADPH, which is essential for the catalytic activity of CYP enzymes.[9][11] The incubation is performed at 37°C to mimic physiological temperature.[5][12]
-
Procedure:
-
In a 96-well plate, add the liver microsomes (e.g., human, rat, or mouse) to the reaction buffer.
-
Add the test compound working solution to the microsome-containing wells.
-
Pre-incubate the plate at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
3. Time-Point Sampling and Reaction Quenching:
-
Rationale: To determine the rate of metabolism, samples are taken at various time points. The reaction in these samples is immediately stopped, or "quenched," to prevent further metabolism. This is typically achieved by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and denatures the enzymes.[5][11][12]
-
Procedure:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard.
-
4. Sample Processing and Analysis:
-
Rationale: The precipitated proteins must be removed to prevent interference with the analytical instrumentation. The remaining supernatant, containing the parent compound and any metabolites, is then analyzed by LC-MS/MS.
-
Procedure:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
5. Data Analysis:
-
Rationale: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
Procedure:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is equal to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Caption: Impact of substituents on the metabolic stability of the pyridine core.
Conclusion
This comparative guide underscores the critical role of structural modifications in dictating the metabolic stability of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and its analogs. The in vitro liver microsomal stability assay serves as an indispensable tool for rank-ordering compounds and guiding lead optimization efforts.
Our analysis reveals that both the electronic nature and the steric properties of substituents on the pyridine ring significantly influence the rate of metabolism. The trifluoromethyl group, while often incorporated to enhance potency and other physicochemical properties, can also be a metabolic liability or influence the molecule's susceptibility to metabolism. Furthermore, modification of the carboxylic acid to a bioisosteric group like a carboxamide offers a viable strategy to enhance metabolic stability.
By leveraging these insights into structure-metabolic stability relationships, drug discovery teams can more effectively design and synthesize novel pyridine carboxylic acid derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of developing successful clinical candidates.
References
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism . Available at: [Link]
-
Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]
-
metabolic stability in liver microsomes - Mercell. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
-
CYP450 enzyme inhibition determined for the synthesized products - ResearchGate. Available at: [Link]
-
Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - NIH. Available at: [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. Available at: [Link]
-
Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC - NIH. Available at: [Link]
-
Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - OAE Publishing Inc. Available at: [Link]
-
Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed. Available at: [Link]
-
CYP450 inhibition assay (fluorogenic) - Bienta. Available at: [Link]
-
Metabolic Stability Assay - Creative Biolabs. Available at: [Link]
-
Metabolic Stability - Frontage Laboratories. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available at: [Link]
-
Metabolic Stability Assay Services - BioIVT. Available at: [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. Available at: [Link]
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- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to Validated Analytical Methods for the Detection of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction: The Analytical Imperative for a Key Synthetic Building Block
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative with significant industrial importance. It serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1] The precise substitution pattern on the pyridine ring, including a carboxylic acid group, a chlorine atom, and a trifluoromethyl group, imparts specific chemical reactivity and biological activity to the molecules synthesized from it. Consequently, the purity and concentration of this intermediate must be meticulously controlled to ensure the safety, efficacy, and quality of the final products.
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. We will delve into the principles and practical considerations of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and agrochemical industries, offering field-proven insights and detailed experimental protocols to aid in method selection and implementation.
Pillar 1: Expertise & Experience in Method Selection
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a polar, ionizable, and semi-volatile compound. These characteristics present both opportunities and challenges for different analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Given the polar nature and the presence of a UV-absorbing pyridine ring, Reverse-Phase HPLC with UV detection is a logical and robust choice for routine quality control and purity assessment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for trace-level detection, such as in residue analysis in environmental samples or for identifying and quantifying low-level impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids by GC can be problematic due to their polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form.
The following sections will compare these three techniques, providing a rationale for their application and expected performance based on established analytical principles and data from similar compounds.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, especially for assay and purity determination where concentration levels are relatively high. The pyridine ring in the molecule provides a chromophore that allows for sensitive UV detection.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is the standard choice for the separation of moderately polar compounds. The retention of the analyte is governed by the hydrophobic interactions between the stationary phase and the molecule, as well as the polar interactions with the mobile phase.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The buffer, typically at an acidic pH, is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.
-
UV Detection: The wavelength for detection is chosen based on the UV absorbance maximum of the compound to ensure the highest sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and specificity, such as residue analysis or the quantification of trace impurities, LC-MS/MS is the superior technique. The combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for the unambiguous identification and quantification of the target analyte even in complex matrices.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is the preferred ionization technique for polar molecules like carboxylic acids, as it allows for the gentle transfer of ions from the liquid phase to the gas phase. Negative ion mode is often chosen for carboxylic acids due to the ease of deprotonation.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from other components in the sample matrix, leading to lower detection limits.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less straightforward than HPLC-based methods for this analyte, GC-MS can be a viable option, particularly for identifying volatile impurities. The primary challenge is the need for derivatization to increase the volatility and thermal stability of the carboxylic acid.
Causality Behind Experimental Choices:
-
Derivatization: Esterification is a common derivatization strategy for carboxylic acids.[2] Reagents like diazomethane or alcohols in the presence of an acid catalyst can be used to convert the carboxylic acid to its corresponding ester. Silylation, using reagents like BSTFA, is another effective method.[3]
-
GC Column: A mid-polar capillary column is typically used for the separation of the derivatized analyte.
-
Mass Spectrometry Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized analyte.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the expected performance characteristics of the three analytical methods for the determination of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, based on literature values for similar compounds and general principles of analytical chemistry.[4][5][6][7][8]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (Recovery) | 98-102% | 90-110% | 85-115% |
| Precision (RSD) | < 2% | < 10% | < 15% |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.01-1 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~0.05-5 ng/mL | ~5-50 ng/mL |
| Specificity | Moderate | High | High |
| Throughput | High | Moderate | Moderate |
| Cost & Complexity | Low | High | Moderate |
Pillar 2: Trustworthiness Through Self-Validating Protocols
The reliability of any analytical data is contingent upon the rigorous validation of the method. The protocols described below are designed as self-validating systems, incorporating the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[5]
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of a comprehensive analytical method validation.
Caption: Logical workflow for analytical method validation.
Detailed Experimental Protocol: HPLC-UV Method
This protocol provides a starting point for the development and validation of an HPLC-UV method for the quantification of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reference standard of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (≥99.5% purity)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or other suitable buffer components
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (to be confirmed by UV scan)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Prepare the sample to be tested at a target concentration within the linear range of the method.
4. Validation Experiments:
-
Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
Experimental Workflow for Sample Analysis
The following diagram illustrates the typical workflow for the analysis of a sample using a validated HPLC method.
Caption: A typical sample analysis workflow using HPLC.
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies and validation principles discussed in this guide are grounded in internationally recognized standards to ensure scientific rigor and regulatory compliance.
Conclusion: Selecting the Optimal Analytical Method
The selection of the most appropriate analytical method for the determination of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid depends on the specific requirements of the analysis.
-
For routine quality control, purity assessment, and assay of the bulk substance or formulated products, HPLC-UV is a robust, cost-effective, and reliable choice.
-
For trace-level quantification , such as in residue analysis in food or environmental samples, or for the identification and quantification of low-level impurities , the superior sensitivity and selectivity of LC-MS/MS are indispensable.
-
GC-MS can be a valuable tool for the analysis of volatile impurities but requires a validated derivatization step for the target analyte, adding complexity to the workflow.
By understanding the principles behind each technique and adhering to rigorous validation protocols, researchers and analysts can ensure the generation of accurate and reliable data, which is paramount for ensuring the quality and safety of pharmaceutical and agrochemical products.
References
- Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (Link not available)
-
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods. Retrieved from [Link]
-
PubMed Central. (2018). Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC). Retrieved from [Link]
-
Acta Scientific. (2022). Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Retrieved from [Link]
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PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubMed. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
-
Semantic Scholar. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
As researchers and professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS No. 80194-68-9), a halogenated pyridine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect our environment, and maintain regulatory compliance.
Core Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of its safe management. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a multi-hazard substance whose risks stem from its chemical structure: a chlorinated and fluorinated pyridine ring coupled with a carboxylic acid functional group.
GHS Hazard Classification: This compound is classified as an irritant and may be harmful.[1][2] The primary hazards are:
-
H335: May cause respiratory irritation.[1]
Some data also suggests potential for harm if swallowed, inhaled, or in contact with skin.[2][3] The causality is clear: the acidic nature of the carboxylic group and the reactive potential of the halogenated pyridine ring contribute to its irritant properties. Upon combustion, it may decompose and release toxic fumes such as nitrogen oxides, carbon monoxide, and highly corrosive hydrogen chloride and hydrogen fluoride gas.[4][5]
| Quantitative Hazard & Identification Data | |
| Chemical Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid |
| CAS Number | 80194-68-9[1] |
| Molecular Formula | C7H3ClF3NO2[1] |
| GHS Pictogram | |
| Signal Word | Warning [1] |
| Primary Hazard Codes | H315, H319, H335[1][2] |
Pre-Disposal Safety Operations: PPE & Spill Management
Before any disposal process begins, ensuring personnel safety through appropriate Personal Protective Equipment (PPE) and having a clear spill response plan is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant nature, a multi-layered defense is required.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][6] Standard safety glasses are insufficient.
-
Hand Protection: Use impervious chemical-resistant gloves, such as nitrile rubber.[1][6][7] Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned laboratory coat is mandatory to prevent skin contact.[1][7]
-
Respiratory Protection: All handling of the solid powder or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][8]
Accidental Release & Spill Cleanup Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Don PPE: Before addressing the spill, don the full PPE described above.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[7][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled hazardous waste container.[1][7][9] Avoid creating dust during this process.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[7] All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.
-
Prevent Environmental Release: Under no circumstances should a spill be washed into a drain.[1]
Step-by-Step Disposal Protocol
The disposal of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is governed by its classification as a halogenated organic compound, which places it under stringent federal and local hazardous waste regulations.[10][11][12]
Waste Segregation & Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Step 1: Identify Waste Streams.
-
Solid Waste: Collect unadulterated compound, contaminated weigh boats, and disposable labware into a dedicated hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.
-
Contaminated PPE: Gloves, bench liners, and other disposable PPE must be collected in a designated hazardous waste bag.[7]
-
-
Step 2: Use Compatible Containers.
-
Step 3: Avoid Co-mingling.
Labeling and Storage
-
Step 4: Label Immediately.
-
Step 5: Store Safely.
Final Disposal
-
Step 6: Professional Disposal is Mandatory.
-
This chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
-
Step 7: Approved Disposal Technology.
-
The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber. [1][10]
-
Causality: The high temperature is necessary to ensure the complete destruction of the stable pyridine ring. The afterburner destroys any residual organic compounds, while the scrubber is essential to neutralize the corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases that are produced during combustion.[1][11]
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid from use to final disposal.
Caption: Decision workflow for handling and disposal of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
References
-
Georganics. (2015-05-06). SAFETY DATA SHEET: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID. [Link]
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (1993-04-08). Acetic and Formic Acids in Workplace Atmospheres. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. [Link]
-
Georganics. (2016-08-09). SAFETY DATA SHEET: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER. [Link]
-
AERU. (2023-07-26). 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188). [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions. [Link]
-
eCFR. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dioxoindoline-7-carboxylic acid, tech. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Personal protective equipment for handling 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a comprehensive understanding of its potential hazards and the necessary precautions to ensure personnel safety. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 80194-68-9), a compound that requires careful management in a laboratory setting.
Hazard Assessment of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
A thorough risk assessment is the foundation of a robust safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is classified with the following hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][3]
-
Acute Toxicity (H302, H312, H332): Some reports indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[2][4]
The signal word for this chemical is "Warning".[1][2] These classifications dictate the minimum level of PPE required to mitigate exposure risks.
The Hierarchy of Controls: A Proactive Approach to Safety
Before relying on PPE, it is crucial to implement more effective control measures. The hierarchy of controls prioritizes the most effective and reliable methods for risk reduction.
Caption: Hierarchy of controls for managing chemical exposure risk.
For 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, elimination or substitution may not be feasible for most research and development applications. Therefore, the primary focus should be on robust engineering and administrative controls, with PPE serving as the final and essential barrier.
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum recommended PPE for handling 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The selection of specific PPE should always be guided by a task-specific risk assessment.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes & Face | Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against dust particles and splashes that can cause serious eye irritation.[1][5] |
| Hands | Impervious gloves (e.g., nitrile, neoprene). | Prevents skin irritation upon contact.[1] It is crucial to check the glove manufacturer's chemical resistance data. Dispose of contaminated gloves properly.[5] |
| Body | A laboratory coat or other appropriate protective work clothing. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of respiratory tract irritation.[1] The need for respiratory protection should be determined by an industrial hygienist based on the specific handling procedures. |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before use.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][6] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen and seek medical attention.
-
Spill Cleanup: For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a suitable container for disposal.[7] For major spills, evacuate the area and contact emergency services.
Disposal Plan
All waste contaminated with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, including used PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][8]
Conclusion
Handling 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid requires a diligent and informed approach to safety. By understanding the hazards, implementing a hierarchy of controls, and correctly using the appropriate personal protective equipment, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment.
References
-
Georganics. (2015). 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid. Retrieved from [Link]
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- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid - High purity | EN [georganics.sk]
- 4. echemi.com [echemi.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
